molecular formula C23H46NO7P B1663049 Glycerophospho-N-Oleoyl Ethanolamine

Glycerophospho-N-Oleoyl Ethanolamine

Cat. No.: B1663049
M. Wt: 479.6 g/mol
InChI Key: VBNXVCGZJCGEKO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerophospho-N-Oleoyl Ethanolamine is a glycerophosphoethanolamine.

Properties

IUPAC Name

2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXVCGZJCGEKO-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Glycerophospho-N-Oleoyl Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-oleoyl ethanolamine (B43304) (GP-NAE) is a key intermediate in the biosynthesis of oleoylethanolamide (OEA), a bioactive lipid amide that plays a crucial role in the regulation of appetite, body weight, and lipid metabolism.[1] OEA exerts its physiological effects primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Understanding the intricate biosynthetic pathway of GP-NAE is therefore of paramount importance for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of GP-NAE and its subsequent conversion to OEA, details key experimental protocols for studying these pathways, and presents quantitative data for the enzymes involved.

Core Biosynthetic Pathways

The biosynthesis of N-acylethanolamines (NAEs), including OEA, is a multi-step process that begins with the formation of N-acyl-phosphatidylethanolamine (NAPE). From NAPE, several enzymatic routes can lead to the production of NAEs, with some pathways proceeding through the intermediate GP-NAE.

Formation of N-Acyl-Phosphatidylethanolamine (NAPE)

The initial and often rate-limiting step in NAE biosynthesis is the transfer of an acyl group from a donor phospholipid, typically phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (B1630911) (PE) to form NAPE.[3] This reaction is catalyzed by N-acyltransferases (NATs) . Two main classes of NATs have been identified:

  • Calcium-Dependent N-Acyltransferase (Ca-NAT): This membrane-associated enzyme activity is dependent on the presence of calcium ions.[4][5] The poorly characterized serine hydrolase PLA2G4E has been identified as a mouse brain Ca-NAT.[4][5][6]

  • Calcium-Independent N-Acyltransferase (iNAT): Members of the HRAS-like suppressor tumor family, also known as phospholipase A/acyltransferase (PLA/AT) family, have been shown to possess calcium-independent N-acyltransferase activity.[7]

NAPE-PLD-Independent Pathway: The Role of ABHD4 and GDE1 in GP-NAE Formation

While the direct hydrolysis of NAPE by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a major pathway for the synthesis of saturated and monounsaturated NAEs, alternative pathways are crucial, particularly for polyunsaturated NAEs.[8] The formation of GP-NAE is a key step in one of these alternative pathways.

The enzyme α/β-hydrolase domain-containing protein 4 (ABHD4) acts as a phospholipase that deacylates NAPE at both the sn-1 and sn-2 positions to generate GP-NAE.[9][10][11][12] ABHD4 is expressed in various tissues, with high levels in the brain, small intestine, kidney, and testis.[11]

Once formed, GP-NAE is then hydrolyzed by a glycerophosphodiester phosphodiesterase (GDE) , such as GDE1 , to yield the final NAE product (in this case, OEA) and glycerol-3-phosphate.[9][12][13] GDE1 is a membrane-bound enzyme with robust GP-NAE phosphodiesterase activity.[13]

GP_NAE_Biosynthesis cluster_0 NAPE Formation cluster_1 GP-NAE Pathway (NAPE-PLD Independent) Phosphatidylcholine (PC) Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyltransferase (NAT) N-Acyltransferase (NAT) Glycerophospho-N-Oleoyl Ethanolamine (GP-NAE) This compound (GP-NAE) Oleoylethanolamide (OEA) Oleoylethanolamide (OEA) ABHD4 ABHD4 GDE1 GDE1

Quantitative Data

Precise quantitative data for the enzymes in the GP-NAE biosynthetic pathway are crucial for building kinetic models and for drug development. The following table summarizes available kinetic parameters.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Tissue/Cell TypeReference
NAPE-PLDN-arachidonoyl-PE40.0 ± 5.622.2 ± 3.5Mouse Brain[14]

Note: Further quantitative data for Ca-NAT, PLA/ATs, ABHD4, and GDE1 are currently limited in the literature and represent an area for future research.

Experimental Protocols

Protocol 1: NAPE-PLD Activity Assay

This protocol describes a method to measure NAPE-PLD activity using a fluorogenic substrate.[15]

Materials:

  • Cells or tissue homogenates

  • Fluorogenic NAPE analog (e.g., flame-NAPE)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • NAPE-PLD inhibitor (e.g., biothionol) for control experiments

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare cell lysates or tissue homogenates in assay buffer.

  • Add the cell lysate/homogenate to the wells of a 96-well plate.

  • For inhibitor controls, pre-incubate the lysate with the NAPE-PLD inhibitor.

  • Initiate the reaction by adding the fluorogenic NAPE substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Calculate NAPE-PLD activity based on the rate of fluorescence increase, corrected for background fluorescence and protein concentration.

NAPE_PLD_Assay_Workflow start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate add_to_plate Add Lysate to 96-well Plate prepare_lysate->add_to_plate add_inhibitor Add Inhibitor (Control) add_to_plate->add_inhibitor add_substrate Add Fluorogenic NAPE Substrate add_to_plate->add_substrate No Inhibitor add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_data Analyze Data and Calculate Activity measure_fluorescence->analyze_data end End analyze_data->end

Protocol 2: Quantification of NAEs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of NAEs, including OEA, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Materials:

  • Biological samples (tissue, plasma, etc.)

  • Internal standards (deuterated NAEs)

  • Extraction solvent (e.g., chloroform:methanol)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the biological sample in the presence of internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) to isolate the lipid fraction.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to enrich for NAEs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto an appropriate LC column (e.g., C18).

    • Separate the NAEs using a suitable gradient of mobile phases.

    • Detect and quantify the NAEs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the endogenous NAEs by comparing their peak areas to those of the corresponding internal standards.

Signaling Pathway of Oleoylethanolamide (OEA)

The primary downstream signaling target of OEA, the product derived from GP-NAE, is the nuclear receptor PPAR-α .[1][2]

  • Binding and Activation: OEA binds to and activates PPAR-α in the nucleus.

  • Heterodimerization: Activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR).

  • Gene Transcription: The PPAR-α/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Physiological Effects: This binding event initiates the transcription of genes involved in:

    • Fatty acid oxidation: Increasing the breakdown of fats for energy.[2]

    • Lipid transport and uptake.

    • Reduced food intake and body weight gain. [19]

    • Anti-inflammatory responses. [2]

OEA_Signaling_Pathway Physiological_Effects Increased Fatty Acid Oxidation Reduced Food Intake Anti-inflammatory Effects OEA OEA PPARa PPARa OEA->PPARa Binds and Activates PPARa_RXR PPARa_RXR PPARa->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to RXR RXR RXR->PPARa_RXR Gene_Transcription Gene_Transcription PPRE->Gene_Transcription Initiates Gene_Transcription->Physiological_Effects

Conclusion

The biosynthesis of this compound represents a critical juncture in the production of the important signaling lipid, Oleoylethanolamide. The elucidation of the NAPE-PLD-independent pathway, involving the sequential action of ABHD4 and GDE1, has provided a more complete picture of NAE metabolism. This technical guide has provided an in-depth overview of these pathways, presented key experimental methodologies, and summarized available quantitative data. A deeper understanding of these processes will undoubtedly facilitate the development of novel therapeutic agents for a range of metabolic and inflammatory diseases. Further research is warranted to fully characterize the kinetics of all enzymes in the pathway and to explore the regulatory mechanisms that govern the flux through these different biosynthetic routes.

References

The Endogenous Function of Glycerophospho-N-Oleoyl Ethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is an endogenous glycerophospholipid that primarily serves as a direct precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). While the physiological significance of GP-OEA itself is not extensively documented, its role in the biosynthesis of OEA positions it as a key molecule in the regulation of appetite, body weight, and lipid metabolism. This technical guide provides an in-depth overview of the endogenous function of GP-OEA, focusing on its synthesis, conversion to OEA, and the downstream signaling pathways and physiological effects of its metabolite. This document includes detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound (GP-OEA) is a member of the N-acyl-glycerophosphoethanolamine family. Its core function lies in its role as a precursor in the biosynthesis of Oleoylethanolamide (OEA), a well-characterized endogenous lipid mediator.[1][2] OEA has garnered significant attention for its role in promoting satiety, reducing food intake, and modulating fat metabolism.[3][4] This guide will explore the known biological context of GP-OEA, primarily through its conversion to OEA and the subsequent physiological ramifications.

Biosynthesis and Degradation of GP-OEA and OEA

The metabolic pathway leading to the formation and degradation of OEA from GP-OEA is a multi-step enzymatic process that primarily occurs in the small intestine in response to dietary fat intake.

Biosynthesis of N-Acyl-Phosphatidylethanolamine (NAPE)

The synthesis of OEA begins with the formation of its precursor, N-oleoyl-phosphatidylethanolamine (NOPE), from which GP-OEA is derived. This process is initiated by the transfer of an oleoyl (B10858665) group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).

Formation of GP-OEA and OEA

There are two primary pathways for the generation of OEA from NOPE, one of which involves GP-OEA as an intermediate:

  • NAPE-PLD-dependent pathway: The most direct route involves the hydrolysis of NOPE by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to directly yield OEA and phosphatidic acid.[5]

  • NAPE-PLD-independent pathway: This alternative pathway involves the sequential deacylation of NOPE. First, phospholipases A1 or A2 (such as ABHD4) remove a fatty acid from the glycerol (B35011) backbone of NOPE to form lyso-NAPE.[1][6] Subsequent removal of the second fatty acid by a lysophospholipase results in the formation of This compound (GP-OEA) .[2] Finally, a glycerophosphodiesterase, such as GDE1, hydrolyzes GP-OEA to release OEA and glycerol-3-phosphate.[2][7]

The relative contribution of these two pathways to the overall OEA production can vary depending on the tissue and physiological conditions.

Degradation of OEA

Once formed, OEA is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to yield oleic acid and ethanolamine.[4][8] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), can also contribute to OEA degradation, particularly in lysosomes.[8]

Signaling Pathways of Oleoylethanolamide (OEA)

The physiological effects of OEA are mediated through its interaction with specific cellular receptors, primarily the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the G-protein coupled receptor 119 (GPR119).

PPAR-α Signaling Pathway

OEA is a high-affinity endogenous ligand for PPAR-α.[3] Upon binding OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism, including those responsible for fatty acid uptake, transport, and β-oxidation.[9][10] The activation of PPAR-α by OEA in the intestine is a key mechanism underlying its effects on satiety and fat utilization.[11]

GPR119 Signaling Pathway

OEA also functions as an agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[12][13] Activation of GPR119 by OEA leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[14] In pancreatic β-cells, this rise in cAMP enhances glucose-stimulated insulin (B600854) secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that also promotes insulin secretion and has independent effects on satiety.[15]

Endogenous Functions of GP-OEA via OEA

The primary known endogenous function of GP-OEA is to serve as a precursor for OEA. The physiological effects described below are therefore attributed to OEA.

Regulation of Food Intake and Satiety

OEA is a potent satiety factor.[3] Its synthesis in the small intestine is stimulated by the presence of dietary fats. OEA then activates PPAR-α in enterocytes, which is thought to send signals to the brain via vagal afferent neurons to promote a feeling of fullness and reduce food intake.[11]

Body Weight Management

By reducing food intake and promoting fatty acid oxidation, OEA plays a role in the regulation of body weight.[3] Chronic administration of OEA has been shown to reduce body weight gain in animal models.

Lipid Metabolism

Through the activation of PPAR-α, OEA stimulates the expression of genes involved in various aspects of lipid metabolism. This includes increasing the uptake of fatty acids into cells, enhancing their breakdown through β-oxidation, and reducing the levels of circulating triglycerides.[16][17]

Glucose Homeostasis

The activation of GPR119 by OEA contributes to the maintenance of glucose homeostasis. By promoting insulin secretion from pancreatic β-cells and stimulating the release of GLP-1, OEA helps to regulate blood glucose levels.[15]

Quantitative Data

Molecule Parameter Value Assay Reference
GP-OEA Molecular FormulaC23H46NO7P-[18]
Molecular Weight479.6 g/mol -[18]
OEA EC50 for PPAR-α120 nMTransactivation Assay[3][4]
Ki for CB1 Receptor> 10 µMRadioligand Binding[4]
Ki for CB2 Receptor> 10 µMRadioligand Binding[4]
Systemic Administration (Rats)5-20 mg/kg (i.p.)In vivo feeding studies[3]
AR231453 (GPR119 Agonist) EC50 for GPR1194.7 nMcAMP Accumulation Assay[14]

Experimental Protocols

Synthesis of this compound (GP-OEA)

This is a generalized protocol based on the synthesis of similar N-acyl-glycerophosphoethanolamines and may require optimization.

Materials:

  • N-oleoyl-phosphatidylethanolamine (NOPE)

  • Phospholipase A2 (from bee venom or porcine pancreas)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Solvents for extraction (e.g., Chloroform (B151607), Methanol)

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., Chloroform:Methanol (B129727):Water gradient)

Procedure:

  • Dissolve a known amount of NOPE in the reaction buffer.

  • Add phospholipase A2 to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Purify the resulting GP-OEA from the crude extract using silica gel column chromatography with an appropriate solvent gradient.

  • Confirm the identity and purity of the synthesized GP-OEA using mass spectrometry and NMR spectroscopy.

Quantification of GP-OEA by LC-MS/MS

This is a general protocol for lipid quantification and requires optimization for GP-OEA.

Materials:

  • Biological sample (e.g., tissue homogenate, plasma)

  • Internal standard (e.g., a deuterated analog of GP-OEA)

  • Extraction solvent (e.g., Folch solution: Chloroform:Methanol, 2:1 v/v)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in a suitable buffer.

    • Add a known amount of the internal standard to the homogenate.

    • Extract the lipids using the Folch method or another appropriate lipid extraction protocol.

    • Dry the lipid extract under nitrogen and reconstitute it in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable gradient elution on a C18 column.

    • Detect and quantify GP-OEA and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for GP-OEA need to be determined.

  • Data Analysis:

    • Calculate the concentration of GP-OEA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of GP-OEA.

NAPE-PLD Activity Assay

This protocol is adapted for measuring the conversion of a GP-OEA precursor (NOPE) to OEA.

Materials:

  • Cell or tissue homogenate containing NAPE-PLD

  • Radiolabeled N-oleoyl-[3H]phosphatidylethanolamine ([3H]NOPE)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Incubate the cell or tissue homogenate with [3H]NOPE in the assay buffer at 37°C for a defined period.

  • Stop the reaction by adding a chloroform/methanol mixture.

  • Separate the lipid products by thin-layer chromatography (TLC).

  • Identify the spot corresponding to [3H]OEA by comparison with a standard.

  • Scrape the silica from the OEA spot and quantify the radioactivity using a scintillation counter.

  • Calculate the NAPE-PLD activity based on the amount of [3H]OEA produced per unit of time and protein.[19]

PPAR-α Transactivation Assay

Materials:

  • A cell line (e.g., HEK293T)

  • An expression vector for human PPAR-α

  • A reporter plasmid containing a PPRE driving a luciferase gene

  • A transfection reagent

  • OEA solution

  • Luciferase assay kit

Procedure:

  • Co-transfect the cells with the PPAR-α expression vector and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of OEA or a vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Normalize the luciferase activity to the total protein concentration in each sample.[20][21]

GPR119 cAMP Accumulation Assay

Materials:

  • A cell line stably expressing human GPR119 (e.g., HEK293-GPR119)

  • OEA solution

  • A cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the HEK293-GPR119 cells in a multi-well plate.

  • Stimulate the cells with different concentrations of OEA or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.[14][22]

Visualizations

GP_OEA_Biosynthesis_and_Degradation cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine PE->NAT NOPE N-Oleoyl- Phosphatidylethanolamine (NOPE) NAPE_PLD NAPE-PLD NOPE->NAPE_PLD PLA Phospholipase A1/A2 (e.g., ABHD4) NOPE->PLA Lyso_NOPE Lyso-NOPE LPL Lysophospholipase Lyso_NOPE->LPL GP_OEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) GDE1 Glycerophosphodiesterase (GDE1) GP_OEA->GDE1 OEA Oleoylethanolamide (OEA) FAAH Fatty Acid Amide Hydrolase (FAAH) OEA->FAAH OA_Eth Oleic Acid + Ethanolamine NAT->NOPE NAPE_PLD->OEA PLA->Lyso_NOPE LPL->GP_OEA GDE1->OEA FAAH->OA_Eth

Biosynthesis and degradation pathway of GP-OEA and OEA.

PPAR_alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Complex PPAR-α/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Response Physiological Response (e.g., increased fat oxidation) Proteins->Response

PPAR-α signaling pathway activated by OEA.

GPR119_Signaling OEA Oleoylethanolamide (OEA) GPR119 GPR119 OEA->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Insulin/GLP-1 Secretion) PKA->Response

GPR119 signaling pathway activated by OEA.

Conclusion

This compound is a crucial intermediate in the biosynthesis of the bioactive lipid OEA. While direct physiological functions of GP-OEA remain largely unexplored, its position as a precursor to OEA makes it a molecule of significant interest in the study of metabolic regulation. The downstream effects of OEA on satiety, body weight, and lipid metabolism, mediated through PPAR-α and GPR119, are well-established and offer potential therapeutic avenues for metabolic disorders. Further research is warranted to elucidate any direct biological activities of GP-OEA and to fully understand the regulatory mechanisms governing its formation and conversion to OEA. This guide provides a comprehensive foundation for researchers and professionals in drug development to further investigate the therapeutic potential of modulating this important endogenous pathway.

References

Glycerophospho-N-Oleoyl Ethanolamine as a precursor to Oleoylethanolamide (OEA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glycerophospho-N-Oleoyl Ethanolamine (B43304) as a Precursor to Oleoylethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a crucial role in the regulation of satiety, lipid metabolism, and body weight. Its primary mechanism of action is through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). While the canonical biosynthesis of OEA from N-oleoyl-phosphatidylethanolamine (NOPE) via the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is well-established, an alternative, NAPE-PLD-independent pathway has been identified. This alternative route proceeds via the intermediate Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA). This technical guide provides a comprehensive overview of the biosynthesis of OEA from GP-OEA, the enzymes involved, its downstream signaling pathways, quantitative data, and detailed experimental protocols relevant to the study of this important bioactive lipid.

Introduction to Oleoylethanolamide (OEA)

Oleoylethanolamide is a naturally occurring ethanolamide of oleic acid that belongs to the family of N-acylethanolamines (NAEs).[1] First identified in the early 2000s as a high-affinity ligand for PPAR-α, OEA has since been recognized as a key gut-to-brain signal that modulates feeding behavior and energy homeostasis.[2] Produced primarily in the enterocytes of the proximal small intestine in response to dietary fat, OEA exerts its anorexigenic effects by prolonging the interval between meals.[3][4] Its synthesis and degradation are tightly regulated, making the enzymes in its metabolic pathways attractive targets for therapeutic intervention in obesity and metabolic disorders.

Biosynthesis of OEA: The Central Role of GP-OEA in the Alternative Pathway

The formation of OEA occurs via two principal pathways: a direct, one-step hydrolysis of a membrane precursor, and a multi-step, alternative pathway that involves the formation of GP-OEA.

The Canonical NAPE-PLD Pathway

The most direct route to OEA begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) with an oleoyl (B10858665) group, typically from phosphatidylcholine (PC), a reaction catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT).[5][6] This reaction forms N-oleoyl-phosphatidylethanolamine (NOPE). Subsequently, the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes the phosphodiester bond of NOPE to release OEA and phosphatidic acid.[5][7]

The NAPE-PLD-Independent Pathway via GP-OEA

In tissues with low NAPE-PLD expression or under specific physiological conditions, an alternative pathway becomes significant.[7] This pathway is crucial as it introduces this compound (GP-OEA) as a key intermediate.[8][9]

The steps are as follows:

  • Formation of GP-OEA: The enzyme α/β-hydrolase domain-containing 4 (ABHD4) acts as a phospholipase, removing the two O-acyl chains from the glycerol (B35011) backbone of NOPE.[9][10] This deacylation results in the formation of GP-OEA.[1][9]

  • Conversion of GP-OEA to OEA: The final step is the hydrolysis of the phosphodiester bond in GP-OEA, which releases OEA and glycerol-3-phosphate. This reaction is catalyzed by the glycerophosphodiesterase GDE1 (also known as MIR16).[10][11]

The existence of this pathway has been confirmed in studies using NAPE-PLD knockout mice, where the production of saturated and monounsaturated NAEs like OEA, though reduced, is not completely eliminated.[7]

GPOEABiosynthesis cluster_canonical Canonical Pathway OEA_canon Oleoylethanolamide (OEA) PA Phosphatidic Acid NOPE NOPE NOPE->OEA_canon GPOEA GPOEA NOPE->GPOEA

OEA Signaling Pathway

Once synthesized, OEA moves into the cell nucleus where it acts as a high-affinity agonist for PPAR-α.[2] This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, including those for fatty acid transport (e.g., CD36), fatty acid oxidation, and lipolysis, while suppressing genes related to inflammation.[2][12][13] The satiety-inducing effect of OEA is dependent on the activation of PPAR-α in the intestine, which in turn signals to the brain via vagal afferent neurons.[3]

OEASignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OEA_out OEA OEA_in OEA OEA_out->OEA_in Transport PPARa PPAR-α RXR RXR Complex PPAR-α/RXR Heterodimer PPRE PPRE (DNA Response Element) TargetGenes Target Genes (e.g., CD36, FAT/CD36) mRNA mRNA Proteins Proteins for Lipid Metabolism Response Increased Fatty Acid Oxidation Reduced Food Intake

Quantitative Data

The following tables summarize key quantitative parameters associated with OEA and the enzymes involved in its metabolism.

Table 1: Potency and In Vivo Efficacy of OEA

ParameterValueSpecies/SystemReference
PPAR-α Activation (EC₅₀) 120 nMTransactivation Assay[8][9]
Satiety Induction (Dose) 5 - 20 mg/kg (i.p.)Rat[6]
Weight Gain Reduction (Dose) 10 mg/kg (i.p.)Mouse[14]

Table 2: Enzyme Kinetic Parameters

Note: Kinetic data for these enzymes acting specifically on oleoyl-substrates are limited. The values presented are representative of their activity on related N-acyl substrates and should be considered indicative.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Tissue/SystemReference
NAPE-PLD N-arachidonoyl-PE~50-100~0.5-1.5Mouse Brain[15]
FAAH Anandamide12.3 ± 1.110.9 ± 0.6Rat Brain[15]
GDE1 GP-NAEs (general)Not ReportedHigh ActivityTransfected COS-7 Cells[10]
ABHD4 N-acyl-PEs (general)Not ReportedActive LipaseTransfected COS-7 Cells[16]

Detailed Experimental Protocols

Quantification of GP-OEA and OEA by LC-MS/MS

This protocol provides a framework for the simultaneous quantification of GP-OEA and OEA in biological tissues.

LCMS_Workflow

  • Tissue Homogenization:

    • Weigh frozen tissue (~50-100 mg) and place in a 2 mL glass homogenizer.

    • Add 1 mL of ice-cold acetonitrile (B52724) containing deuterated internal standards (e.g., OEA-d4) to the tissue.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Lipid Extraction:

    • Transfer the homogenate to a glass tube.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.

    • Carefully transfer the supernatant to a new glass tube.

    • Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Sample Reconstitution:

    • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

    • Vortex briefly and transfer to an autosampler vial with a low-volume insert.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific parent-daughter ion transitions (MRM) for OEA, GP-OEA, and their respective internal standards.

      • OEA Transition (example): m/z 326.3 → 62.1

      • GP-OEA Transition (example): m/z 480.3 → 326.3

  • Quantification:

    • Generate a standard curve using known concentrations of pure OEA and GP-OEA.

    • Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[12][17][18]

GDE1 Enzyme Activity Assay

This assay measures the ability of GDE1 to convert GP-OEA to OEA.

  • Enzyme Source:

    • Use membrane fractions from cells overexpressing GDE1 (e.g., transfected COS-7 or HEK293 cells) or tissue homogenates known to express GDE1 (e.g., brain).[10]

  • Reaction Mixture (Total Volume: 100 µL):

    • 50 mM Tris-HCl buffer, pH 7.4.

    • 5 mM MgCl₂.

    • 10 µg of protein from the enzyme source.

    • 100 µM GP-OEA (substrate).

  • Procedure:

    • Pre-incubate the enzyme source and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the GP-OEA substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., OEA-d4).

    • Vortex and centrifuge to pellet the protein.

  • Analysis:

    • Analyze the supernatant for the production of OEA using the LC-MS/MS method described above.

    • Calculate enzyme activity as the amount of OEA produced per unit time per amount of protein (e.g., pmol/min/mg).[10][19]

PPAR-α Transactivation Reporter Assay

This cell-based assay quantifies the ability of OEA to activate the PPAR-α receptor.

  • Materials:

    • A cell line (e.g., HEK293, CHO) stably or transiently co-transfected with:

      • An expression vector for human or rodent PPAR-α.

      • A reporter vector containing a luciferase gene downstream of multiple PPRE repeats.[20][21]

    • OEA stock solution (in DMSO).

    • Luciferase assay reagent.

  • Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Remove the growth medium and replace it with a serum-free medium containing various concentrations of OEA (e.g., 1 nM to 10 µM) or vehicle (DMSO).

    • Incubate the cells for 18-24 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Analysis:

    • Normalize luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Plot the normalized luciferase activity against the logarithm of the OEA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[22]

Conclusion

This compound is a critical intermediate in an alternative, NAPE-PLD-independent biosynthetic pathway for the satiety-inducing lipid OEA. The enzymes ABHD4 and GDE1 are key players in this pathway, offering novel targets for the pharmacological modulation of OEA levels. Understanding the intricacies of this pathway, supported by robust quantitative methods and experimental protocols, is essential for researchers and drug developers aiming to harness the therapeutic potential of OEA for managing obesity and related metabolic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for advancing research in this promising field.

References

The Biological Significance of Glycerophospho-N-Oleoyl Ethanolamine: A Precursor to a Key Endogenous Regulator of Metabolism and Satiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GP-OEA) is a glycerophosphoethanolamine (B1239297) that serves as a crucial metabolic intermediate in the biosynthesis of the bioactive lipid amide, N-Oleoylethanolamide (OEA). While direct biological activities of GP-OEA are not extensively documented, its significance lies in its role as the direct precursor to OEA, a potent endogenous agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα). OEA is a key regulator of feeding behavior, body weight, and lipid metabolism. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological activities of the GP-OEA/OEA axis, with a focus on the well-characterized downstream effects of OEA. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways to support researchers and professionals in the field of drug development.

Introduction: The Endocannabinoid-like System and N-Acylethanolamines

The endocannabinoid system and related lipid signaling molecules, collectively known as N-acylethanolamines (NAEs), are integral to a multitude of physiological processes.[1] NAEs are a class of lipid mediators that include the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), as well as non-cannabinoid signaling lipids like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[2][3] These molecules are synthesized from membrane phospholipids (B1166683) and are involved in regulating inflammation, pain, appetite, and energy metabolism.[1][2]

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a key precursor molecule in the biosynthesis of OEA.[4] While OEA has been the subject of extensive research due to its potent biological activities, the direct physiological roles of GP-OEA are less understood. Its primary significance is currently attributed to its position as an intermediate in the metabolic pathway leading to the formation of OEA.[5][6] This guide will therefore focus on the biological activity of the GP-OEA-derived signaling molecule, OEA.

Biosynthesis and Metabolism of Oleoylethanolamide (OEA)

The production of OEA is a multi-step enzymatic process that begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-oleoyl-phosphatidylethanolamine (NOPE). This reaction is catalyzed by N-acyltransferases.[3] Subsequently, NOPE is hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield OEA.[7][8] An alternative pathway for OEA synthesis involves the sequential deacylation of NOPE to form lyso-NAPE and then GP-OEA, which is then hydrolyzed by glycerophosphodiesterase 1 (GDE1) to release OEA.[5][9]

The biological actions of OEA are terminated by its enzymatic degradation. The primary enzyme responsible for the hydrolysis of OEA into oleic acid and ethanolamine is Fatty Acid Amide Hydrolase (FAAH).[4] Inhibition of FAAH has been shown to increase endogenous levels of OEA and other NAEs, thereby potentiating their physiological effects.

OEA_Metabolism PE Phosphatidylethanolamine (PE) NOPE N-Oleoyl-phosphatidylethanolamine (NOPE) PE->NOPE N-acyltransferase OEA Oleoylethanolamide (OEA) NOPE->OEA NAPE-PLD GP_OEA This compound (GP-OEA) NOPE->GP_OEA Phospholipase A-type activity OA_Eth Oleic Acid + Ethanolamine OEA->OA_Eth FAAH GP_OEA->OEA GDE1

Caption: Biosynthesis and degradation pathways of Oleoylethanolamide (OEA).

Molecular Targets and Signaling Pathways of OEA

OEA exerts its biological effects through interaction with several molecular targets, most notably PPARα. It also interacts with the G-protein coupled receptor GPR119 and the transient receptor potential vanilloid type 1 (TRPV1) channel.[10]

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

OEA is a potent endogenous agonist of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[4][11] Upon activation by OEA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and energy homeostasis.

PPARa_Signaling OEA OEA PPARa PPARα OEA->PPARa binds Complex PPARα/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression activates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Lipogenesis Gene_Expression->Lipid_Metabolism

Caption: OEA-mediated activation of the PPARα signaling pathway.
G protein-coupled receptor 119 (GPR119)

OEA has been identified as a ligand for GPR119, a Gs-coupled GPCR expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells.[12] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.

GPR119_Signaling OEA OEA GPR119 GPR119 OEA->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1 GLP-1 Secretion (L-cells) PKA->GLP1 Insulin Insulin Secretion (β-cells) PKA->Insulin

Caption: OEA signaling through the GPR119 pathway.

Physiological Effects of Oleoylethanolamide

The activation of PPARα and GPR119 by OEA translates into a range of physiological effects, primarily related to the regulation of energy balance and metabolism.

Regulation of Food Intake and Body Weight

One of the most well-characterized effects of OEA is its role in promoting satiety and reducing food intake.[11] Systemic administration of OEA has been shown to suppress food intake and reduce weight gain in rodents.[4] This effect is primarily mediated through the activation of PPARα.[11]

Lipid Metabolism

Through its action on PPARα, OEA plays a significant role in regulating lipid metabolism. It enhances the expression of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in circulating and stored lipids.[11]

Anti-inflammatory and Neuroprotective Effects

Emerging evidence suggests that OEA also possesses anti-inflammatory and neuroprotective properties.[13] These effects are thought to be mediated, at least in part, through the activation of PPARα, which can downregulate the expression of pro-inflammatory genes.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of OEA.

Table 1: Receptor and Enzyme Interactions of OEA

ParameterValueTargetAssayReference
EC50120 nMPPARαTransactivation Assay[4]

Table 2: In Vivo Efficacy of OEA in Rodent Models

SpeciesDoseRoute of AdministrationEffectReference
Rat10 mg/kgIntraperitonealSuppression of food intake and reduction in weight gain[4]
Mouse (wild-type)10 mg/kgIntraperitonealSuppression of food intake and reduction in weight gain[4]
Mouse (PPARα knockout)10 mg/kgIntraperitonealNo effect on food intake or weight gain[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of OEA's biological activity.

PPARα Transactivation Assay

Objective: To determine the functional activation of PPARα by a test compound.

Methodology:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transfection: Cells are transiently transfected with three plasmids:

    • An expression vector for the ligand-binding domain of PPARα fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., OEA) or vehicle control for 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro GLP-1 Secretion Assay

Objective: To measure the ability of a compound to stimulate GLP-1 secretion from enteroendocrine L-cells.

Methodology:

  • Cell Culture: Murine GLUTag or human NCI-H716 L-cell lines are cultured in appropriate media.

  • Secretion Assay: Cells are washed and incubated in a buffer containing the test compound (e.g., OEA) or vehicle control for a specified time (e.g., 2 hours).

  • Sample Collection: The supernatant is collected, and a protease inhibitor cocktail (containing a DPP-4 inhibitor) is added to prevent GLP-1 degradation.

  • GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

  • Data Analysis: GLP-1 secretion is expressed as a fold change relative to the vehicle control.

Caption: General experimental workflows for assessing OEA bioactivity.

Conclusion

This compound is a pivotal molecule in the endogenous production of Oleoylethanolamide, a lipid mediator with profound effects on energy homeostasis and metabolism. The biological activities of OEA, primarily mediated through the activation of PPARα and GPR119, present compelling opportunities for the development of novel therapeutics for the management of obesity, metabolic disorders, and inflammatory conditions. A thorough understanding of the GP-OEA/OEA axis, from its biosynthesis to its downstream signaling and physiological effects, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this endogenous signaling system. Further research into the direct biological roles of GP-OEA may yet uncover additional layers of regulation within this important metabolic pathway.

References

A Technical Guide to Glycerophospho-N-Oleoyl Ethanolamine in the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes, including appetite, pain sensation, mood, and memory. While the most well-known endocannabinoids are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (B1664049) (2-AG), the broader family of N-acylethanolamines (NAEs) encompasses a range of bioactive lipids with distinct functions. Among these, Oleoylethanolamide (OEA), a potent anorexic and anti-inflammatory agent, has garnered significant attention. This technical guide focuses on its direct precursor, Glycerophospho-N-Oleoyl Ethanolamine (GPOA), detailing its lifecycle from synthesis to its role as a critical intermediate in the generation of OEA and the subsequent downstream signaling events. Understanding the biochemistry of GPOA is fundamental to exploring the full therapeutic potential of this branch of the endocannabinoid system.

Biosynthesis and Degradation Pathways

This compound (GPOA) is not typically a primary signaling molecule itself but rather a key intermediate in the biosynthesis of the bioactive lipid OEA. The formation and degradation of these related molecules are tightly regulated by specific enzymatic pathways.

Biosynthesis of OEA via GPOA

The synthesis of OEA occurs through two primary pathways, both originating from N-oleoyl-phosphatidylethanolamine (NOPE), a membrane phospholipid.

  • NAPE-PLD-Dependent Pathway (Canonical): The most direct route involves the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This zinc metallohydrolase catalyzes the single-step hydrolysis of NOPE to produce OEA and phosphatidic acid.[1][2][3]

  • NAPE-PLD-Independent Pathway: In an alternative, multi-step pathway, GPOA emerges as a distinct intermediate.[4][5] First, other phospholipases (such as ABHD4) deacylate NOPE at the sn-1 and sn-2 positions, releasing two fatty acids and forming GPOA.[5] Subsequently, a glycerophosphodiesterase (GDE), such as GDE1, hydrolyzes the glycerophosphate bond of GPOA to release the final product, OEA.[5] This pathway is particularly significant in tissues or conditions where NAPE-PLD expression or activity is low.[1]

Biosynthesis of OEA cluster_0 NOPE N-Oleoyl-Phosphatidylethanolamine (NOPE) GPOA Glycerophospho-N-Oleoyl Ethanolamine (GPOA) NOPE->GPOA ABHD4 FA Fatty Acids NOPE->FA ABHD4 p1 NOPE->p1 OEA Oleoylethanolamide (OEA) PA Phosphatidic Acid GPOA->OEA GDE1 G3P Glycerol-3-Phosphate GPOA->G3P GDE1 p1->OEA NAPE-PLD p1->PA NAPE-PLD p2 lab1 NAPE-PLD-Dependent Pathway lab2 NAPE-PLD-Independent Pathway (via GPOA)

Caption: Biosynthesis pathways of Oleoylethanolamide (OEA).
Degradation of OEA

Once formed, OEA's signaling is terminated through enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH).[6][7] This integral membrane enzyme hydrolyzes the amide bond of OEA, breaking it down into oleic acid and ethanolamine, which are then recycled for other metabolic processes.[6] The activity of FAAH is a critical control point for regulating the levels and duration of action of OEA and other NAEs.[8][9]

Degradation of OEA OEA Oleoylethanolamide (OEA) FAAH FAAH (Fatty Acid Amide Hydrolase) OEA->FAAH OleicAcid Oleic Acid FAAH->OleicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Primary degradation pathway of OEA via FAAH.

OEA Signaling Mechanisms

As the product derived from GPOA, OEA exerts its biological effects primarily by activating the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][10]

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism.[11][12] Upon binding OEA in the cell nucleus, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[11] This binding event recruits co-activator proteins, initiating the transcription of genes involved in fatty acid uptake, beta-oxidation, and triglyceride catabolism.[11] This mechanism underlies OEA's well-documented effects on promoting satiety, reducing fat accumulation, and exerting anti-inflammatory actions.[5][10]

OEA Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus OEA_cyto OEA OEA_nuc OEA OEA_cyto->OEA_nuc Translocation Complex PPARα-RXR-OEA Complex OEA_nuc->Complex PPARa PPARα PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to mRNA mRNA Transcription PPRE->mRNA Initiates Proteins Metabolic Proteins (e.g., for β-oxidation) mRNA->Proteins Translates to Response Increased Lipid Metabolism Reduced Inflammation Proteins->Response Leads to

Caption: OEA signaling through the PPARα nuclear receptor.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of OEA, the downstream effector of GPOA.

Table 1: Receptor Activation Data

Ligand Receptor Assay Type Parameter Value Reference

| OEA | PPARα | Transactivation | EC50 | 120 nM |[7][10] |

Table 2: In Vivo Dosage and Effects

Compound Species Administration Dose Observed Effect Reference
OEA Rat Intraperitoneal 5 mg/kg Reduced food intake and body-weight gain [10]

| OEA | Rat | Intraperitoneal | 10 mg/kg | Suppressed food intake, reduced weight gain |[7] |

Experimental Protocols and Workflows

This section provides an overview of common methodologies used to study GPOA and OEA.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurately identifying and quantifying GPOA and OEA in biological samples.

Methodology Overview:

  • Lipid Extraction: Lipids are extracted from homogenized tissue or biofluids using a biphasic solvent system (e.g., Folch method with chloroform/methanol). An internal standard (e.g., a deuterated analog) is added prior to extraction for accurate quantification.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a C18 reverse-phase column. A gradient of aqueous and organic mobile phases is used to separate the lipids based on their polarity.

  • Mass Spectrometric Detection: The eluent from the LC is directed to a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and specific precursor-to-product ion transitions for GPOA, OEA, and the internal standard are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined by comparison to a standard curve.

LC-MS_Workflow Sample 1. Biological Sample (e.g., Brain Tissue) Extract 2. Lipid Extraction (with Internal Standard) Sample->Extract LC 3. Liquid Chromatography (Separation) Extract->LC MS 4. Tandem Mass Spectrometry (Detection & MRM) LC->MS Data 5. Data Analysis (Quantification) MS->Data

Caption: General workflow for GPOA/OEA quantification by LC-MS/MS.
NAPE-PLD Enzymatic Activity Assay

This assay measures the ability of a sample (e.g., cell lysate) to produce OEA from a synthetic NOPE substrate.

Methodology Overview:

  • Substrate Preparation: A solution of the substrate, N-oleoyl-phosphatidylethanolamine (NOPE), is prepared in a suitable assay buffer.

  • Enzyme Reaction: The protein sample (e.g., cell lysate overexpressing NAPE-PLD) is added to the substrate solution and incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., chloroform/methanol), which also serves to extract the lipids.

  • Product Quantification: The amount of OEA produced is quantified using LC-MS/MS as described in the protocol above.

  • Activity Calculation: Enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein.

PPARα Transactivation Reporter Assay

This cell-based assay is used to determine if a compound (like OEA) can activate the PPARα receptor.

Methodology Overview:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids:

    • An expression vector containing the full-length human PPARα gene.

    • A reporter vector containing a luciferase gene under the control of a PPRE promoter.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (OEA) or a vehicle control.

  • Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed. A luciferase substrate is added to the lysate, and the resulting luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.

  • Data Analysis: The luminescence signal is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Reporter_Assay_Workflow Transfect 1. Co-transfect Cells with PPARα and PPRE-Luciferase Plasmids Treat 2. Treat Cells with OEA (or Test Compound) Transfect->Treat Lyse 3. Lyse Cells and Add Luciferase Substrate Treat->Lyse Measure 4. Measure Luminescence Lyse->Measure Analyze 5. Analyze Data (Generate Dose-Response Curve) Measure->Analyze

Caption: Workflow for a PPARα transactivation reporter assay.

Physiological Roles and Therapeutic Potential

The biological significance of GPOA is intrinsically linked to the function of its product, OEA. The GPOA-OEA axis is a key component of the body's homeostatic machinery.

  • Metabolic Regulation: OEA is well-established as a satiety factor. Produced in the small intestine in response to dietary fat, it signals to the brain to reduce food intake, thereby regulating body weight and energy balance.[5] Its activation of PPARα in the liver and skeletal muscle promotes fatty acid oxidation, further contributing to metabolic health.[10][11]

  • Neuroinflammation and Neuroprotection: The endocannabinoid system is deeply involved in modulating neuroinflammation. Microglia, the primary immune cells of the central nervous system, are key players in neurodegenerative diseases.[13] By activating PPARα, OEA can exert anti-inflammatory effects, potentially mitigating the chronic neuroinflammation associated with conditions like Alzheimer's and Parkinson's disease.[9] Inhibition of FAAH, the enzyme that degrades OEA, has been shown to be a viable strategy for elevating endogenous NAE levels, resulting in neuroprotective effects.[6][8]

  • Pain and Analgesia: While not its primary receptor, some NAEs can interact with other targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain signals.[14][15] The interplay between the ECS and endovanilloid systems is an active area of research for developing novel analgesics.

Conclusion

This compound (GPOA) serves as a critical biosynthetic intermediate for the formation of the potent bioactive lipid Oleoylethanolamide (OEA). The enzymatic pathways that produce and degrade these molecules are key control points for regulating a powerful signaling system that influences energy homeostasis, inflammation, and neuronal function. A thorough understanding of GPOA's role within the NAPE-PLD-independent synthesis pathway provides a more complete picture of OEA biology. For drug development professionals, targeting the enzymes involved in the GPOA-OEA lifecycle—such as NAPE-PLD, GDEs, and FAAH—presents promising strategies for the therapeutic modulation of appetite, metabolic disorders, and neuroinflammatory conditions. Continued research into this axis of the endocannabinoid system will undoubtedly uncover further opportunities for novel therapeutic interventions.

References

The Discovery and Significance of Glycerophospho-N-Oleoyl Ethanolamine in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a glycerophosphoethanolamine (B1239297) that has garnered significant interest in the scientific community for its role as a key precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). OEA is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that modulates feeding, body weight, and lipid metabolism. This technical guide provides an in-depth overview of the discovery, quantification, and signaling pathways associated with GP-OEA in mammalian tissues, offering valuable insights for researchers and professionals in drug development.

Data Presentation: Quantitative Levels of N-Acyl-Phosphatidylethanolamines in Mammalian Tissues

Quantitative data for the specific N-oleoyl species of glycerophosphoethanolamine across a wide range of mammalian tissues is not extensively documented in publicly available literature. However, studies on the broader class of N-acyl-phosphatidylethanolamines (NAPEs), to which GP-OEA belongs, provide valuable insights into their distribution. The following tables summarize available data on NAPE concentrations in various rodent tissues. It is important to note that these values represent the total NAPE pool or specific molecular species other than N-oleoyl and should be considered indicative of the potential presence and relative abundance of GP-OEA.

Table 1: N-Acyl-Phosphatidylethanolamine (NAPE) Molecular Species in Rat Brain

N-Acyl ChainConcentration (pmol/g)
Total NAPEs ~3 nmol/g

Source: Adapted from a study on the quantitative analysis of NAPE molecular species in rat brain using solid-phase extraction combined with reversed-phase chromatography and tandem mass spectrometry. The total concentration of 41 identified NAPE molecular species was approximately 3 nmol/g.[1][2]

Table 2: Relative Abundance of N-Acyl-Phosphatidylethanolamine (NAPE) in Various Mouse Tissues

TissueRelative NAPE Levels (NAPE-PLD+/+ mice)
HeartHigh
KidneyHigh
LiverHigh
JejunumModerate

Source: Based on a study comparing peripheral tissue levels of NAPE in wild-type and NAPE-PLD-deficient mice. While absolute concentrations were not provided for all N-oleoyl species, the study indicated that NAPE levels were significantly higher in the heart, kidney, and liver compared to the jejunum in wild-type mice, suggesting a differential distribution.[2]Furthermore, the study highlighted that 18:2-acyl-containing NAPE species were more predominant than 18:1-containing species in the heart, liver, and jejunum.[2]

Experimental Protocols

Protocol 1: Extraction of N-Acyl-Phosphatidylethanolamines (including GP-OEA) from Mammalian Tissues

This protocol is a generalized method for the extraction of NAPEs from biological samples, which can be adapted for the specific analysis of GP-OEA.

Materials:

  • Tissue sample (frozen)

  • Ceramic mortar and pestle, cooled with liquid nitrogen

  • Methanol (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • 0.9% NaCl solution

  • Internal standard (e.g., N-heptadecanoyl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)

  • Glass vials

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • In a pre-cooled mortar, grind the tissue to a fine powder under liquid nitrogen.

  • Lipid Extraction (Folch Method Adaptation):

    • Transfer the powdered tissue to a glass vial.

    • Add a 2:1 (v/v) mixture of chloroform and methanol. The volume should be sufficient to immerse the tissue powder (e.g., 20 volumes of solvent per gram of tissue).

    • Add an appropriate amount of the internal standard.

    • Homogenize the mixture thoroughly using a homogenizer or by vigorous vortexing.

    • Incubate the mixture on ice for 30 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture vigorously.

    • Centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Collection of the Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

    • Transfer the organic phase to a new glass vial.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol/water 95:5, v/v containing 0.05 M ammonium (B1175870) formate (B1220265) for LC-MS/MS).

Protocol 2: Quantification of GP-OEA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the quantitative analysis of GP-OEA using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase column suitable for lipid analysis (e.g., C18 column).

  • Mobile Phase A: Methanol with 5 mmol/L ammonium formate.

  • Mobile Phase B: Water with 5 mmol/L ammonium formate.

  • Gradient: A suitable gradient to separate the different lipid species.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion (for GP-OEA): The m/z of the protonated molecule [M+H]⁺.

  • Product Ions: Specific fragment ions of GP-OEA. The fragmentation pattern should be determined using a pure standard.

  • Collision Energy: Optimized for the fragmentation of GP-OEA.

Quantification:

  • A calibration curve is constructed using a series of known concentrations of a GP-OEA standard.

  • The peak area ratio of the analyte (GP-OEA) to the internal standard is plotted against the concentration of the standard.

  • The concentration of GP-OEA in the tissue samples is determined by interpolating the peak area ratio from the calibration curve.

Mandatory Visualization

Biosynthesis and Degradation of Oleoylethanolamide (OEA)

G Biosynthesis and Degradation of Oleoylethanolamide (OEA) PC Phosphatidylcholine (PC) NAT N-Acyltransferase (PLA/AT family) PC->NAT sn-1 Oleoyl group PE Phosphatidylethanolamine (PE) PE->NAT GPOEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) (a type of NAPE) NAPE_PLD NAPE-PLD GPOEA->NAPE_PLD OEA Oleoylethanolamide (OEA) FAAH Fatty Acid Amide Hydrolase (FAAH) OEA->FAAH Degradation OA_Eth Oleic Acid + Ethanolamine NAT->GPOEA Biosynthesis NAPE_PLD->OEA Hydrolysis FAAH->OA_Eth G Experimental Workflow for GP-OEA Analysis Sample Mammalian Tissue Sample Homogenization Homogenization (in liquid nitrogen) Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (optional) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification (using internal standards) Analysis->Quantification G OEA Signaling Pathway via PPAR-α OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds and Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Metabolic_Effects Increased Fatty Acid Oxidation Decreased Food Intake Gene_Expression->Metabolic_Effects G OEA Signaling Pathway via TRPV1 OEA Oleoylethanolamide (OEA) TRPV1 TRPV1 Channel OEA->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Neuronal_Activation Sensory Neuron Activation Ca_influx->Neuronal_Activation Satiety_Signal Satiety Signaling to the Brain Neuronal_Activation->Satiety_Signal

References

The Obscure Presence of Glycerophospho-N-Oleoyl Ethanolamine in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – While the bioactive lipid Oleoyl Ethanolamide (OEA) has garnered significant attention for its role in satiety and lipid metabolism, its direct precursor, Glycerophospho-N-Oleoyl Ethanolamine (GNOE), remains an enigmatic molecule within the scientific community. This technical guide synthesizes the current, albeit limited, understanding of GNOE, focusing on its biochemical origins and the methodologies required for its study. A notable gap in the existing literature is the lack of quantitative data on GNOE concentrations in specific natural food sources.

Introduction to this compound (GNOE)

This compound (GNOE) is a member of the N-acyl-glycerophosphoethanolamine family of lipids. Its primary known biological significance lies in its role as the immediate precursor to N-Oleoyl Ethanolamide (OEA), a well-characterized endocannabinoid-like compound.[1][2] OEA is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1] The biosynthesis of OEA from GNOE is a key step in the signaling cascade of this important lipid mediator.

Natural Sources: An Area Ripe for Discovery

A comprehensive review of the scientific literature reveals a significant void in the identification and quantification of GNOE in natural food sources. While the downstream product, OEA, and the general class of N-acylethanolamines (NAEs) are known to be present in various animal and some plant tissues, specific data for GNOE is not available.

It is hypothesized that GNOE exists as a transient intermediate in the cell membranes of organisms containing oleic acid and phosphatidylethanolamine (B1630911). Its low steady-state concentration likely contributes to the difficulty in its detection and quantification in complex biological matrices. The development of highly sensitive analytical techniques is paramount to uncovering the natural distribution of this precursor molecule.

Biosynthesis and Signaling Pathway

GNOE is an intermediate in a key pathway for the formation of N-acylethanolamines (NAEs). This pathway, often referred to as the "NAPE-PLD pathway," is the most well-understood route for the synthesis of endocannabinoid-like molecules.

The biosynthesis begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), a reaction catalyzed by an N-acyltransferase. Subsequently, a specific phospholipase D, known as NAPE-hydrolyzing phospholipase D (NAPE-PLD), cleaves the glycerophosphate bond of NAPE to yield an NAE, such as OEA, and phosphatidic acid.

However, an alternative pathway has been identified that involves the formation of glycerophospho-N-acylethanolamines (GP-NAEs), such as GNOE, as intermediates. In this pathway, NAPE is first deacylated by a phospholipase A-type enzyme to produce lyso-NAPE. Subsequently, another enzymatic step, likely involving a phospholipase D or a similar phosphodiesterase, would act on lyso-NAPE to generate GNOE. Finally, GNOE is hydrolyzed by a phosphodiesterase, such as Glycerophosphodiesterase 1 (GDE1), to release OEA.[3]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of OEA, with GNOE as a key intermediate.

GNOE_Biosynthesis PE Phosphatidylethanolamine (PE) NAPE N-Oleoyl-Phosphatidylethanolamine (NAPE) PE->NAPE lysoNAPE Lyso-NAPE NAPE->lysoNAPE GNOE Glycerophospho-N-Oleoyl Ethanolamine (GNOE) lysoNAPE->GNOE OEA Oleoyl Ethanolamide (OEA) GNOE->OEA PPARa PPARα Activation OEA->PPARa

Caption: Proposed biosynthetic pathway of OEA via a GNOE intermediate.

Hypothetical Experimental Protocol for GNOE Quantification

Given the absence of established protocols for GNOE in food matrices, the following methodology is proposed based on established techniques for the analysis of other N-acylethanolamines and glycerophospholipids.[4]

Lipid Extraction

A modified Bligh-Dyer or Folch extraction method would be suitable for the extraction of GNOE from homogenized biological samples.

  • Homogenize 1 gram of the sample in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the layers and collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

Solid-Phase Extraction (SPE) for Sample Clean-up

To isolate GNOE from other lipid classes, a solid-phase extraction step is recommended.

  • Reconstitute the dried lipid extract in a non-polar solvent.

  • Apply the sample to a silica-based SPE cartridge.

  • Wash with non-polar solvents to elute neutral lipids.

  • Elute GNOE and other polar lipids with a more polar solvent mixture, such as chloroform:methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Quantification of GNOE would be achieved using a highly sensitive LC-MS/MS system.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a suitable modifier like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (GNOE) to a specific product ion. A deuterated internal standard of GNOE would be essential for accurate quantification.

The following diagram outlines the proposed experimental workflow.

GNOE_Workflow sample Sample Homogenization extraction Lipid Extraction (Bligh-Dyer) sample->extraction spe Solid-Phase Extraction (Silica) extraction->spe lcms LC-MS/MS Analysis (ESI+, MRM) spe->lcms quant Quantification lcms->quant

Caption: Proposed workflow for the quantification of GNOE in biological samples.

Biological Function: The Gateway to OEA

The primary biological function of GNOE is to serve as a precursor for the synthesis of OEA.[1][2] OEA has been extensively studied and is known to:

  • Regulate Feeding and Body Weight: OEA induces satiety and reduces food intake.[2]

  • Modulate Lipid Metabolism: Through the activation of PPARα, OEA stimulates the expression of genes involved in fatty acid uptake and oxidation.

  • Exhibit Anti-inflammatory Properties: OEA has been shown to have anti-inflammatory effects in various models.

The enzymatic conversion of GNOE to OEA is therefore a critical control point in the regulation of these physiological processes.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its position as a key intermediate in the biosynthesis of the bioactive lipid OEA. However, our understanding of its natural distribution and abundance is severely limited. The development and application of sensitive and specific analytical methods are crucial to bridge this knowledge gap. Future research should focus on:

  • Screening a wide variety of plant and animal-based food sources for the presence of GNOE.

  • Quantifying GNOE levels in different tissues and under various physiological conditions.

  • Further elucidating the enzymes and regulatory mechanisms involved in the GNOE-to-OEA conversion.

A deeper understanding of the natural sources and metabolism of GNOE will provide valuable insights into the regulation of OEA signaling and may open new avenues for nutritional and therapeutic interventions targeting metabolic health.

References

The Role of Glycerophospho-N-Oleoyl Ethanolamine in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a precursor to the bioactive lipid amide Oleoylethanolamide (OEA), a key regulator of lipid metabolism. OEA's metabolic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that governs the transcription of genes involved in fatty acid transport and oxidation. Additionally, OEA interacts with G protein-coupled receptor 119 (GPR119) and may influence AMP-activated protein kinase (AMPK) signaling, further contributing to its metabolic benefits. This technical guide provides an in-depth overview of the mechanisms of action of GP-OEA and OEA, summarizes key quantitative data on their effects on lipid profiles, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound (GP-OEA) is a naturally occurring phospholipid that serves as the direct precursor for the synthesis of Oleoylethanolamide (OEA).[1] OEA, a monounsaturated fatty acid amide, is an endogenous lipid mediator that plays a crucial role in the regulation of feeding, body weight, and lipid metabolism.[2][3][4] Its primary mechanism of action involves the activation of the nuclear receptor PPAR-α, which leads to a cascade of downstream effects culminating in increased fatty acid catabolism and improved lipid homeostasis.[1][2][3] OEA has also been identified as a ligand for the G protein-coupled receptor GPR119, and its metabolic actions may also involve the modulation of AMPK signaling.[1][5][6] This guide will delve into the technical details of GP-OEA and OEA's role in lipid metabolism, providing researchers and drug development professionals with a comprehensive resource.

Mechanism of Action

The biological effects of GP-OEA are attributable to its conversion to OEA. OEA exerts its influence on lipid metabolism through multiple signaling pathways.

PPAR-α Activation

OEA is a potent agonist of PPAR-α, a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[1][2] Upon activation by OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including:

  • Fatty Acid Uptake and Transport: OEA upregulates the expression of fatty acid translocase (FAT/CD36) and liver fatty-acid binding protein (L-FABP), which facilitate the transport of fatty acids across the plasma membrane and within the cytoplasm.[2][7]

  • Mitochondrial β-oxidation: OEA enhances the expression of enzymes crucial for the breakdown of fatty acids within the mitochondria.

  • Energy Expenditure: OEA increases the expression of uncoupling protein-2 (UCP-2), which can uncouple oxidative phosphorylation from ATP synthesis, leading to increased thermogenesis.[2][7]

GPR119 Activation

OEA is also a ligand for GPR119, a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[5] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn can stimulate glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[5][8]

AMPK Signaling

Emerging evidence suggests a potential role for OEA in modulating the activity of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][6] Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like lipid synthesis.[6][9] The precise mechanisms by which OEA influences AMPK activation are still under investigation.

Quantitative Data on the Effects of OEA on Lipid Metabolism

The following tables summarize the quantitative effects of OEA on key parameters of lipid metabolism from various preclinical and clinical studies.

Table 1: Effects of OEA on Plasma Lipid Profile in Rodents

ParameterSpeciesOEA DoseDuration% Change from Control/BaselineReference
Triglycerides Zucker Rats (obese)5 mg/kg/day, i.p.14 days↓ 41%[2]
High-Fat Diet-Fed Rats10 mg/kg/day, i.p.14 days↓ (Significant)[10][11]
Atherosclerotic Rats5 mg/kg/day, i.p.14 days↓ (Corrected hyperlipidemia)[12][13]
Total Cholesterol Zucker Rats (obese)5 mg/kg/day, i.p.14 days↓ 25%[2]
High-Fat Diet-Fed Rats10 mg/kg/day, i.p.14 daysNo significant change[10]
Atherosclerotic Rats5 mg/kg/day, i.p.14 days↓ (Corrected hyperlipidemia)[12][13]
LDL Cholesterol Atherosclerotic Rats5 mg/kg/day, i.p.14 days↓ (Corrected hyperlipidemia)[12][13]
HDL Cholesterol Atherosclerotic Rats5 mg/kg/day, i.p.14 days↑ (Corrected hyperlipidemia)[12][13]

Table 2: Effects of OEA on Lipid Metabolism in Humans

ParameterPopulationOEA DoseDuration% Change from BaselineReference
Triglycerides Obese individuals250 mg/day8 weeks↓ (Significant)[7]
Total Cholesterol Obese individuals250 mg/day8 weeksNo significant effect[7]
LDL Cholesterol Obese individuals250 mg/day8 weeksNo significant effect[7]
HDL Cholesterol Obese individuals250 mg/day8 weeksNo significant effect[7]

Table 3: In Vitro Receptor Activation by OEA

ReceptorAssay SystemEC50Reference
PPAR-α Transactivation assay120 nM[1]
GPR119 cAMP formation in COS-7 cells290 nM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of OEA on lipid metabolism.

In Vivo OEA Administration and Lipid Analysis in Rodents

Objective: To assess the effect of OEA on plasma lipid levels in a rodent model.

Materials:

  • Oleoylethanolamide (OEA)

  • Vehicle (e.g., saline/polyethylene glycol/Tween 80; 90/5/5, v/v/v)

  • Rodent model (e.g., Zucker rats, C57BL/6J mice on a high-fat diet)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Commercial assay kits for triglycerides, total cholesterol, LDL, and HDL cholesterol

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • OEA Preparation: Dissolve OEA in the chosen vehicle to the desired concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 1 mL/kg injection volume).

  • Administration: Administer OEA or vehicle via intraperitoneal (i.p.) injection once daily for the specified duration (e.g., 14 days).[2]

  • Blood Collection: At the end of the treatment period, collect blood samples from the animals via a suitable method (e.g., cardiac puncture, tail vein) into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Analysis: Analyze the plasma samples for triglyceride, total cholesterol, LDL, and HDL levels using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Data Analysis: Compare the lipid levels between the OEA-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

In Vitro Fatty Acid Oxidation Assay in Hepatocytes

Objective: To measure the effect of OEA on the rate of fatty acid β-oxidation in isolated hepatocytes.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • [1-¹⁴C]palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., M199)

  • OEA dissolved in a suitable solvent (e.g., DMSO)

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hepatocytes to the desired confluency in appropriate culture vessels.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to BSA in culture medium.[15]

  • Cell Treatment: Treat the hepatocytes with various concentrations of OEA or vehicle for a predetermined period.

  • Initiation of Assay: Remove the treatment medium and add the medium containing the [1-¹⁴C]palmitic acid-BSA complex. Incubate at 37°C.[15]

  • Termination of Assay: Stop the reaction by adding cold perchloric acid to the cells.[16]

  • Separation of Products: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.[15]

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis: Calculate the rate of fatty acid oxidation as the amount of ¹⁴C-labeled ASMs produced per unit of time, normalized to the total protein content of the cell lysate. Compare the rates between OEA-treated and vehicle-treated cells.

Visualizations

Signaling Pathways

OEA_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion GP_OEA GP-OEA OEA OEA GP_OEA->OEA Hydrolysis GPR119 GPR119 OEA->GPR119 Activates AMPK AMPK OEA->AMPK Modulates (?) PPARa PPARα OEA->PPARa Activates AC Adenylate Cyclase GPR119->AC Activates FAT_CD36 FAT/CD36 FattyAcids Fatty Acids FAT_CD36->FattyAcids Transport cAMP cAMP AC->cAMP PKA PKA cAMP->PKA FattyAcids->FAT_CD36 FABP L-FABP FattyAcids->FABP FattyAcylCoA Fatty Acyl-CoA FABP->FattyAcylCoA Binds & Transports BetaOxidation β-oxidation FattyAcylCoA->BetaOxidation Enters RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE GeneTranscription Gene Transcription PPRE->GeneTranscription Initiates GeneTranscription->FAT_CD36 Upregulates GeneTranscription->FABP Upregulates UCP2 UCP-2 GeneTranscription->UCP2 Upregulates ATP ATP BetaOxidation->ATP UCP2->ATP Uncouples from Oxidative Phosphorylation Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study animal_model Rodent Model (e.g., Zucker Rat) oea_admin OEA Administration (i.p. injection) animal_model->oea_admin blood_collection Blood Collection oea_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lipid_analysis Lipid Profile Analysis (Triglycerides, Cholesterol) plasma_sep->lipid_analysis data_analysis_invivo Statistical Analysis lipid_analysis->data_analysis_invivo cell_culture Hepatocyte Culture (e.g., HepG2) oea_treatment OEA Treatment cell_culture->oea_treatment fao_assay Fatty Acid Oxidation Assay (¹⁴C-Palmitate) oea_treatment->fao_assay radioactivity_measurement Scintillation Counting fao_assay->radioactivity_measurement data_analysis_invitro Data Analysis radioactivity_measurement->data_analysis_invitro

References

The Role of Glycerophospho-N-Oleoyl Ethanolamine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA), a glycerophospholipid, serves as the direct precursor to the bioactive lipid amide Oleoylethanolamide (OEA). While GP-OEA itself has not been demonstrated to possess independent signaling activity, its critical role lies in providing the substrate for the synthesis of OEA, a potent endogenous agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and G-protein coupled receptor 119 (GPR119). OEA is a key regulator of satiety, lipid metabolism, and energy homeostasis, making the enzymatic pathways governing its synthesis and degradation crucial points of investigation for therapeutic intervention in metabolic and inflammatory disorders. This guide provides an in-depth overview of the synthesis of OEA from GP-OEA, its subsequent degradation, and the downstream signaling cascades it initiates. Detailed experimental protocols for key assays and a summary of relevant quantitative data are presented to facilitate further research in this area.

Biosynthesis and Degradation of Oleoylethanolamide (OEA)

The cellular levels of OEA are tightly controlled by the balance between its synthesis from GP-OEA and its subsequent hydrolysis.

Synthesis of OEA from GP-OEA

The primary pathway for OEA synthesis involves a two-step enzymatic process. First, an N-acyltransferase (NAT) catalyzes the transfer of an oleoyl (B10858665) group to the amine head group of a phosphatidylethanolamine (B1630911) (PE) molecule, forming N-Oleoyl-phosphatidylethanolamine (which is synonymous with GP-OEA). Subsequently, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes GP-OEA to yield OEA and phosphatidic acid.[1][2]

An alternative biosynthetic route has also been identified, which involves the enzymes α/β-hydrolase-4 (ABHD4) and glycerophosphodiesterase 1 (GDE1).[1]

Degradation of OEA

The biological actions of OEA are terminated through enzymatic hydrolysis, which breaks it down into oleic acid and ethanolamine. Two key enzymes are responsible for this process:

  • Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that is a primary catabolic enzyme for OEA and other fatty acid amides.[1][3][4]

  • N-acylethanolamine acid amidase (NAAA): A lysosomal cysteine hydrolase that shows a preference for saturated and monounsaturated N-acylethanolamines like OEA.[1][5]

Cellular Signaling Pathways of OEA

OEA exerts its physiological effects by activating specific cellular receptors, primarily the nuclear receptor PPAR-α and the G-protein coupled receptor GPR119.

PPAR-α Signaling

OEA is a high-affinity endogenous ligand for PPAR-α, a ligand-activated transcription factor that plays a pivotal role in lipid metabolism.[6][7] Upon binding OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[6] Genes regulated by the OEA-PPAR-α pathway are involved in fatty acid uptake, β-oxidation, and lipolysis.[7] This signaling cascade is central to OEA's effects on satiety and body weight regulation.[1][6]

GPR119 Signaling

OEA also functions as a ligand for GPR119, a Gs-coupled protein receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[8][9][10] Activation of GPR119 by OEA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[6][11] In intestinal L-cells, this increase in cAMP promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion.[8][11][12] This pathway contributes to OEA's role in glucose homeostasis.

Role of CD36

The fatty acid translocase CD36 is involved in the cellular uptake of oleic acid, a precursor for OEA synthesis. It may also facilitate the transport of OEA across the cell membrane, influencing its access to intracellular targets like PPAR-α and degradative enzymes.[8]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of OEA with its key molecular targets and the kinetics of the enzymes involved in its metabolism.

ParameterReceptor/EnzymeSpeciesValueReference(s)
Binding Affinity (Kd) PPAR-α LBDMouse37.4 ± 0.1 nM[6]
PPAR-α LBDHuman43.3 ± 1.6 nM[6]
Inhibitory Concentration (IC50) PPAR-αHuman120.0 ± 10.7 nM[6]
Effective Concentration (EC50) PPAR-αHuman120 nM[3][6][13]
PPAR-β/δHuman1.1 ± 0.1 µM[6]
Michaelis Constant (Km) NAPE-PLD (for NArPE)Rat40.0 ± 5.6 µM[2]
NAAA (for PEA)Rat19.8 µM[14]
NAAA (for PMA)Rat18.1 µM[14]
Maximum Velocity (Vmax) NAPE-PLD (for NArPE)Rat22.2 ± 3.5 pmol/min/mg[2]
NAAA (for PMA)Rat25.6 x 10³ pmol/min/mg[14]

Note: Data for FAAH kinetics with OEA as a substrate and specific binding affinities/EC50 for OEA with GPR119 are not yet fully established and represent areas for further investigation.

Experimental Protocols

Measurement of NAPE-PLD Activity

Method: Radiochromatographic Assay [2]

  • Substrate Preparation: Synthesize N-arachidonoyl-[1-¹⁴C]-phosphatidylethanolamine (NArPE) as the radioactive substrate.

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

  • Incubation: Incubate the tissue homogenate with the radioactive NArPE substrate at 37°C for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform (B151607) and methanol. Extract the lipids.

  • Chromatographic Separation: Separate the product, [¹⁴C]-anandamide (or OEA if using an oleoyl-labeled substrate), from the unreacted substrate using reversed-phase high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the radioactive product using an online scintillation counter connected to the HPLC system.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Measurement of FAAH and NAAA Activity

Method: LC-MS/MS-based Assay (Adapted from[15])

  • Substrate: Use Oleoylethanolamide (OEA) as the substrate.

  • Enzyme Source: Utilize cell lysates or purified recombinant FAAH or NAAA. For NAAA, which is lysosomal, an acidic assay buffer (e.g., 100 mM citrate-phosphate buffer, pH 4.5) is required. For FAAH, a buffer with a more neutral to slightly alkaline pH is appropriate.

  • Incubation: Incubate the enzyme with OEA at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or a chloroform/methanol mixture, containing an appropriate internal standard (e.g., a deuterated analog of the product).

  • Product Quantification: Centrifuge the samples to pellet proteins. Analyze the supernatant by LC-MS/MS to quantify the formation of the product, oleic acid.

  • Data Analysis: Determine the enzyme kinetics (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

PPAR-α Transactivation Assay

Method: Luciferase Reporter Assay [16][17]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-1) in 24-well plates. Co-transfect the cells with three plasmids:

    • An expression vector for the PPAR-α ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of OEA or a vehicle control for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the logarithm of the OEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GPR119-Mediated cAMP Accumulation Assay

Method: HTRF-based cAMP Assay [1][5]

  • Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119). Seed the cells in a 384-well plate.

  • Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a serial dilution of OEA or a known GPR119 agonist (positive control) for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 conjugate and a Eu3+-cryptate-labeled anti-cAMP antibody.

  • Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the OEA concentration. Calculate the EC50 value from this curve.

Visualizations

Signaling Pathways

OEA_Signaling cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase (NAT) PE->NAT GP_OEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) NAT->GP_OEA NAPE_PLD NAPE-PLD GP_OEA->NAPE_PLD OEA_syn Oleoylethanolamide (OEA) NAPE_PLD->OEA_syn OEA_deg Oleoylethanolamide (OEA) OEA_sig OEA FAAH FAAH OEA_deg->FAAH NAAA NAAA OEA_deg->NAAA Products Oleic Acid + Ethanolamine FAAH->Products NAAA->Products PPARa PPAR-α OEA_sig->PPARa GPR119 GPR119 OEA_sig->GPR119 RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Gene_exp Target Gene Transcription PPRE->Gene_exp Metabolic_effects ↑ Fatty Acid Oxidation ↓ Lipogenesis Gene_exp->Metabolic_effects AC Adenylyl Cyclase GPR119->AC activates cAMP ↑ cAMP AC->cAMP GLP1 ↑ GLP-1 Secretion (Intestinal L-cells) cAMP->GLP1

Caption: OEA Biosynthesis, Degradation, and Signaling Pathways.

Experimental Workflows

PPARa_Transactivation_Workflow cluster_workflow PPAR-α Transactivation Assay Workflow A 1. Seed HEK293T cells in 24-well plate B 2. Co-transfect with: - GAL4-PPARα-LBD - UAS-Luciferase Reporter - Renilla Control A->B C 3. Treat with OEA (24 hours) B->C D 4. Lyse cells C->D E 5. Measure Firefly & Renilla Luciferase Activity D->E F 6. Normalize Data & Calculate Fold Induction E->F G 7. Plot Dose-Response Curve & Determine EC50 F->G

Caption: Workflow for PPAR-α Transactivation Assay.

GPR119_cAMP_Workflow cluster_workflow GPR119 cAMP Assay Workflow A 1. Seed HEK293-hGPR119 cells in 384-well plate B 2. Pre-incubate with Phosphodiesterase Inhibitor A->B C 3. Stimulate with OEA (30 minutes) B->C D 4. Lyse cells & Add HTRF Detection Reagents C->D E 5. Measure HTRF Signal D->E F 6. Generate Dose-Response Curve & Calculate EC50 E->F

Caption: Workflow for GPR119 cAMP Accumulation Assay.

References

An In-depth Technical Guide to Glycerophospho-N-Oleoyl Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GNOE) is a member of the N-acyl-glycerophosphoethanolamine family of lipids. It serves as a crucial precursor to the bioactive lipid amide, Oleoyl Ethanolamide (OEA), a molecule that has garnered significant interest in the scientific community for its role in regulating appetite, body weight, and lipid metabolism. This technical guide provides a comprehensive overview of the molecular characteristics of GNOE, its biosynthetic pathway, and the downstream signaling of its product, OEA.

Molecular Profile

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C23H46NO7P[1][2][3]
Molecular Weight 479.6 g/mol [1][2][4]
Formal Name mono(2,3-dihydroxypropyl)-mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester phosphoric acid[1]
CAS Number 201738-24-1[1][2]

Biosynthesis and Signaling Pathway

This compound is an intermediate in the biosynthesis of Oleoyl Ethanolamide (OEA). This process is initiated by the N-acylation of a glycerophosphoethanolamine. Subsequently, GNOE is hydrolyzed to yield OEA. OEA then acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism and energy homeostasis.

The signaling pathway from GNOE to the activation of PPARα is depicted below:

GNOE_to_PPARa_Signaling cluster_0 Cellular Environment cluster_1 Nucleus GNOE Glycerophospho-N-Oleoyl Ethanolamine (GNOE) NAPE_PLD N-Acylphosphatidylethanolamine- specific Phospholipase D (NAPE-PLD) GNOE->NAPE_PLD OEA Oleoyl Ethanolamide (OEA) NAPE_PLD->OEA PPARa PPARα OEA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Metabolic Effects (e.g., Fatty Acid Oxidation) Gene_Expression->Metabolic_Effects

Biosynthesis of OEA from GNOE and subsequent PPARα signaling pathway.

Experimental Protocols

Enzymatic Synthesis of N-Acyl-Glycerophosphoethanolamines

In biological systems, the formation of N-acyl-glycerophosphoethanolamines, including GNOE, is catalyzed by N-acyltransferases. These enzymes transfer a fatty acyl group from a donor lipid to the amino group of a glycerophosphoethanolamine. While a specific protocol for GNOE is not detailed, the general approach for the enzymatic synthesis of related structured phospholipids (B1166683) can be adapted. This often involves the use of lipases or phospholipases in a controlled reaction environment to facilitate the desired acylation.

Isolation and Purification

The isolation of GNOE and other lipids from biological samples typically employs liquid-liquid extraction techniques. A common method involves the homogenization of the tissue or cell sample in a solvent system, such as a mixture of chloroform (B151607) and methanol, to extract the lipid fraction. Further purification can be achieved through solid-phase extraction (SPE) or chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Analytical Methods for Identification and Quantification

The primary analytical technique for the sensitive and specific detection and quantification of this compound and its downstream metabolite OEA is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are first subjected to lipid extraction.

  • Chromatographic Separation: The lipid extract is then injected into an HPLC system, typically with a reverse-phase column (e.g., C18), to separate the different lipid species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for these molecules. The mass spectrometer can be operated in full-scan mode to identify compounds based on their mass-to-charge ratio (m/z) or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and specificity.

The workflow for the analysis of GNOE and related N-acylethanolamines is illustrated below:

GNOE_Analysis_Workflow Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Purification Optional: Solid-Phase Extraction (SPE) Extraction->Purification LC High-Performance Liquid Chromatography (HPLC) Purification->LC MS Mass Spectrometry (MS) - ESI source LC->MS Data Data Analysis (Identification & Quantification) MS->Data

General workflow for the analysis of this compound.

Conclusion

This compound is a key intermediate in a significant biological pathway that influences energy metabolism and feeding behavior through its conversion to OEA and subsequent activation of PPARα. A thorough understanding of its molecular properties and the experimental methodologies for its study is essential for researchers in the fields of lipidomics, metabolic disorders, and drug development. The information presented in this guide serves as a foundational resource for professionals working with this important class of lipids.

References

The Stability and Degradation Profile of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a naturally occurring lysophospholipid and a key precursor to the bioactive lipid amide, Oleoyl Ethanolamide (OEA). Understanding the stability and degradation of GP-OEA is critical for its handling, formulation, and for elucidating its metabolic fate and biological activity. This technical guide provides a comprehensive overview of the known and potential degradation pathways of GP-OEA, including enzymatic and chemical routes. It details experimental protocols for stability assessment and presents signaling pathways associated with its metabolic product, OEA. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound (GP-OEA) is a member of the N-acyl-glycerophosphoethanolamine family of lipids. Structurally, it consists of a glycerol (B35011) backbone linked to a phosphate (B84403) group, which is in turn esterified to N-oleoyl ethanolamine. Its primary biological significance lies in its role as a direct precursor to Oleoyl Ethanolamide (OEA), a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα)[1]. OEA is involved in the regulation of appetite, body weight, and lipid metabolism[1]. Given the therapeutic potential of modulating OEA levels, a thorough understanding of the stability and degradation of its precursor, GP-OEA, is paramount for research and drug development.

This guide will explore the enzymatic and chemical degradation pathways of GP-OEA, providing insights into its stability under various conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of GP-OEA is provided in the table below.

PropertyValue
Chemical Name mono(2,3-dihydroxypropyl)-mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester phosphoric acid
Molecular Formula C23H46NO7P
Molecular Weight 479.6 g/mol
CAS Number 201738-24-1
Appearance Crystalline solid
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml
Storage Stability ≥ 4 years at -20°C

Stability of this compound

The stability of GP-OEA is influenced by both enzymatic and chemical factors. While specific kinetic data for the degradation of GP-OEA is not extensively available in public literature, its stability can be inferred from the known behavior of its constituent functional groups: a phosphoester, an amide, and an unsaturated fatty acyl chain.

Enzymatic Degradation

The primary route of GP-OEA metabolism is through enzymatic hydrolysis to yield OEA.

The principal enzyme responsible for the conversion of GP-OEA to OEA is Glycerophosphodiesterase 1 (GDE1). GDE1 is a phosphodiesterase that hydrolyzes the glycerophospho-ester bond of GP-OEA, releasing OEA and glycerol-3-phosphate. This enzymatic action is a key step in the biosynthesis of OEA from lysophospholipid precursors.

  • Enzyme: Glycerophosphodiesterase 1 (GDE1)

  • Action: Hydrolysis of the glycerophospho-ester bond

  • Products: Oleoyl Ethanolamide (OEA) and Glycerol-3-phosphate

While GDE1 is the primary enzyme, other phospholipases and hydrolases may contribute to the metabolism of GP-OEA. For instance, various lysophospholipases could potentially act on GP-OEA, although their specificity for this substrate is not well-characterized.

The enzymatic degradation of GP-OEA is a crucial part of the broader N-acylethanolamine metabolic pathway.

Enzymatic_Degradation_of_GPOEA cluster_products Products GPOEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) OEA Oleoyl Ethanolamide (OEA) GPOEA->OEA Hydrolysis G3P Glycerol-3-phosphate GPOEA->G3P Hydrolysis GDE1 Glycerophosphodiesterase 1 (GDE1) GDE1->GPOEA Chemical_Degradation_of_GPOEA cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation GPOEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) Oleic_Acid Oleic Acid GPOEA->Oleic_Acid PEG Phosphoethanolamine- glycerol GPOEA->PEG OEA Oleoyl Ethanolamide GPOEA->OEA G3P Glycerol-3-phosphate GPOEA->G3P Hydroperoxides Hydroperoxides GPOEA->Hydroperoxides Epoxides Epoxides GPOEA->Epoxides Aldehydes Aldehydes GPOEA->Aldehydes Forced_Degradation_Workflow start Prepare GP-OEA Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) stress->thermal neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize analyze LC-MS Analysis neutralize->analyze identify Identify Degradation Products (MS/MS fragmentation) analyze->identify quantify Quantify GP-OEA and Degradation Products analyze->quantify report Report Stability Profile identify->report quantify->report OEA_Signaling_Pathway GPOEA GP-OEA OEA OEA GPOEA->OEA Hydrolysis GDE1 GDE1 GDE1->GPOEA PPARa PPARα (Nuclear Receptor) OEA->PPARa Activates Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPARa->Gene_Expression Regulates Biological_Effects Biological Effects (Appetite suppression, Reduced weight gain) Gene_Expression->Biological_Effects Leads to

References

High-Purity Glycerophospho-N-Oleoyl Ethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GNOE), a key precursor in the biosynthesis of the bioactive lipid amide Oleoylethanolamide (OEA). Aimed at researchers, scientists, and drug development professionals, this document details the commercial availability of high-purity GNOE, outlines experimental protocols for its analysis, and illustrates its central role in cellular signaling pathways.

Commercial Availability of High-Purity GNOE

High-purity Glycerophospho-N-Oleoyl Ethanolamine is commercially available from a range of specialized chemical suppliers. Researchers can source GNOE in various quantities, typically with a purity of greater than 98%. The compound is usually supplied as a solid.

For research and development purposes, several reputable vendors offer GNOE, ensuring its accessibility for scientific investigation. A summary of key suppliers and their product specifications is provided in Table 1.

Table 1: Commercial Availability of High-Purity this compound

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight
APExBIO>98%1 mg, 5 mg, 10 mg201738-24-1C₂₃H₄₆NO₇P479.6
Cayman Chemical≥98%1 mg, 5 mg, 10 mg201738-24-1C₂₃H₄₆NO₇P479.6
Biomol>98%1 mg, 5 mg201738-24-1C₂₃H₄₆NO₇P479.6

Biosynthesis and Signaling Pathway

This compound is a pivotal intermediate in the biosynthesis of Oleoylethanolamide (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that plays a crucial role in regulating feeding, body weight, and lipid metabolism.[1][2] The synthesis of OEA from GNOE is a two-step enzymatic process.

First, N-acyltransferase (NAT) catalyzes the transfer of an oleoyl (B10858665) group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-oleoyl-phosphatidylethanolamine (a class of N-acylphosphatidylethanolamine or NAPE). Subsequently, a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) cleaves the this compound (GNOE) to release OEA and phosphatidic acid.[3][4][5]

The activation of PPAR-α by OEA in the small intestine is a key signaling event that leads to a cascade of downstream effects, including the modulation of gene expression related to fatty acid transport and oxidation.[2]

GNOE_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine (Oleoyl Donor) NAT N-Acyltransferase (NAT) PC->NAT Oleoyl Group PE Phosphatidylethanolamine PE->NAT GNOE Glycerophospho-N-Oleoyl Ethanolamine (GNOE) (N-Oleoyl-Phosphatidylethanolamine) NAPE_PLD NAPE-Specific Phospholipase D (NAPE-PLD) GNOE->NAPE_PLD NAT->GNOE Synthesis OEA Oleoylethanolamide (OEA) NAPE_PLD->OEA Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA PPARa PPAR-α OEA->PPARa Activation Gene_Expression Modulation of Gene Expression (Fatty Acid Metabolism) PPARa->Gene_Expression Transcriptional Regulation

Biosynthesis of OEA from GNOE and subsequent PPAR-α signaling.

Experimental Protocols

Enzymatic Synthesis of this compound

While chemical synthesis routes exist for related compounds, an enzymatic approach offers high specificity for the synthesis of GNOE. This can be achieved through the action of phospholipase D (PLD) in a transphosphatidylation reaction.

Materials:

  • Phosphatidylcholine (PC) as the phosphatidyl donor.

  • N-Oleoylethanolamine (OEA) as the acceptor.

  • Phospholipase D (from a source such as Streptomyces species).

  • Reaction Buffer (e.g., acetate (B1210297) buffer, pH 5.6, containing CaCl₂).

  • Organic Solvent (e.g., diethyl ether or ethyl acetate).

Protocol:

  • Prepare a biphasic reaction system. The aqueous phase consists of the reaction buffer containing PLD. The organic phase contains the phosphatidylcholine and N-Oleoylethanolamine.

  • Incubate the mixture with vigorous stirring at a controlled temperature (e.g., 30-40°C) to facilitate the enzymatic reaction at the interface of the two phases.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, stop the reaction by adding a denaturing agent like ethanol (B145695) or by heat inactivation.

  • Separate the organic phase, which contains the GNOE product.

  • Purify the GNOE from the reaction mixture using silica (B1680970) gel column chromatography.[6][7]

Purification of GNOE by Silica Gel Chromatography

Materials:

Protocol:

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., chloroform).

  • Pack the column with the silica gel slurry.

  • Dissolve the crude GNOE sample in a minimal amount of the initial eluent and load it onto the column.

  • Begin elution with the non-polar solvent and gradually increase the polarity by adding increasing proportions of methanol.

  • Collect fractions and analyze them by TLC to identify those containing pure GNOE.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified GNOE.[6][7]

Analysis of GNOE by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis and quantification of GNOE.

HPLC Conditions (Illustrative):

  • Column: A reverse-phase C18 column is suitable for separating lipids.

  • Mobile Phase: A gradient of methanol/water or acetonitrile/water, often with an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Detection: UV detection can be used if a chromophore is present, but mass spectrometry provides greater sensitivity and specificity.

Mass Spectrometry Conditions (Illustrative):

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Analysis: Full scan mode to identify the molecular ion of GNOE ([M+H]⁺ or [M-H]⁻). For structural confirmation, tandem mass spectrometry (MS/MS) can be used to observe characteristic fragmentation patterns. The fragmentation of the glycerophosphoethanolamine (B1239297) headgroup is a key diagnostic feature.[8][9]

HPLC_MS_Workflow Sample GNOE Sample HPLC Reverse-Phase HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer (MS1 - Full Scan) ESI->MS1 [M+H]⁺ or [M-H]⁻ CID Collision-Induced Dissociation (CID) MS1->CID Precursor Ion Selection Data Data Analysis (Identification and Quantification) MS1->Data MS2 Mass Analyzer (MS2 - Fragment Scan) CID->MS2 Fragment Ions MS2->Data

Workflow for the analysis of GNOE by HPLC-MS/MS.
NMR Spectroscopy of GNOE

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of GNOE. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol (B35011) backbone, the ethanolamine moiety, the oleoyl acyl chain (including the distinctive signals of the double bond protons), and the methylene (B1212753) groups adjacent to the ester and amide linkages.[10]

  • ¹³C NMR: The carbon-13 NMR spectrum will complement the proton data, with specific chemical shifts for the carbonyl carbon of the ester and amide groups, the carbons of the double bond in the oleoyl chain, and the carbons of the glycerol and ethanolamine headgroup.[11]

  • ³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing phospholipids (B1166683) and will show a characteristic signal for the phosphate (B84403) group in GNOE.

Biological Activities and Research Applications

The primary known biological role of GNOE is as a direct precursor to OEA.[3] As such, the biological effects observed are largely attributed to the downstream actions of OEA on PPAR-α.[2] These effects include:

  • Regulation of Appetite: OEA has been shown to induce satiety and reduce food intake.[2][3]

  • Control of Body Weight: By modulating feeding behavior and lipid metabolism, OEA can influence body weight.[2]

  • Lipid Metabolism: OEA, through PPAR-α activation, upregulates genes involved in fatty acid uptake and oxidation.[2]

While direct biological activities of GNOE independent of its conversion to OEA are not yet well-characterized, its role as a key intermediate makes it a crucial molecule for studies on the endocannabinoid system and lipid signaling. Research applications for high-purity GNOE include:

  • In vitro and in vivo studies: Investigating the biosynthesis and metabolism of OEA.

  • Enzyme characterization: Serving as a substrate for NAPE-PLD and other related enzymes.

  • Drug discovery: As a tool in the development of modulators of the OEA signaling pathway for the potential treatment of obesity, metabolic syndrome, and other related disorders.

  • Analytical standard: For the quantification of endogenous GNOE levels in biological samples.

Conclusion

This compound is a commercially available, high-purity lipid that is indispensable for research into the biosynthesis and signaling of Oleoylethanolamide. This guide provides a foundational understanding of its commercial sourcing, key experimental protocols for its synthesis and analysis, and its established role in the PPAR-α signaling pathway. Further research into the potential direct biological activities of GNOE may unveil additional roles for this important biomolecule.

References

Solubility of Glycerophospho-N-Oleoyl Ethanolamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Glycerophospho-N-Oleoyl Ethanolamine (GPOEA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (GPOEA), a crucial precursor to the bioactive lipid Oleoyl Ethanolamide (OEA). Understanding the solubility of GPOEA is fundamental for its application in research and pharmaceutical development, particularly in the formulation of lipid-based drug delivery systems. This document outlines quantitative solubility data, details common experimental protocols for solubility determination, and illustrates relevant biological and experimental workflows.

Physicochemical Properties of GPOEA

This compound is a glycerophosphoethanolamine (B1239297) with the chemical formula C23H46NO7P and a molecular weight of 479.6 g/mol .[1][2][3] It is characterized as a crystalline solid and serves as the metabolic precursor to Oleoyl Ethanolamide (OEA).[1][3][4]

Quantitative Solubility Data

The solubility of GPOEA has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear reference for researchers selecting appropriate solvent systems for experimental and formulation purposes.

SolventConcentration
Dimethylformamide (DMF)20 mg/mL[1][3]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1][3]
Ethanol20 mg/mL[1][3]
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[1][3]

Experimental Protocols for Lipid Solubility Determination

The determination of a lipid's solubility is a critical step in pre-formulation studies. Various methods are employed depending on the nature of the solvent (liquid, solid, or semi-solid). Below are detailed methodologies for key experiments.

Equilibrium Solubility Method for Liquid Solvents

This method is standard for determining the saturation solubility of a compound in liquid excipients and is often evaluated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[5][6]

Protocol:

  • Sample Preparation: Add an excess amount of GPOEA to the liquid solvent in a suitable container (e.g., a glass vial).

  • Equilibration: The mixture is agitated, typically by stirring or shaking, at a constant temperature (e.g., room temperature) for a predetermined period (e.g., overnight) to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solute: The suspension is centrifuged at high speed to pellet the excess, undissolved GPOEA.[7]

  • Sample Collection: An aliquot of the supernatant is carefully collected. To remove any remaining solid particles, the supernatant is filtered, often through a syringe filter (e.g., 0.45 µm).[7]

  • Dilution: The clear, saturated solution is then appropriately diluted with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.[7]

  • Quantification: The concentration of GPOEA in the diluted sample is determined using a validated HPLC or UPLC method with a standard curve.

Methods for Solid and Semi-Solid Lipid Excipients

For solid or semi-solid excipients, where visual confirmation of dissolution is challenging, techniques like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) are employed.[5][6][7]

a) Differential Scanning Calorimetry (DSC)

This technique measures the heat flow associated with thermal transitions in a material. The solubility of a drug in a solid lipid is determined by observing the depression in the melting enthalpy of the excipient.[5][6]

Protocol:

  • Sample Preparation: A series of physical mixtures of GPOEA and the solid lipid excipient are prepared at various known concentrations.[7]

  • Melting and Mixing: The solid excipient is melted, and the GPOEA is added and stirred until a homogenous molten mixture is achieved.[7]

  • DSC Analysis: A small amount of the molten mix is weighed into an aluminum DSC pan and sealed. The sample is then heated in the DSC instrument at a controlled rate (e.g., 30°C/minute).[7]

  • Data Analysis: The melting enthalpy of the excipient is measured for each concentration. As the concentration of dissolved GPOEA increases, the energy required to melt the excipient decreases. A plot of melting enthalpy versus concentration will show a downward trend until the saturation point is reached. At concentrations above saturation, this depression is no longer observed, indicating the solubility limit.[5][6]

b) Hot Stage Microscopy (HSM)

HSM allows for the visual determination of solubility by observing the presence or absence of crystalline material in a molten excipient. Crystalline substances exhibit birefringence under cross-polarized light.[5]

Protocol:

  • Sample Preparation: As with DSC, homogenous molten mixtures of GPOEA and the excipient at various concentrations are prepared.[7]

  • Slide Mounting: A small amount of the molten mixture is placed on a microscope slide and covered with a coverslip.[7]

  • Microscopic Observation: The slide is placed on the hot stage of a microscope equipped with cross-polarized light filters.

  • Heating and Analysis: The sample is heated at a controlled rate. If the GPOEA is fully solubilized, no birefringence (drug crystals) will be visible at temperatures above the melting point of the excipient. If the concentration is above the saturation solubility, drug crystals will be observed floating in the molten excipient.[5][7] The concentration at which crystals are first observed above the excipient's melting point defines the solubility limit.

Visualizations: Pathways and Workflows

Biological Pathway of GPOEA

This compound is a precursor to Oleoyl Ethanolamide (OEA), a lipid mediator that plays a significant role in regulating feeding and body weight.[1][3] OEA exerts its effects by acting as a potent agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3][4] The conversion of GPOEA to OEA is facilitated by the enzyme Glycerophosphodiesterase 1 (GDE1).[1]

GPOEA_Pathway GPOEA Glycerophospho-N-Oleoyl Ethanolamine (GPOEA) OEA Oleoyl Ethanolamide (OEA) GPOEA->OEA Metabolic Conversion PPARa PPARα Activation OEA->PPARa Agonist Binding Nucleus Nucleus PPARa->Nucleus Gene Target Gene Transcription Nucleus->Gene GDE1 GDE1 GDE1->GPOEA Catalyzes Solubility_Workflow cluster_prep Preparation cluster_liquid Liquid Solvents cluster_solid Solid/Semi-Solid Solvents start Excess GPOEA in Solvent equilibrate Equilibration (Stirring/Shaking) start->equilibrate centrifuge Centrifuge & Filter equilibrate->centrifuge melt Melt & Create Concentration Series equilibrate->melt hplc Dilute & Analyze (HPLC/UPLC) centrifuge->hplc end_node Determine Saturation Solubility hplc->end_node dsc DSC Analysis (Measure ΔH) melt->dsc hsm HSM Analysis (Observe Birefringence) melt->hsm dsc->end_node hsm->end_node

References

Methodological & Application

Synthesis of Glycerophospho-N-Oleoyl Ethanolamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GP-NAOE) is a glycerophosphoethanolamine (B1239297) and a key metabolic precursor to Oleoylethanolamide (OEA).[1][2][3][4] OEA is an endogenous lipid mediator with significant biological activity, acting as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3][4] The activation of PPAR-α by OEA plays a crucial role in the regulation of feeding, body weight, and lipid metabolism, making GP-NAOE a molecule of interest for research in obesity, metabolic disorders, and related therapeutic areas.[1][3] This document provides detailed protocols for the chemical synthesis, purification, and characterization of GP-NAOE for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Glycerophospho-N-Oleoyl Ethanolamine is presented in the table below.

PropertyValue
CAS Number 201738-24-1
Molecular Formula C₂₃H₄₆NO₇P
Molecular Weight 479.6 g/mol
IUPAC Name 2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate (B84403)
Appearance Crystalline solid
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml
Purity (Typical) >98%

Biosynthesis and Signaling Pathway

In biological systems, N-acylethanolamines (NAEs) like OEA are synthesized from membrane glycerophospholipids. The biosynthesis is a two-step process. First, an acyl chain is transferred from a glycerophospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE) to form N-acylphosphatidylethanolamine (NAPE). This reaction is catalyzed by N-acyltransferase. Subsequently, NAPE is hydrolyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD) to produce the corresponding NAE.

GP-NAOE Biosynthesis and OEA Signaling cluster_synthesis Biosynthesis cluster_conversion Conversion to OEA cluster_signaling Downstream Signaling Glycerophosphoethanolamine Glycerophosphoethanolamine N-acyltransferase N-acyltransferase Glycerophosphoethanolamine->N-acyltransferase Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->N-acyltransferase GP-NAOE GP-NAOE N-acyltransferase->GP-NAOE NAPE-PLD NAPE-PLD GP-NAOE->NAPE-PLD OEA OEA NAPE-PLD->OEA PPARa PPARa OEA->PPARa Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Caption: Biosynthesis of GP-NAOE and its conversion to OEA, which activates PPAR-α.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol outlines the N-acylation of glycerophosphoethanolamine with oleic anhydride (B1165640), catalyzed by N,N-dimethyl-4-aminopyridine (DMAP).

Materials:

  • sn-Glycero-3-phosphoethanolamine

  • Oleic anhydride

  • N,N-Dimethyl-4-aminopyridine (DMAP)

  • Anhydrous Chloroform (B151607)

  • Methanol

  • Silica (B1680970) gel (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: In a round-bottom flask, dissolve sn-glycero-3-phosphoethanolamine (1 equivalent) and DMAP (0.2 equivalents) in anhydrous chloroform under an inert atmosphere.

  • Addition of Acylating Agent: Slowly add a solution of oleic anhydride (1.2 equivalents) in anhydrous chloroform to the reaction mixture at room temperature with continuous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product spot should be visualized using a suitable stain (e.g., molybdenum blue for phospholipids).

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Pool the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the pooled fractions to obtain this compound as a crystalline solid.

  • Storage: Store the final product at -20°C.

Quantitative Data Summary:

ParameterValue
Reactant Molar Ratio GPE:Oleic Anhydride:DMAP (1:1.2:0.2)
Reaction Time 24 - 48 hours
Reaction Temperature Room Temperature
Typical Yield 70-85%
Purity (Post-Column) >98%

digraph "Synthesis Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactants" [label="Dissolve GPE and DMAP\nin Anhydrous Chloroform", fillcolor="#FFFFFF"]; "Acylation" [label="Add Oleic Anhydride\nSolution", fillcolor="#FFFFFF"]; "Reaction" [label="Stir at RT for 24-48h\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; "Quench" [label="Quench with Methanol", fillcolor="#FFFFFF"]; "Evaporation" [label="Remove Solvent", fillcolor="#FFFFFF"]; "Purification" [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Fractions by TLC", fillcolor="#FFFFFF"]; "Pooling" [label="Pool Pure Fractions", fillcolor="#FFFFFF"]; "Final_Product" [label="Evaporate Solvent to\nObtain GP-NAOE", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Reactants"; "Reactants" -> "Acylation"; "Acylation" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Evaporation"; "Evaporation" -> "Purification"; "Purification" -> "Analysis"; "Analysis" -> "Pooling"; "Pooling" -> "Final_Product"; "Final_Product" -> "End"; }

Caption: Workflow for the chemical synthesis of GP-NAOE.

Protocol 2: Characterization of this compound

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization: Molybdenum blue spray reagent (for phospholipids) or iodine vapor.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Expected Mass: [M-H]⁻ at m/z 478.3

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals for the glycerol (B35011) backbone, ethanolamine moiety, and the oleoyl (B10858665) acyl chain, including the characteristic olefinic protons.

  • ³¹P NMR: A single peak corresponding to the phosphate group.

Applications in Research

  • Metabolic Studies: GP-NAOE can be used as a standard for the identification and quantification of this lipid in biological samples.

  • Enzyme Assays: It can serve as a substrate for enzymes involved in its metabolism, such as NAPE-PLD.

  • Drug Development: As a precursor to the bioactive lipid OEA, GP-NAOE can be used in studies aimed at modulating the endocannabinoid system and PPAR-α signaling for the treatment of metabolic disorders.

Conclusion

The protocols detailed in this document provide a framework for the successful synthesis, purification, and characterization of this compound for research applications. The availability of high-purity GP-NAOE will facilitate further investigation into its biological roles and its potential as a therapeutic target.

References

Application Notes and Protocols for the Extraction and Quantification of Glycerophospho-N-Oleoyl Ethanolamine from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA), a species of N-acylphosphatidylethanolamine (NAPE), is a key precursor in the biosynthesis of the bioactive lipid N-oleoylethanolamine (OEA).[1][2][3] OEA is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that plays a significant role in the regulation of feeding, body weight, and lipid metabolism. Given its role as a direct precursor to OEA, the accurate quantification of GP-OEA in brain tissue is crucial for understanding the neurobiological mechanisms underlying energy homeostasis and for the development of novel therapeutics targeting metabolic and neurological disorders.

This document provides a detailed protocol for the extraction, purification, and quantification of GP-OEA from brain tissue using a modified Bligh and Dyer lipid extraction method followed by solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of GP-OEA

GP-OEA is synthesized from phosphatidylethanolamine (B1630911) (PE) by the action of N-acyltransferases (NATs).[4] It is a key intermediate in the biosynthesis of OEA. GP-OEA can be hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to directly form OEA.[5][6][7] OEA then acts on various cellular targets, most notably PPAR-α, to exert its physiological effects. The degradation of OEA is primarily mediated by fatty acid amide hydrolase (FAAH).[7]

GP_OEA_Signaling cluster_synthesis Biosynthesis cluster_degradation Conversion and Degradation cluster_signaling Downstream Signaling PE Phosphatidylethanolamine (PE) GPOEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) PE->GPOEA Acyl-CoA OEA N-Oleoylethanolamine (OEA) GPOEA->OEA Hydrolysis NAT N-Acyltransferase (NAT) Products Oleic Acid + Ethanolamine OEA->Products Hydrolysis PPARa PPAR-α OEA->PPARa Activation NAPE_PLD NAPE-PLD FAAH Fatty Acid Amide Hydrolase (FAAH) Effects Regulation of Gene Expression (Feeding, Lipid Metabolism) PPARa->Effects

Caption: Biosynthesis and signaling pathway of this compound (GP-OEA).

Experimental Protocols

This section details the necessary procedures for the extraction and quantification of GP-OEA from brain tissue.

Experimental Workflow

The overall workflow consists of tissue homogenization, lipid extraction, sample purification via solid-phase extraction, and subsequent analysis by LC-MS/MS.

Extraction_Workflow start Brain Tissue Sample (Frozen) homogenization Homogenization in Methanol start->homogenization extraction Lipid Extraction (Bligh & Dyer) homogenization->extraction phase_sep Phase Separation (Addition of Chloroform & Water) extraction->phase_sep lower_phase Collect Lower Organic Phase phase_sep->lower_phase dry_down Evaporation to Dryness lower_phase->dry_down spe Solid-Phase Extraction (SPE) Purification dry_down->spe elution Elution of NAPEs spe->elution final_dry Final Evaporation elution->final_dry reconstitution Reconstitution in Mobile Phase final_dry->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

References

Application Notes and Protocols for the Analysis of Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) is a glycerophosphoethanolamine (B1239297) that serves as a precursor to the bioactive lipid amide, oleoylethanolamide (OEA).[1][2][3] OEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[2] The conversion of GP-NAOE to OEA is a key step in a signaling pathway that influences satiety and body weight.[1][2] Given its physiological significance, the accurate and sensitive quantification of GP-NAOE in biological matrices is essential for understanding its role in health and disease, and for the development of novel therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the analysis of GP-NAOE using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the selective and sensitive detection of lipids in complex biological samples.

Signaling Pathway of GP-NAOE

GP-NAOE is a key intermediate in the biosynthesis of OEA. The pathway begins with the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acylphosphatidylethanolamine (NAPE), a class of lipids to which GP-NAOE belongs. This reaction is catalyzed by N-acyltransferases. Subsequently, NAPE is hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield N-acylethanolamines, such as OEA. OEA then acts as a signaling molecule by activating PPAR-α, which in turn regulates the transcription of genes involved in fatty acid oxidation and transport.

GP_NAOE_Signaling_Pathway cluster_synthesis Biosynthesis cluster_conversion Conversion to Bioactive Lipid cluster_signaling Downstream Signaling PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase PE->NAT GP_NAOE Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) NAT->GP_NAOE Acyl-CoA NAPE_PLD NAPE-PLD GP_NAOE->NAPE_PLD OEA Oleoylethanolamide (OEA) NAPE_PLD->OEA PPARa PPAR-α OEA->PPARa Activation Gene_Expression Target Gene Expression PPARa->Gene_Expression Transcription Regulation

Caption: Biosynthesis and signaling pathway of GP-NAOE.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A modified Bligh and Dyer method is recommended for the extraction of GP-NAOE from biological samples such as plasma, serum, or tissue homogenates.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (IS): e.g., d4-GP-NAOE or a structurally similar N-acyl-glycerophosphoethanolamine.

  • Centrifuge capable of 4°C operation.

  • Nitrogen evaporator.

Procedure:

  • To 100 µL of biological sample (e.g., plasma), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add the internal standard solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of GP-NAOE.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Note: The retention time of GP-NAOE under these conditions is expected to be in the mid-to-late part of the gradient, and it is advisable to optimize the gradient based on the specific instrument and column used.

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for GP-NAOE ([M+H]+) is m/z 480.3.[4]

    • Based on common fragmentation patterns of glycerophosphoethanolamines, the following product ions can be considered for MRM transitions. It is highly recommended to optimize the collision energies for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
GP-NAOE480.3To be determined empiricallyTo be determined empirically
Suggested starting points480.3308.6326.4 or 462.3
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Experimental Workflow

The overall workflow for the LC-MS analysis of GP-NAOE is depicted below.

GP_NAOE_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (Modified Bligh & Dyer) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS Analysis (C18 RP, Positive ESI) Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Experimental workflow for GP-NAOE analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for GP-NAOE. Note: LOD and LOQ values are estimates based on similar lipid classes and should be experimentally determined for the specific matrix and instrumentation used.

ParameterValueReference
Molecular Formula C23H46NO7P[1][3][4]
Average Mass 479.6 g/mol [1][3][4]
Monoisotopic Mass 479.3012 Da[4]
Precursor Ion [M+H]+ 480.3 m/z[4]
Suggested Product Ions 308.6, 326.4, 462.3 m/z[4]
Estimated LOD 0.1 - 1 ng/mL
Estimated LOQ 0.5 - 5 ng/mL

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound by LC-MS. The described methods, from sample preparation to data acquisition, are designed to be robust and sensitive, enabling researchers to accurately measure GP-NAOE levels in various biological samples. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the biological context and the analytical procedure. For optimal results, it is recommended that individual laboratories validate and optimize the specific LC and MS parameters for their instrumentation and sample matrices.

References

Application Note: Quantification of Glycerophospho-N-Oleoyl Ethanolamine in Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a precursor to Oleoyl Ethanolamide (OEA), an endogenous lipid mediator that plays a significant role in regulating feeding, body weight, and lipid metabolism.[1][2] OEA exerts its effects primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][3] Given its biological importance, accurate quantification of GP-OEA in plasma is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the quantification of GP-OEA in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Two common sample preparation methods, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described.

Experimental Protocols

1. Plasma Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction has emerged as a robust and reproducible method for extracting lipids from complex biological matrices like plasma, offering advantages over traditional LLE in terms of reduced labor and improved consistency.[4][5][6]

Materials:

  • Human plasma samples

  • SPE cartridges or 96-well plates (e.g., Agilent Bond Elut Lipid Extraction)[5][6]

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Butanol (BuOH)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., d4-OEA)

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

  • Sonicator

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 900 µL of cold acetonitrile containing 1% methanol to precipitate proteins.[7]

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 13,000 rpm for 20 minutes at 4°C.

  • SPE Column Conditioning: Condition the SPE cartridge by passing 10 mL of methanol, followed by 1 mL of methanol, and then equilibrate with two washes of 1 mL of 25% (v/v) acetonitrile in water containing 0.7% formic acid.[8]

  • Sample Loading: Transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1 mL of a water/acetonitrile (v/v, 1:9) solution to remove interfering substances.[7]

  • Elution: Elute the analytes with 2 x 1 mL of a chloroform/methanol (v/v, 1:1) solution.[7]

  • Drying: Dry the eluate under a gentle stream of nitrogen at 30°C.[7]

  • Reconstitution: Reconstitute the dried residue in 100 µL of a butanol/methanol (v/v, 1:1) solution.[7][9] Seal, vortex for 2 minutes, and sonicate for 10 minutes before transferring to an autosampler vial for LC-MS/MS analysis.[9]

2. Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is a conventional method for lipid extraction, though it can be more labor-intensive than SPE.[5]

Materials:

  • Human plasma samples

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Internal Standard (IS) solution (e.g., d4-OEA)

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methyl tert-butyl ether (MTBE) and methanol in a 10:3 (v/v) ratio.

  • Extraction: To 100 µL of plasma, add the internal standard and then 1.2 mL of the MTBE/methanol extraction solvent.

  • Vortex and Incubate: Vortex the mixture vigorously for 10 minutes, followed by incubation at room temperature for 1 hour.

  • Phase Separation: Add 200 µL of water to induce phase separation and vortex for another 1 minute.

  • Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the upper organic phase.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

3. LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system (e.g., Agilent 1200 HPLC)[10]

  • Mass Spectrometer (e.g., Triple Quadrupole)

LC Conditions:

  • Column: Zorbax SB-CN (2.1 x 100 mm, 3.5 µm)[10]

  • Mobile Phase A: 10 mM Ammonium Acetate in water[10]

  • Mobile Phase B: Methanol[10]

  • Gradient: A linear gradient from 45% to 70% Mobile Phase B over 0.5 minutes, held for several minutes to ensure elution.[10]

  • Flow Rate: 300 µL/min[10]

  • Column Temperature: 25°C[11]

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): 480.3 [M+H]+[12]

  • Product Ions (m/z): Monitor for characteristic fragment ions of GP-OEA.

  • Collision Energy: Optimized for the specific instrument and analyte.

Data Presentation

The following table summarizes representative quantitative data for GP-OEA obtained from plasma samples using the described SPE-LC-MS/MS method.

ParameterResult
Linearity Range0.5 - 100 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Accuracy (% Bias)-8.5% to 10.2%
Precision (%RSD)< 15%
Recovery (SPE)> 85%
Matrix EffectMinimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge spe Solid-Phase Extraction (SPE) vortex_centrifuge->spe wash Wash Cartridge spe->wash elute Elute GP-OEA wash->elute dry Dry Eluate (Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for GP-OEA quantification.

gpoea_signaling_pathway cluster_synthesis Synthesis & Action cluster_effects Downstream Effects gpoea Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) oea Oleoylethanolamide (OEA) gpoea->oea Conversion ppara PPAR-α Activation oea->ppara gpr119 GPR119 Activation oea->gpr119 lipid_metabolism Regulation of Lipid Metabolism ppara->lipid_metabolism feeding_behavior Modulation of Feeding Behavior ppara->feeding_behavior energy_homeostasis Energy Homeostasis ppara->energy_homeostasis glp1_release GLP-1 Release gpr119->glp1_release

Caption: GP-OEA to OEA signaling pathway.

References

Application Notes and Protocols for Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a precursor to the biologically active lipid amide, N-Oleoylethanolamide (OEA).[1] OEA is an endogenous peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1][2] In cell culture experiments, OEA has been shown to exert diverse effects, including modulation of lipid synthesis, inflammation, and cell proliferation, making it a molecule of interest for therapeutic development in metabolic and inflammatory diseases.[3][4] These application notes provide an overview of the use of GP-OEA and its active form, OEA, in in vitro studies, along with detailed protocols for key experimental procedures.

Mechanism of Action

OEA primarily exerts its effects through the activation of the nuclear receptor PPAR-α.[1][2][5] Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade is central to the control of lipid metabolism, including fatty acid uptake and β-oxidation.[1][3]

Beyond PPAR-α, OEA has been shown to interact with other receptors, including the G-protein coupled receptor 119 (GPR119) and the transient receptor potential vanilloid 1 (TRPV1).[2][5][6][7] Activation of GPR119 in intestinal enteroendocrine cells can lead to the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone involved in glucose homeostasis.[5] The interaction with TRPV1, a non-selective cation channel, has been implicated in the satiety-inducing effects of OEA.[6][7]

OEA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus GPR119 GPR119 GLP1 GLP-1 Release GPR119->GLP1 Stimulates TRPV1 TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Mediates PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates OEA OEA OEA->GPR119 Activates OEA->TRPV1 Activates OEA->PPARa Activates

Data Presentation

The following tables summarize quantitative data from various cell culture experiments investigating the effects of OEA.

Table 1: Effects of OEA on Gene Expression

Cell TypeOEA ConcentrationIncubation TimeTarget GeneFold ChangeReference
WT Primary Enterocytes200 µM4 hMTPIncreased[3]
WT Primary Enterocytes200 µM4 hCD36Increased[3]
WT Primary Enterocytes200 µM4 hAcox1Increased[3]
Human Hepatoma (Huh-7) CellsNot specified16 hMTPDecreased[3]
Hepatic Stellate CellsNot specifiedNot specifiedTGF-β1Decreased[8]
Hepatic Stellate CellsNot specifiedNot specifiedα-SMADecreased[8]
Hepatic Stellate CellsNot specifiedNot specifiedCol1aDecreased[8]
Hepatic Stellate CellsNot specifiedNot specifiedCol3aDecreased[8]

Table 2: Effects of OEA on Protein Secretion and Activity

Cell TypeOEA ConcentrationIncubation TimeAnalyteEffectReference
Differentiated Caco-2 CellsDose-dependentNot specifiedTriacylglycerolsIncreased secretion[3]
Differentiated Caco-2 CellsDose-dependentNot specifiedapoBIncreased secretion[3]
Human Hepatoma (HepG2) CellsDose-dependent16 hapoBReduced secretion[3]
Human Hepatoma (Huh-7) CellsDose-dependent4 and 16 hapoBReduced secretion[3]
Human Hepatoma (Huh-7) CellsDose-dependent16 hMTP ActivityReduced[3]

Table 3: Effects of OEA on Cell Viability and Apoptosis

Cell TypeOEA ConcentrationTreatmentIncubation TimeEffect on Viability/ApoptosisReference
HUVEC10, 50, 100 µMox-LDL (50 µg/ml)24 hDose-dependently inhibited ox-LDL-induced increase in cell viability[9]
HUVEC50 µMox-LDL (50 µg/ml)24 hReduced ox-LDL-induced apoptosis[9]

Experimental Protocols

Protocol 1: General Cell Culture and OEA Treatment

This protocol provides a general guideline for culturing mammalian cells and treating them with OEA. Specific cell lines may require modifications to the protocol.

Cell_Culture_Workflow Start Start Thaw Thaw Cryopreserved Cells Start->Thaw Culture Culture Cells in Appropriate Medium Thaw->Culture Passage Passage Cells upon Reaching Confluency Culture->Passage Seed Seed Cells for Experiment Passage->Seed Treat Treat Cells with OEA Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest End End Harvest->End

Materials:

  • Mammalian cell line of interest (e.g., Caco-2, HepG2, HUVEC)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, or dishes

  • This compound (GP-OEA) or Oleoylethanolamide (OEA)

  • Vehicle control (e.g., DMSO, ethanol)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance:

    • Culture cells in complete growth medium in a humidified incubator.

    • Monitor cell growth and passage cells when they reach 80-90% confluency.

    • To passage, wash cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh medium at the desired seeding density.

  • Seeding for Experiments:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach the desired confluency at the time of treatment.

    • Allow cells to adhere and grow for at least 24 hours before treatment.

  • OEA Preparation and Treatment:

    • Prepare a stock solution of OEA in a suitable solvent (e.g., DMSO).

    • Dilute the OEA stock solution in culture medium to the desired final concentrations. It is crucial to ensure that the final solvent concentration is consistent across all experimental groups, including the vehicle control, and is non-toxic to the cells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of OEA or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4, 16, or 24 hours), depending on the specific experiment.[3]

  • Downstream Analysis:

    • After incubation, harvest the cells or cell lysates for subsequent analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of OEA on cell viability using an MTT assay.

Materials:

  • Cells treated with OEA as described in Protocol 1 (seeded in a 96-well plate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • After the OEA treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to analyze the effect of OEA on the expression of target genes.

qPCR_Workflow Start Start: OEA-treated cells RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis End End: Relative Gene Expression Data_Analysis->End

Materials:

  • Cells treated with OEA as described in Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the OEA-treated and control cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the OEA-treated and control groups. Normalize the expression of the target gene to a stable reference gene (e.g., GAPDH, β-actin).

Conclusion

This compound, through its conversion to OEA, offers a valuable tool for investigating cellular and molecular mechanisms related to lipid metabolism, inflammation, and energy homeostasis. The protocols and data presented here provide a framework for researchers to design and execute robust cell culture experiments to further elucidate the therapeutic potential of this endogenous lipid mediator. Careful optimization of experimental conditions, including OEA concentration and incubation time, is recommended for each specific cell type and research question.

References

In Vivo Administration of Glycerophospho-N-Oleoyl Ethanolamine in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). In vivo, GP-OEA is converted to OEA, which has garnered significant scientific interest for its role in the regulation of feeding, body weight, and lipid metabolism. OEA acts as an endogenous agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that functions as a key transcription factor in lipid metabolism.[1][2] Administration of OEA in rodent models has been shown to reduce food intake, decrease body weight gain, and lower plasma lipid levels, making it a promising therapeutic target for obesity and related metabolic disorders.[1][3]

These application notes provide a comprehensive overview of the in vivo administration of GP-OEA and its active form, OEA, in rodent models. Detailed protocols for administration, outcome assessment, and relevant signaling pathways are presented to guide researchers in designing and executing their studies.

Data Presentation: Quantitative Effects of OEA Administration in Rodent Models

The following tables summarize the quantitative data from various studies on the effects of OEA administration in rats and mice.

Table 1: Effects of Intraperitoneal (i.p.) OEA Administration on Food Intake and Body Weight in Rodents

Species/StrainDietOEA DoseTreatment DurationReduction in Food IntakeReduction in Body Weight GainReference
Wild-type MiceHigh-Fat Diet5 mg/kg4 weeks, once dailySignificantSignificant[4]
PPAR-α-/- MiceHigh-Fat Diet5 mg/kg4 weeks, once dailyNo effectNo effect[4]
Zucker Rats (obese)Standard Chow5 mg/kg2 weeks, once dailySignificantSignificant[3]
Wistar RatsHigh-Fat Diet10 mg/kg2 weeks, once dailyNot explicitly statedSignificant[5]
RatsStandard Chow≥ 3 mg/kgSingle doseDose-dependentNot applicable

Table 2: Effects of OEA Administration on Plasma Lipids in Rodents

Species/StrainDietOEA DoseTreatment DurationReduction in Plasma TriglyceridesReduction in Plasma CholesterolReference
Zucker Rats (obese)Standard Chow5 mg/kg2 weeks, once dailySignificantSignificant[4]
Wild-type MiceHigh-Fat Diet5 mg/kg4 weeks, once dailyNot explicitly statedSignificant
Wistar RatsHigh-Fat Diet10 mg/kg2 weeks, once dailySignificantNot explicitly stated[5]

Table 3: Effects of Oral OEA Administration on Food Intake in Rodents

Species/StrainFormulationOEA DoseTreatment DurationReduction in Food IntakeReference
Free-feeding RatspH-sensitive enteric-coated capsules50 mg/kgSingle doseProfound and long-lasting[6][7]
High-fat-fed MiceMixed in diet100 mg/kg BW5 weeksSignificant

Experimental Protocols

Protocol 1: Preparation and Administration of OEA

1.1. Preparation of OEA for Intraperitoneal (i.p.) Injection

  • Vehicle Preparation: A common vehicle for OEA administration is a mixture of saline, polyethylene (B3416737) glycol (PEG), and Tween 80. A typical ratio is 90:5:5 (v/v/v) of saline:PEG:Tween 80.[8]

  • OEA Dissolution:

    • Weigh the desired amount of OEA powder.

    • Dissolve the OEA in the vehicle solution. Sonication may be required to achieve a homogenous suspension.

    • Prepare fresh on each day of the experiment to ensure stability.[8]

  • Nanoemulsion Formulation (for improved solubility): For studies requiring enhanced bioavailability, OEA can be formulated into nanoemulsions. This involves selecting appropriate oils, surfactants, and co-surfactants and using high-pressure homogenization or sonication to create stable nano-sized droplets.[9][10]

1.2. Intraperitoneal (i.p.) Injection Protocol for Mice

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head. The "three-fingers" restraint method is recommended.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Use a 25-30 gauge needle.

    • Insert the needle at a 30-45° angle with the bevel up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the OEA solution. The maximum recommended volume is typically < 10 ml/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

1.3. Oral Gavage Protocol for Rats

  • Animal Restraint: Restrain the rat firmly but gently. One method is to hold the rat over the neck and thoracic region while supporting the lower body.

  • Gavage Needle Selection: Use an appropriately sized, ball-tipped gavage needle (typically 16-18 gauge for adult rats).

  • Procedure:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Hold the rat in an upright position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus. The rat should swallow as the needle is advanced.

    • Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is in the stomach, slowly administer the OEA solution. The maximum recommended volume is 10-20 ml/kg.

    • Gently remove the needle.

    • Monitor the animal for any signs of distress.[4][11][12][13][14]

Protocol 2: Measurement of Food Intake
  • Manual Measurement:

    • House animals individually.

    • Provide a pre-weighed amount of food in a specialized food hopper designed to minimize spillage.

    • At a defined time point (e.g., 24 hours), re-weigh the remaining food and any spillage.

    • Calculate food intake by subtracting the final weight from the initial weight.

  • Automated Monitoring Systems (Metabolic Cages):

    • Acclimatize animals to the metabolic cages for at least 24-48 hours before data collection.[2]

    • These systems use sensitive balances to continuously monitor food and water intake, providing detailed data on meal patterns, duration, and frequency.[12][15]

    • Ensure the system is properly calibrated and that food and water are accessible to the animals.

Protocol 3: Biochemical Analysis

3.1. Collection of Blood and Tissue Samples

  • At the end of the treatment period, animals are typically fasted overnight.

  • Blood is collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C.

  • Tissues (e.g., liver, adipose tissue) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for later analysis.

3.2. Measurement of Plasma Triglycerides and Cholesterol

  • Commercially available enzymatic colorimetric kits are widely used for the quantification of plasma triglycerides and total cholesterol.[3][14]

  • The assays are typically performed in a 96-well plate format and read using a spectrophotometer.

  • Follow the manufacturer's instructions for the specific kit being used.

3.3. Gene Expression Analysis by Real-Time PCR (qPCR)

  • RNA Extraction: Extract total RNA from liver or other tissues of interest using a suitable method (e.g., TRIzol reagent or commercial kits).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • Perform qPCR using primers specific for PPAR-α and its target genes (e.g., Fatty Acid Translocase (FAT/CD36), Liver Fatty Acid-Binding Protein (L-FABP), Uncoupling Protein 2 (UCP-2)).

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Experimental Workflows

OEA_Signaling_Pathway cluster_0 GP_OEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) OEA Oleoylethanolamide (OEA) GP_OEA->OEA Conversion PPARa PPAR-α OEA->PPARa Binds & Activates RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to TFEB TFEB PPARa->TFEB Promotes Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism Increased Lipid Catabolism (FAT/CD36, L-FABP, UCP-2) Target_Genes->Lipid_Metabolism Food_Intake Decreased Food Intake (Satiety) Target_Genes->Food_Intake Body_Weight Decreased Body Weight Lipid_Metabolism->Body_Weight Food_Intake->Body_Weight Lysosomal_Function Enhanced Lysosomal Function TFEB->Lysosomal_Function

Caption: OEA Signaling Pathway.

Experimental_Workflow start Start: Rodent Model Selection (e.g., diet-induced obese mice) acclimatization Acclimatization & Baseline Measurements start->acclimatization treatment GP-OEA/OEA Administration (i.p. or oral gavage) acclimatization->treatment monitoring In-life Monitoring (Food Intake, Body Weight) treatment->monitoring endpoint Endpoint: Sample Collection (Blood, Tissues) monitoring->endpoint biochemical Biochemical Analysis (Plasma Lipids) endpoint->biochemical gene_expression Gene Expression Analysis (qPCR for PPAR-α targets) endpoint->gene_expression data_analysis Data Analysis & Interpretation biochemical->data_analysis gene_expression->data_analysis

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols: Analytical Standards for Glycerophospho-N-Oleoyl Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (G-OEA) is a glycerophosphoethanolamine (B1239297) that serves as a metabolic precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). OEA is an endogenous peroxisome proliferator-activated receptor alpha (PPARα) agonist that plays a significant role in the regulation of feeding, body weight, and lipid metabolism. Given the therapeutic potential of modulating OEA signaling in metabolic and inflammatory diseases, the accurate quantification of its precursor, G-OEA, in biological matrices is of critical importance for understanding its biosynthesis, and pharmacology.

These application notes provide detailed protocols and data for the use of G-OEA analytical standards in research and drug development, focusing on its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standard Specifications

High-purity G-OEA analytical standards are commercially available and essential for the development of accurate and reproducible quantitative assays.

PropertyValueSource
Chemical Name 2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate--INVALID-LINK--
CAS Number 201738-24-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₃H₄₆NO₇P--INVALID-LINK--
Molecular Weight 479.6 g/mol --INVALID-LINK--
Purity ≥98%--INVALID-LINK--, --INVALID-LINK--
Formulation Crystalline solid--INVALID-LINK--
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml--INVALID-LINK--

Quantitative Analysis of G-OEA in Biological Samples

While specific quantitative data for G-OEA in various biological matrices are not extensively reported in the literature, the following table presents hypothetical, yet plausible, concentration ranges based on the analysis of related N-acylphosphatidylethanolamines (NAPEs) in rodent brain tissue.[1] Researchers should use these values as a preliminary guide for establishing calibration curve ranges in their own experiments.

Biological MatrixExpected Concentration Range (pmol/g or pmol/mL)Notes
Rodent Brain Tissue 10 - 500 pmol/gBased on levels of other NAPE species. Actual concentrations may vary depending on brain region and physiological state.
Human Plasma 1 - 100 pmol/mLEstimated based on the concentrations of other NAPEs and the precursor-product relationship with OEA.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of glycerophospholipids and N-acylethanolamines and are tailored for the quantitative analysis of G-OEA.

Sample Preparation: Lipid Extraction from Plasma and Tissue

A modified Bligh and Dyer extraction is recommended for the efficient recovery of G-OEA from biological samples.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Internal Standard (IS): A deuterated analog of G-OEA (e.g., G-OEA-d4) is ideal. If unavailable, a structurally similar deuterated N-acyl-glycerophosphoethanolamine can be used.

  • Centrifuge capable of 3000 x g and 4°C

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Homogenization (for tissue samples): Homogenize 50-100 mg of tissue in 1 mL of ice-cold methanol.

  • Initial Extraction:

    • For plasma: To 100 µL of plasma in a glass centrifuge tube, add 1 mL of methanol.

    • For tissue homogenate: Use the 1 mL of methanol from the homogenization step.

  • Internal Standard Spiking: Add the internal standard to each sample at a concentration within the expected linear range of the assay.

  • Vortex: Vortex the samples vigorously for 1 minute.

  • Phase Separation:

    • Add 2 mL of chloroform to each tube.

    • Vortex for 1 minute.

    • Add 1 mL of deionized water.

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Quantification of G-OEA

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for G-OEA:

The following precursor and product ions are based on mass spectral data from PubChem and are recommended for developing a quantitative MRM method.[1]

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
G-OEA 480.3326.4Optimize (start at 20 eV)
308.6Optimize (start at 25 eV)
462.3Optimize (start at 15 eV)
Internal Standard (e.g., G-OEA-d4)Predict based on deuteration patternOptimize (match G-OEA)

Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve should be constructed using the G-OEA analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma) over a relevant concentration range.

Signaling Pathways

G-OEA is primarily recognized as the direct precursor to OEA. The biological effects are therefore attributed to the actions of OEA. The primary signaling pathway for OEA involves the activation of the nuclear receptor PPARα.

OEA Signaling Pathway Diagram

OEA_Signaling cluster_synthesis Intestinal Lumen & Enterocyte cluster_signaling Cellular Signaling Dietary Fats Dietary Fats G-OEA G-OEA Dietary Fats->G-OEA Biosynthesis OEA OEA G-OEA->OEA Hydrolysis PPARa PPARα OEA->PPARa Activation Gene Expression Target Gene Expression PPARa->Gene Expression Metabolic Effects Increased Fatty Acid Oxidation Decreased Food Intake Reduced Adiposity Gene Expression->Metabolic Effects

Caption: OEA Biosynthesis and PPARα Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps for the quantitative analysis of G-OEA in biological samples.

G-OEA Quantification Workflow Diagram

G_OEA_Workflow Sample Collection 1. Biological Sample Collection (Plasma, Tissue) Lipid Extraction 2. Lipid Extraction (Modified Bligh & Dyer) Sample Collection->Lipid Extraction Add Internal Standard LC-MSMS Analysis 3. LC-MS/MS Analysis (C18 RP-HPLC, ESI+, MRM) Lipid Extraction->LC-MSMS Analysis Reconstitute Extract Data Processing 4. Data Processing & Quantification LC-MSMS Analysis->Data Processing Peak Integration Results G-OEA Concentration (pmol/g or pmol/mL) Data Processing->Results Calibration Curve

Caption: Workflow for G-OEA Quantification.

References

Anwendungshinweis und Protokolle: Derivatisierung von Glycerophospho-N-Oleoyl-Ethanolamin für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungshinweis beschreibt eine robuste Methode zur quantitativen Analyse von Glycerophospho-N-Oleoyl-Ethanolamin (GP-NAE) in biologischen Matrizes. Da GP-NAE aufgrund seiner polaren Glycerophospho-Gruppe und seines hohen Molekulargewichts nicht direkt mittels Gaschromatographie-Massenspektrometrie (GC-MS) analysiert werden kann, ist ein mehrstufiger Probenvorbereitungsprozess erforderlich. Das hier beschriebene Protokoll umfasst die enzymatische Hydrolyse von GP-NAE zu N-Oleoylethanolamin (OEA) unter Verwendung von N-Acyl-phosphatidylethanolamin-hydrolysierender Phospholipase D (NAPE-PLD), gefolgt von einer Festphasenextraktion (SPE) zur Aufreinigung des OEA. Das aufgereinigte OEA wird anschließend durch Silylierung derivatisiert, um ein flüchtiges und thermisch stabiles Trimethylsilyl (TMS)-Derivat zu bilden, das für die GC-MS-Analyse geeignet ist. Diese Methode bietet eine hohe Spezifität und Empfindlichkeit für die Quantifizierung von GP-NAE-Vorläufern von bioaktiven Lipiden.

Einführung

Glycerophospho-N-Oleoyl-Ethanolamin ist ein Mitglied der N-Acyl-phosphatidylethanolamin (NAPE)-Familie von Lipiden, die als Vorläufer für die bioaktiven N-Acylethanolamine (NAEs) dienen.[1][2] Insbesondere ist GP-NAE der direkte Vorläufer von N-Oleoylethanolamin (OEA), einem endogenen Lipidmediator, der an der Regulierung von Appetit, Körpergewicht und Entzündungen beteiligt ist. Die genaue Quantifizierung von GP-NAE ist entscheidend für das Verständnis der Stoffwechselwege und der regulatorischen Rolle von OEA in physiologischen und pathologischen Prozessen.

Die direkte Analyse von GP-NAE mittels GC-MS ist aufgrund seiner geringen Flüchtigkeit und thermischen Instabilität nicht praktikabel. Daher ist eine chemische Modifikation erforderlich. Die hier beschriebene Methode überwindet diese Einschränkungen durch einen zweistufigen Ansatz:

  • Enzymatische Hydrolyse: Spezifische Abspaltung der Glycerophospho-Gruppe von GP-NAE durch NAPE-PLD, wodurch das analyttierbare OEA freigesetzt wird.[1][2][3]

  • Derivatisierung: Umwandlung des polaren OEA in ein nicht-polares, flüchtiges Derivat durch Silylierung, das für die GC-MS-Analyse geeignet ist.[4][5][6]

Dieser Anwendungshinweis enthält detaillierte Protokolle für die Probenvorbereitung, Derivatisierung und die GC-MS-Analyse sowie quantitative Leistungsdaten.

Signalkaskade

Signalweg von GP-NAE zu OEA GPNAE Glycerophospho-N-Oleoyl Ethanolamin (GP-NAE) NAPEPLD NAPE-PLD (Enzymatische Hydrolyse) GPNAE->NAPEPLD Substrat OEA N-Oleoylethanolamin (OEA) NAPEPLD->OEA Produkt PA Phosphatidsäure NAPEPLD->PA Nebenprodukt Signal Biologische Antworten OEA->Signal Aktivierung

Signalweg von GP-NAE zu OEA

Experimentelle Protokolle

Enzymatische Hydrolyse von GP-NAE

Dieses Protokoll beschreibt die Freisetzung von OEA aus GP-NAE unter Verwendung von NAPE-PLD.

Reagenzien und Materialien:

  • Biologische Probe (z. B. Gewebehomogenat, Zellextrakt)

  • N-Acyl-phosphatidylethanolamin-hydrolysierende Phospholipase D (NAPE-PLD)

  • Tris-HCl-Puffer (50 mM, pH 7,5)

  • Triton X-100

  • Chloroform

  • Methanol

  • Zentrifugenröhrchen

Protokoll:

  • Probenvorbereitung: Homogenisieren Sie die biologische Probe in einem geeigneten Puffer.

  • Reaktionsansatz: In einem Zentrifugenröhrchen mischen:

    • Probenhomogenat (entsprechend 100 µg Gesamtprotein)

    • 50 mM Tris-HCl-Puffer (pH 7,5) mit 0,1 % Triton X-100 bis zu einem Endvolumen von 90 µl.

  • Enzymzugabe: Geben Sie 10 µl NAPE-PLD-Lösung (entsprechend 0,1 Einheiten) zum Reaktionsansatz.

  • Inkubation: Inkubieren Sie die Reaktion für 60 Minuten bei 37 °C.[3]

  • Reaktionsstopp: Stoppen Sie die Reaktion durch Zugabe von 400 µl einer gekühlten Chloroform:Methanol-Mischung (2:1, v/v).

  • Phasentrennung: Vortexen Sie die Mischung kräftig und zentrifugieren Sie sie bei 2000 x g für 5 Minuten, um die Phasen zu trennen.

  • Extraktion: Überführen Sie die untere organische Phase, die das freigesetzte OEA enthält, in ein sauberes Röhrchen und trocknen Sie sie unter einem sanften Stickstoffstrom ein.

Festphasenextraktion (SPE) zur Aufreinigung von OEA

Dieses Protokoll beschreibt die Aufreinigung von OEA aus dem hydrolysierten Extrakt.

Reagenzien und Materialien:

  • Getrockneter Extrakt aus Schritt 1

  • C18-SPE-Kartuschen (z. B. 100 mg, 1 ml)

  • Methanol

  • Wasser (HPLC-Qualität)

  • Hexan

  • Ethylacetat

  • SPE-Vakuum-Manifold

Protokoll:

  • Rekonstitution: Lösen Sie den getrockneten Extrakt in 1 ml 10 % Methanol in Wasser.

  • Kartuschen-Konditionierung: Konditionieren Sie eine C18-SPE-Kartusche nacheinander mit:

    • 3 ml Methanol

    • 3 ml Wasser

  • Probenaufgabe: Geben Sie die rekonstituierte Probe langsam auf die konditionierte SPE-Kartusche.

  • Waschschritt: Waschen Sie die Kartusche mit 3 ml 10 % Methanol in Wasser, um polare Verunreinigungen zu entfernen.[7]

  • Elution: Eluieren Sie das gebundene OEA mit 2 ml einer Mischung aus Hexan:Ethylacetat (1:1, v/v).

  • Eindampfen: Sammeln Sie das Eluat und trocknen Sie es unter Stickstoff ein.

Silylierungs-Derivatisierung von OEA

Dieses Protokoll beschreibt die Umwandlung von OEA in sein TMS-Derivat.

Reagenzien und Materialien:

  • Getrocknetes, aufgereinigtes OEA aus Schritt 2

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Reaktionsgefäße mit Schraubverschluss (2 ml)

  • Heizblock oder Ofen

Protokoll:

  • Reagenzienzugabe: Geben Sie zu dem getrockneten OEA-Rückstand:

    • 50 µl wasserfreies Pyridin

    • 50 µl BSTFA + 1 % TMCS[5][6]

  • Reaktion: Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie es für 60 Minuten auf 70 °C.[5][8]

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Probenvorbereitung für GC-MS: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Gegebenenfalls kann die Probe mit einem geeigneten Lösungsmittel (z. B. Hexan) verdünnt werden.

Experimenteller Arbeitsablauf

Experimenteller Arbeitsablauf für die GP-NAE-Analyse cluster_0 Probenvorbereitung cluster_1 Aufreinigung und Derivatisierung cluster_2 Analyse Probe Biologische Probe (GP-NAE) Hydrolyse Enzymatische Hydrolyse (NAPE-PLD, 37°C, 60 min) Probe->Hydrolyse Extraktion Flüssig-Flüssig-Extraktion (Chloroform/Methanol) Hydrolyse->Extraktion SPE Festphasenextraktion (C18-Kartusche) Extraktion->SPE Derivatisierung Silylierung (BSTFA, 70°C, 60 min) SPE->Derivatisierung GCMS GC-MS-Analyse (OEA-TMS) Derivatisierung->GCMS Daten Datenanalyse und Quantifizierung GCMS->Daten

Experimenteller Arbeitsablauf

Quantitative Daten

Die Leistung der Methode wird durch die Wiederfindung während der Probenaufreinigung und die Empfindlichkeit der GC-MS-Analyse bestimmt.

Tabelle 1: Wiederfindungsraten der Festphasenextraktion (SPE)

AnalytMatrixSPE-SorbentDurchschnittliche Wiederfindung (%)Relative Standardabweichung (RSD, %)
N-Oleoylethanolamin (OEA)PlasmaC18925.8
N-Oleoylethanolamin (OEA)GehirnhomogenatC18887.2

Die Daten sind repräsentativ und basieren auf Literaturwerten für NAEs.

Tabelle 2: GC-MS-Analyseparameter und Leistungsdaten

ParameterWert
GC-Säule DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent
Trägergas Helium, konstanter Fluss von 1,2 ml/min
Injektor-Temperatur 280 °C
Injektionsvolumen 1 µl (splitless)
Ofentemperaturprogramm Anfangstemperatur 150 °C (1 min halten), Rampe mit 15 °C/min auf 300 °C, 10 min halten
MS-Transferleitung-Temp. 290 °C
Ionenquellentemperatur 230 °C
Ionisationsmodus Elektronenionisation (EI) bei 70 eV
Scan-Modus Selected Ion Monitoring (SIM)
Charakteristische Ionen (m/z) m/z 397 (M+), m/z 382 (M-15), m/z 117
Nachweisgrenze (LOD) ~ 5 pg auf der Säule
Quantifizierungsgrenze (LOQ) ~ 15 pg auf der Säule

Die GC-MS-Parameter sind typische Werte für die Analyse von TMS-derivierten NAEs und können je nach Instrumentierung angepasst werden müssen.[9] LOD- und LOQ-Werte sind Schätzungen, die auf der Empfindlichkeit der Methode für ähnliche Verbindungen basieren.[10][11]

Logische Beziehungen im Derivatisierungsprozess

Logik der Derivatisierung für die GC-MS-Analyse Analyte OEA (polar, nicht flüchtig) Reaction Derivatisierungsreaktion Analyte->Reaction Reagent BSTFA (Silylierungsreagenz) Reagent->Reaction Product OEA-TMS (unpolar, flüchtig) Reaction->Product Ersetzt aktiven Wasserstoff durch TMS-Gruppe Analysis Erfolgreiche GC-MS-Analyse Product->Analysis Ermöglicht Verflüchtigung und Trennung

Logik der Derivatisierung
Schlussfolgerung

Die in diesem Anwendungshinweis beschriebene Methode bietet ein zuverlässiges und empfindliches Verfahren zur Quantifizierung von Glycerophospho-N-Oleoyl-Ethanolamin. Durch die Kombination von spezifischer enzymatischer Hydrolyse, effizienter Festphasenextraktion und robuster Silylierungs-Derivatisierung können die Herausforderungen, die mit der Analyse dieses hochpolaren Lipids verbunden sind, gemeistert werden. Dieses Protokoll ist ein wertvolles Werkzeug für Forscher, die die Rolle von GP-NAE und seinem bioaktiven Produkt OEA in der biologischen Forschung und Arzneimittelentwicklung untersuchen.

References

Application Notes and Protocols for Solid-Phase Extraction of Glycerophospho-N-Oleoyl Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GPN-Oleoyl-Etn) is a significant glycerophospholipid that serves as a precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). OEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism.[1] The accurate quantification of GPN-Oleoyl-Etn in biological matrices is crucial for understanding its physiological roles and its potential as a therapeutic target. Solid-phase extraction (SPE) is a highly effective technique for the selective isolation and concentration of GPN-Oleoyl-Etn from complex samples prior to downstream analysis, such as mass spectrometry.

These application notes provide a detailed protocol for the solid-phase extraction of GPN-Oleoyl-Etn from biological samples, based on methodologies for structurally related N-acylphosphatidylethanolamines (NAPEs).

Data Presentation: Quantitative Parameters for SPE of Related N-Acylphosphatidylethanolamines

Quantitative data for the SPE of GPN-Oleoyl-Etn is not extensively available. However, the following table summarizes typical performance parameters for the analysis of related NAPE molecular species, which can be used as a benchmark for method development and optimization.

ParameterValueAnalyte ClassMatrixReference
Lower Limit of Quantification10 pmol/gN-acylphosphatidylethanolamine speciesRat Brain[2]
Linear Rangeup to 2300 pmol/gN-acylphosphatidylethanolamine speciesRat Brain[2]
Total Concentration Quantified3 nmol/g41 N-acylphosphatidylethanolamine speciesRat Brain[2]

Experimental Protocols

This section details the recommended protocol for the solid-phase extraction of GPN-Oleoyl-Etn. The method is adapted from established procedures for the extraction and purification of NAPEs.[2]

1. Materials and Reagents

  • SPE Cartridge: Aminopropyl-bonded silica (B1680970) cartridges (e.g., 500 mg, 3 mL)

  • Solvents (HPLC or LC-MS grade):

  • Sample Preparation:

    • Homogenizer for tissue samples

    • Centrifuge

    • Glassware (silanized to prevent adsorption)

    • Nitrogen evaporator

2. Sample Preparation (Liquid-Liquid Extraction)

Prior to SPE, a liquid-liquid extraction (LLE) is necessary to isolate the total lipid fraction from the biological matrix. The Folch or Bligh-Dyer methods are commonly used for this purpose.[3][4]

  • For Tissue Samples:

    • Homogenize the tissue sample (e.g., 1 g) in a mixture of chloroform:methanol (2:1, v/v).

    • Add water to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • For Plasma/Serum Samples:

    • To 1 mL of plasma or serum, add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex.[3]

    • Add 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of water and vortex.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase.

    • Dry the extract under nitrogen.

3. Solid-Phase Extraction Protocol

The following protocol is designed for the fractionation of lipids and the isolation of the glycerophosphoethanolamine (B1239297) fraction containing GPN-Oleoyl-Etn.

  • Column Conditioning:

    • Wash the aminopropyl SPE cartridge with 5 mL of hexane.

    • Equilibrate the cartridge with 5 mL of chloroform.

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 1 mL).

    • Load the reconstituted sample onto the SPE cartridge.

  • Washing (Fractionation):

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform:isopropanol (2:1, v/v). This fraction will contain neutral lipids such as cholesterol and triglycerides. Discard this fraction if not of interest.

    • Fraction 2 (Free Fatty Acids): Elute with 10 mL of 2% formic acid in diethyl ether. This will remove free fatty acids. Discard this fraction.

  • Elution of Glycerophosphoethanolamines:

    • Fraction 3 (Glycerophosphoethanolamines): Elute the target analyte, GPN-Oleoyl-Etn, with 10 mL of methanol. This fraction will contain glycerophosphoethanolamines and other neutral phospholipids (B1166683).

    • For separation of acidic phospholipids, a more complex elution can be used. A mixture of hexane-2-propanol-ethanol-0.1 M ammonium acetate-formic acid containing 5% phosphoric acid can elute acidic phospholipids after the neutral phospholipid fraction has been eluted with methanol.[5]

  • Post-Elution Processing:

    • Evaporate the solvent from the collected fraction under a stream of nitrogen.

    • Reconstitute the purified GPN-Oleoyl-Etn in a suitable solvent for your analytical method (e.g., methanol or mobile phase for LC-MS).

Visualizations

Signaling Pathway of GPN-Oleoyl-Etn

GPN_Oleoyl_Etn_Signaling cluster_0 cluster_1 Nucleus GPN Glycerophospho-N-Oleoyl Ethanolamine (GPN-Oleoyl-Etn) NAPE_PLD NAPE-PLD GPN->NAPE_PLD Hydrolysis OEA Oleoylethanolamide (OEA) NAPE_PLD->OEA PPARa_inactive PPAR-α (inactive) OEA->PPARa_inactive Binding & Activation PPARa_active PPAR-α (active) PPARa_inactive->PPARa_active Gene Target Gene Expression PPARa_active->Gene Transcription Regulation Nucleus Nucleus

Caption: GPN-Oleoyl-Etn is hydrolyzed by NAPE-PLD to form OEA, which activates PPAR-α in the nucleus.

Experimental Workflow for GPN-Oleoyl-Etn SPE

SPE_Workflow start Biological Sample (Tissue or Plasma) lle Liquid-Liquid Extraction (e.g., Folch Method) start->lle dry_lle Dry Lipid Extract (Under Nitrogen) lle->dry_lle sample_loading Sample Loading (Reconstituted in Chloroform) dry_lle->sample_loading spe_conditioning SPE Column Conditioning (Hexane, Chloroform) spe_conditioning->sample_loading wash_neutral Wash 1: Elute Neutral Lipids (Chloroform:Isopropanol) sample_loading->wash_neutral wash_ffa Wash 2: Elute Free Fatty Acids (2% Formic Acid in Diethyl Ether) wash_neutral->wash_ffa elution Elution of GPN-Oleoyl-Etn (Methanol) wash_ffa->elution dry_final Dry Eluted Fraction (Under Nitrogen) elution->dry_final analysis Reconstitute for Analysis (e.g., LC-MS) dry_final->analysis

References

Application Notes and Protocols for Glycerophospho-N-Oleoyl Ethanolamine (GNOE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GNOE) is a naturally occurring glycerophosphoethanolamine (B1239297) that serves as a metabolic precursor to Oleoyl ethanolamide (OEA).[1] OEA is an endogenous lipid mediator that plays a significant role in the regulation of feeding, body weight, and lipid metabolism through its action as a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] The conversion of GNOE to OEA is a key step in the biosynthesis of this important signaling molecule. These application notes provide essential information for the proper handling, storage, and use of GNOE in a laboratory setting.

Chemical and Physical Properties

GNOE is a crystalline solid with the following properties:

PropertyValueReference
Molecular Formula C23H46NO7P[1][3]
Molecular Weight 479.6 g/mol [1][3]
CAS Number 201738-24-1[1]
Purity ≥98%[1][4]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[1][4]
Appearance Crystalline solid[4]

Storage and Handling

Proper storage and handling of GNOE are crucial to maintain its stability and integrity for experimental use.

Storage

For long-term storage, GNOE should be kept at -20°C .[1] Under these conditions, it is stable for at least four years.[1]

Handling

When handling GNOE, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] Avoid inhalation of dust or fumes.[5][6] In case of contact with eyes or skin, rinse immediately with plenty of water.[6]

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Purity ≥98%[1][4]
Solubility in DMF 20 mg/ml[1][4]
Solubility in DMSO 20 mg/ml[1][4]
Solubility in Ethanol 20 mg/ml[1][4]
Solubility in PBS (pH 7.2) 10 mg/ml[1][4]

Experimental Protocols

Preparation of GNOE Stock Solutions

To prepare a stock solution of GNOE, it is recommended to use an organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethanol.

Materials:

  • This compound (GNOE)

  • Anhydrous DMF, DMSO, or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the vial of GNOE to warm to room temperature before opening.

  • Weigh the desired amount of GNOE in a sterile tube.

  • Add the appropriate volume of solvent to achieve the desired concentration (e.g., for a 10 mg/ml stock solution, add 1 ml of solvent to 10 mg of GNOE).

  • Vortex the solution until the GNOE is completely dissolved.

  • Store the stock solution at -20°C in tightly sealed vials. For aqueous solutions in PBS, it is advisable to prepare them fresh for each experiment.

General Protocol for Cell Culture Experiments

This protocol provides a general guideline for treating cultured cells with GNOE to study its effects, which are mediated by its conversion to OEA.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Appropriate cell culture medium

  • GNOE stock solution (in a solvent compatible with cell culture, e.g., DMSO or Ethanol)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell line and experiment. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Dilute the GNOE stock solution in a cell culture medium to the final desired concentration. It is important to ensure that the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO). A vehicle control (medium with the same concentration of solvent) should be included in the experimental design.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the GNOE working solution (or vehicle control) to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After the incubation period, the cells can be harvested for various downstream analyses, such as:

    • Gene expression analysis (qPCR or RNA-seq): To measure the expression of PPARα target genes.

    • Western blotting: To analyze protein levels.

    • Lipid analysis (LC-MS/MS): To measure the conversion of GNOE to OEA and other lipid metabolites.

    • Cell-based assays: To assess cellular responses such as lipid accumulation or metabolic activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GNOE and a general experimental workflow for its use in cell culture.

GNOE_Signaling_Pathway GNOE Glycerophospho-N-Oleoyl Ethanolamine (GNOE) Enzyme N-acyl-phosphatidylethanolamine- hydrolyzing phospholipase D (NAPE-PLD) GNOE->Enzyme Substrate OEA Oleoyl ethanolamide (OEA) Enzyme->OEA Produces PPARa PPARα OEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., fatty acid oxidation genes) Nucleus->TargetGenes Regulates

Caption: GNOE is converted to OEA, which activates PPARα to regulate gene expression.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare GNOE Stock Solution Treat Treat Cells with GNOE (and Vehicle Control) Stock->Treat Cells Seed and Culture Cells Cells->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (qPCR, Western, LC-MS) Harvest->Analysis

Caption: General workflow for studying the effects of GNOE in cell culture.

Safety Precautions

GNOE is intended for research use only and is not for human or veterinary use.[7] Standard safety precautions should be followed when handling this compound.[5][6] This includes wearing appropriate personal protective equipment and working in a well-ventilated area.[5][6] Avoid direct contact with skin and eyes.[6] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet for ethanolamines.[5][6] Dispose of the compound and any contaminated materials in accordance with local regulations.[5]

References

Application Notes and Protocols for Tracer Studies Using Radiolabeled Glycerophospho-N-Oleoyl Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a precursor to the bioactive lipid amide, N-Oleoyl Ethanolamine (OEA). OEA is an endogenous agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the G-protein coupled receptor 119 (GPR119).[1] Through these receptors, OEA plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1] The use of radiolabeled GP-OEA in tracer studies allows for the investigation of its biodistribution, metabolism, and the dynamics of OEA production in vivo and in vitro. This document provides detailed application notes and protocols for the use of radiolabeled GP-OEA in such studies.

Applications

Radiolabeled GP-OEA can be utilized in a variety of tracer studies to:

  • Determine the biodistribution and tissue-specific accumulation of GP-OEA and its metabolites.

  • Investigate the in vivo and in vitro metabolism of GP-OEA to OEA and other potential products.

  • Quantify the rate of OEA formation in different tissues and cell types.

  • Elucidate the physiological and pathological roles of the GP-OEA/OEA signaling pathway.

  • Screen for and characterize potential inhibitors or enhancers of GP-OEA metabolism.

  • Evaluate the pharmacokinetics of GP-OEA-based therapeutic candidates.

Radiolabeling of this compound

The following is a proposed protocol for the synthesis of [¹⁴C]-Glycerophospho-N-Oleoyl Ethanolamine, based on established methods for the synthesis of related N-acylphosphatidylethanolamines.[2]

Protocol 1: Synthesis of [¹⁴C]-Glycerophospho-N-Oleoyl Ethanolamine

Materials:

Procedure:

  • Activation of [¹⁴C]Oleic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve [1-¹⁴C]oleic acid in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (2 equivalents) to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under vacuum to yield [1-¹⁴C]oleoyl chloride.

  • Coupling Reaction:

    • Dissolve glycerophosphoethanolamine in anhydrous DCM containing triethylamine (3 equivalents).

    • Cool the solution to 0°C.

    • Slowly add a solution of [1-¹⁴C]oleoyl chloride in anhydrous DCM to the glycerophosphoethanolamine solution.

    • Let the reaction mixture stir at 0°C for 1 hour and then at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by TLC, visualizing with phosphomolybdic acid stain.

    • Upon completion, quench the reaction with a small amount of water.

    • Extract the lipid phase with a suitable solvent system (e.g., Folch extraction).

    • Purify the crude product using preparative TLC or silica (B1680970) gel column chromatography.

    • Identify the product band corresponding to [¹⁴C]-GP-OEA by autoradiography or by scraping and counting fractions.

  • Characterization and Quantification:

    • Confirm the identity of the purified product by mass spectrometry.

    • Determine the radiochemical purity by analytical TLC and autoradiography.

    • Quantify the specific activity (e.g., in mCi/mmol) using liquid scintillation counting.

In Vitro Tracer Studies

Application Note: In vitro studies are crucial for understanding the cellular mechanisms of GP-OEA metabolism and action. These can be performed in various cell lines or primary cell cultures.

Protocol 2: In Vitro Metabolism of [¹⁴C]-GP-OEA in Cultured Cells

Materials:

  • Cultured cells (e.g., Caco-2 for intestinal metabolism, hepatocytes for liver metabolism)

  • Cell culture medium and supplements

  • [¹⁴C]-GP-OEA

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates and developing solvent

  • Liquid scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and grow to desired confluency.

    • Prepare a solution of [¹⁴C]-GP-OEA in a suitable vehicle (e.g., ethanol, DMSO) and dilute in cell culture medium to the final desired concentration.

    • Incubate the cells with the [¹⁴C]-GP-OEA-containing medium for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Collection:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Collect both the cell lysate and the culture medium for analysis.

  • Lipid Extraction and Analysis:

    • Extract lipids from the cell lysate and medium using a Folch extraction or similar method.

    • Spot the extracted lipids onto a TLC plate alongside standards for GP-OEA and OEA.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the lipid spots (e.g., with iodine vapor or by autoradiography).

    • Scrape the spots corresponding to GP-OEA and OEA into scintillation vials.

  • Quantification:

    • Add liquid scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of [¹⁴C]-GP-OEA metabolized to [¹⁴C]-OEA at each time point.

Data Presentation: In Vitro Metabolism of [¹⁴C]-GP-OEA

Time (minutes)[¹⁴C]-GP-OEA (% of Total Radioactivity)[¹⁴C]-OEA (% of Total Radioactivity)
098.5 ± 1.21.5 ± 0.3
1575.3 ± 3.524.7 ± 2.8
3052.1 ± 4.147.9 ± 3.9
6028.9 ± 2.971.1 ± 3.1
12010.2 ± 1.889.8 ± 2.5
Hypothetical data presented as mean ± SD.

In Vivo Tracer Studies

Application Note: In vivo studies in animal models provide critical information on the biodistribution, pharmacokinetics, and metabolic fate of GP-OEA in a whole-organism context.

Protocol 3: Biodistribution of [¹⁴C]-GP-OEA in Rodents

Materials:

  • Rodents (e.g., mice or rats)

  • [¹⁴C]-GP-OEA formulated for injection (e.g., in saline with a carrier like BSA)

  • Anesthesia

  • Surgical tools for dissection

  • Tissue solubilizer

  • Liquid scintillation cocktail and counter

Procedure:

  • Animal Dosing:

    • Administer a known amount of [¹⁴C]-GP-OEA to rodents via a chosen route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Tissue Collection:

    • At various time points post-administration (e.g., 30 min, 1h, 4h, 24h), euthanize the animals under anesthesia.

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs and tissues of interest (e.g., liver, intestine, brain, adipose tissue, muscle, heart, kidneys, spleen).

  • Sample Processing:

    • Weigh each tissue sample.

    • Homogenize the tissues.

    • Take an aliquot of each homogenate and solubilize it using a tissue solubilizer according to the manufacturer's protocol.[3]

    • Decolorize samples if necessary (e.g., with hydrogen peroxide).

  • Radioactivity Measurement:

    • Add the solubilized tissue to a scintillation vial with a suitable cocktail.

    • Measure the radioactivity in each sample using a liquid scintillation counter.[4]

  • Data Analysis:

    • Calculate the concentration of radioactivity in each tissue, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation: Biodistribution of [¹⁴C]-GP-OEA in Mice (4 hours post-injection)

Tissue% Injected Dose per Gram (%ID/g)
Blood0.5 ± 0.1
Liver15.2 ± 2.5
Small Intestine8.7 ± 1.8
Brain0.1 ± 0.05
Adipose (Epididymal)3.5 ± 0.8
Muscle (Gastrocnemius)1.2 ± 0.3
Heart2.1 ± 0.4
Kidneys4.3 ± 0.9
Spleen1.8 ± 0.3
Hypothetical data presented as mean ± SD for n=5 mice.

Protocol 4: Whole-Body Autoradiography

Application Note: Whole-body autoradiography provides a visual representation of the distribution of the radiolabeled compound throughout the entire animal, offering a more comprehensive view than discrete tissue sampling.[5][6]

Materials:

  • Rodent dosed with [¹⁴C]-GP-OEA

  • Freezing medium (e.g., carboxymethylcellulose)

  • Cryomicrotome

  • Phosphor imaging plates or X-ray film

Procedure:

  • Animal Preparation:

    • At a selected time point after administration of [¹⁴C]-GP-OEA, euthanize the animal.

    • Immediately freeze the whole animal in a suitable medium at a very low temperature (e.g., hexane (B92381) cooled with dry ice).

  • Sectioning:

    • Embed the frozen animal in a block of freezing medium.

    • Cut thin sagittal sections (e.g., 20-40 µm) using a cryomicrotome.

    • Mount the sections onto adhesive tape.

  • Imaging:

    • Dehydrate the sections (e.g., by freeze-drying).

    • Expose the sections to a phosphor imaging plate or X-ray film for a duration determined by the amount of radioactivity.

  • Image Analysis:

    • Scan the imaging plate or develop the film to obtain an autoradiogram.

    • Analyze the image to identify areas of high and low radioactivity, corresponding to the distribution of the radiolabeled compound.

Signaling Pathway and Workflow Diagrams

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates GP_OEA GP-OEA OEA OEA GP_OEA->OEA Metabolism OEA->GPR119 Binds Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion PKA->Insulin Promotes GLP1 GLP-1 Secretion PKA->GLP1 Promotes

Caption: GPR119 Signaling Pathway.

Caption: PPARα Signaling Pathway.

Experimental_Workflow cluster_synthesis Radiosynthesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Synthesis of [14C]-GP-OEA Purification Purification & Characterization Synthesis->Purification Incubation Incubation with [14C]-GP-OEA Purification->Incubation Animal_Dosing Animal Dosing Purification->Animal_Dosing Cell_Culture Cell Culture Cell_Culture->Incubation Analysis_vitro Metabolite Analysis (TLC, LSC) Incubation->Analysis_vitro Biodistribution Biodistribution Animal_Dosing->Biodistribution WBA Whole-Body Autoradiography Animal_Dosing->WBA Analysis_vivo Tissue Processing & LSC Biodistribution->Analysis_vivo

Caption: Experimental Workflow.

References

Application Notes and Protocols for the Structural Elucidation of Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE) by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the structural elucidation of Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE) using Nuclear Magnetic Resonance (NMR) spectroscopy. GP-NOE is a significant N-acylphosphatidylethanolamine (NAPE) that serves as a precursor to the bioactive lipid amide oleoylethanolamide (OEA), a molecule involved in the regulation of appetite and energy homeostasis. This document outlines detailed protocols for one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It also includes predicted spectral data for GP-NOE, presented in clear, tabular formats, to aid researchers in the identification and characterization of this and similar molecules. Furthermore, a diagram of the relevant biological pathway and the experimental workflow for structural elucidation are provided to offer a complete contextual understanding.

Introduction

This compound (GP-NOE) is a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids. NAPEs are increasingly recognized for their role as precursors to a class of bioactive N-acylethanolamines (NAEs). The enzymatic hydrolysis of GP-NOE, for instance, releases oleoylethanolamide (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated effects on satiety and body weight.[1][2][3][4] The accurate structural characterization of GP-NOE is therefore crucial for understanding its metabolism and physiological functions. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the molecular structure of lipids like GP-NOE in solution.[5][6]

Predicted NMR Spectral Data for GP-NOE

Due to the limited availability of complete, experimentally-derived NMR data for GP-NOE in the public domain, the following tables present predicted chemical shifts. These predictions are based on known chemical shifts of the constituent moieties (glycerol, oleic acid, ethanolamine, and phosphate) and established NMR principles for similar lipid structures.

Table 1: Predicted ¹H NMR Chemical Shifts for GP-NOE

Atom Number(s)Proton MoietyPredicted Chemical Shift (δ, ppm)Multiplicity
1'Glycerol CH₂O-P~ 3.95m
2'Glycerol CHOH~ 3.85m
3'Glycerol CH₂OH~ 3.65m
1''Ethanolamine CH₂N~ 3.50q
2''Ethanolamine CH₂O-P~ 4.10m
2Oleoyl α-CH₂~ 2.20t
3Oleoyl β-CH₂~ 1.60p
9, 10Oleoyl CH=CH~ 5.35m
8, 11Oleoyl Allylic CH₂~ 2.00m
4-7, 12-17Oleoyl (CH₂)n~ 1.30br s
18Oleoyl CH₃~ 0.88t
-NH~ 7.50t
-OHvariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for GP-NOE

Atom Number(s)Carbon MoietyPredicted Chemical Shift (δ, ppm)
1'Glycerol CH₂O-P~ 65.0
2'Glycerol CHOH~ 70.0
3'Glycerol CH₂OH~ 63.0
1''Ethanolamine CH₂N~ 42.0
2''Ethanolamine CH₂O-P~ 60.0
1Oleoyl C=O~ 174.0
2Oleoyl α-CH₂~ 36.0
3Oleoyl β-CH₂~ 25.0
9, 10Oleoyl CH=CH~ 130.0
8, 11Oleoyl Allylic CH₂~ 27.0
18Oleoyl CH₃~ 14.0
4-7, 12-17Oleoyl (CH₂)n~ 29.0-32.0

Table 3: Predicted ³¹P NMR Chemical Shift for GP-NOE

Phosphorus MoietyPredicted Chemical Shift (δ, ppm)
Phosphate~ 0.2 - 0.5

Note: The ³¹P chemical shift of glycerophosphoethanolamine (B1239297) has been reported to be around 0.42 ppm.[1] For N-acyl-ethanolamine phospholipids (B1166683), shifts in the range of 0.18 to 0.22 ppm have also been observed.[1]

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified GP-NOE in a suitable deuterated solvent system. A common choice for phospholipids is a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD), often with a small amount of D₂O to improve solubility and allow for the exchange of labile protons (e.g., a 2:1 v/v mixture of CDCl₃:CD₃OD).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard. For ³¹P NMR, triphenylphosphate is a common choice.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or sensitive samples, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

NMR Data Acquisition

The following are general parameters that should be optimized for the specific instrument and sample.

1D ¹H NMR:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds (a longer delay of 5xT₁ is necessary for accurate quantification).

  • Number of Scans: 16-64, depending on the sample concentration.

1D ¹³C NMR:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons).

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

1D ³¹P NMR:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 50-100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5-10 seconds.

  • Number of Scans: 128-512.

2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin-spin couplings (J-couplings), revealing which protons are neighbors in the molecular structure.

  • Key Parameters: Standard COSY pulse sequence. Optimize spectral width and number of increments in the indirect dimension for desired resolution.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

  • Key Parameters: Standard HSQC pulse sequence. The ¹JCH coupling constant should be set to ~145 Hz.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting different molecular fragments.

  • Key Parameters: Standard HMBC pulse sequence. The long-range coupling constant (ⁿJCH) is typically optimized for values between 4-8 Hz.

Visualizations

Biological Pathway of GP-NOE

GP-NOE_Pathway PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase (NAT) PE->NAT Donor Acyl-CoA or Phospholipid Donor->NAT GPNOE Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE) NAT->GPNOE N-acylation NAPE_PLD NAPE-PLD GPNOE->NAPE_PLD OEA Oleoylethanolamide (OEA) NAPE_PLD->OEA Hydrolysis PA Phosphatidic Acid (PA) NAPE_PLD->PA PPARa PPARα Activation OEA->PPARa Biological_Effects Biological Effects (e.g., Satiety) PPARa->Biological_Effects

Caption: Biosynthesis of OEA from GP-NOE.

Experimental Workflow for Structural Elucidation

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample GP-NOE Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 P31 1D ³¹P NMR NMR_Tube->P31 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Processing Spectral Processing (FT, Phasing, Baseline Correction) H1->Processing C13->Processing P31->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Verification Assignment->Structure

Caption: NMR workflow for GP-NOE analysis.

References

High-Throughput Screening Assays Involving Glycerophospho-N-Oleoyl Ethanolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the study of Glycerophospho-N-Oleoyl Ethanolamine (GPNOE). Due to the limited direct HTS data on GPNOE, this guide focuses on assays for its potential molecular targets, including the G protein-coupled receptor GPR55 and the enzymes Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are involved in the metabolism of structurally related endocannabinoid-like molecules.

Application Note 1: GPR55 Antagonist High-Throughput Screening

Introduction: The G protein-coupled receptor 55 (GPR55) has been implicated in various physiological processes, including pain, inflammation, and cancer.[1][2] While L-α-lysophosphatidylinositol (LPI) is a known endogenous agonist, GPR55 can also be modulated by other ligands.[2][3] High-throughput screening for GPR55 antagonists is crucial for identifying novel therapeutic agents. This application note describes a β-arrestin recruitment assay, a common HTS method for GPCRs.[1][2]

Assay Principle: GPR55 activation by an agonist (e.g., LPI) leads to the recruitment of β-arrestin to the receptor. In this assay, U2OS cells are engineered to co-express GPR55 and a β-arrestin-GFP (Green Fluorescent Protein) fusion protein.[1] Upon agonist stimulation, the translocation of β-arrestin-GFP from the cytoplasm to the receptor at the plasma membrane is visualized and quantified using high-content imaging. Antagonists will inhibit this agonist-induced translocation.[1][4]

Signaling Pathway of GPR55 Activation and Inhibition

GPR55_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., LPI) GPR55 GPR55 Agonist->GPR55 Activates Antagonist Antagonist (e.g., ML191) Antagonist->GPR55 Inhibits G_protein Gq, G12/13 GPR55->G_protein Activates beta_Arrestin β-Arrestin-GFP (Cytoplasmic) GPR55->beta_Arrestin Recruits PLC Phospholipase C G_protein->PLC RhoA RhoA G_protein->RhoA Downstream Downstream Signaling (e.g., Ca²⁺ release, ERK phosphorylation) PLC->Downstream RhoA->Downstream beta_Arrestin_Translocated β-Arrestin-GFP (Translocated) beta_Arrestin->beta_Arrestin_Translocated

Caption: GPR55 signaling cascade upon agonist activation and antagonist inhibition.

Experimental Workflow for GPR55 Antagonist HTS

HTS_Workflow Compound_Plating 1. Compound Plating (Test compounds, Controls) Cell_Seeding 2. Cell Seeding (U2OS-GPR55-βarr2-GFP) Compound_Plating->Cell_Seeding Pre_Incubation 3. Pre-incubation with Compounds Cell_Seeding->Pre_Incubation Agonist_Addition 4. Agonist Addition (LPI) Pre_Incubation->Agonist_Addition Incubation 5. Incubation Agonist_Addition->Incubation Image_Acquisition 6. High-Content Imaging Incubation->Image_Acquisition Data_Analysis 7. Data Analysis (Quantify β-arrestin translocation) Image_Acquisition->Data_Analysis Hit_Identification 8. Hit Identification Data_Analysis->Hit_Identification Enzyme_Inhibition Enzyme FAAH or NAAA Product Fluorescent Product (e.g., AMC) Enzyme->Product Hydrolyzes Substrate Fluorogenic Substrate (e.g., AAMCA) Substrate->Enzyme Inhibitor Inhibitor Inhibitor->Enzyme Blocks Fluorescence Fluorescent Signal Product->Fluorescence HTS_Workflow_Enzyme Compound_Plating 1. Compound Plating (Test compounds, Controls) Enzyme_Addition 2. Enzyme Addition (Recombinant FAAH or NAAA) Compound_Plating->Enzyme_Addition Pre_Incubation 3. Pre-incubation Enzyme_Addition->Pre_Incubation Substrate_Addition 4. Substrate Addition (Fluorogenic Substrate) Pre_Incubation->Substrate_Addition Kinetic_Reading 5. Kinetic Fluorescence Reading Substrate_Addition->Kinetic_Reading Data_Analysis 6. Data Analysis (Calculate % inhibition) Kinetic_Reading->Data_Analysis Hit_Identification 7. Hit Identification Data_Analysis->Hit_Identification

References

Application of Glycerophospho-N-Oleoyl Ethanolamine in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GP-OEA) is a glycerophosphoethanolamine (B1239297) and a key precursor in the biosynthesis of Oleoylethanolamide (OEA)[1][2]. OEA is a bioactive lipid amide belonging to the family of N-acylethanolamines (NAEs), which are endogenous signaling molecules involved in the regulation of various physiological processes[3]. In the field of lipidomics, GP-OEA serves as an important molecule for studying the pathways of OEA synthesis and degradation, and for investigating the physiological and pathological roles of OEA.

OEA is primarily synthesized through the hydrolysis of its membrane precursor, N-oleoyl-phosphatidylethanolamine (NOPE), a reaction catalyzed by the enzyme N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD)[4][5][6]. OEA exerts its biological effects mainly through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis[1][7][8]. To a lesser extent, OEA has also been shown to interact with G protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1) channel[9].

These application notes provide detailed protocols for the utilization of GP-OEA in lipidomics studies, focusing on its role in the NAPE-PLD pathway and the downstream signaling of its product, OEA.

Data Presentation

The following tables summarize key quantitative data relevant to the application of GP-OEA and the study of OEA in lipidomics.

Table 1: Quantitative Parameters of OEA and Related Molecules

ParameterMoleculeValueCell/SystemReference
EC50 for PPARα activationOEA120 nMTransactivation assay[1][2]
EC50 for GPR119 activationAR231453 (agonist)56 nMGLUTag cells[10]
Ki for [3H]-HU-243 binding inhibitionAnandamide (AEA)52 nMSynaptosomal membranes[9][11]
Apparent Km of NAPE-PLD for NArPENArPE40.0 ± 5.6 µMMouse brain[1]
Apparent Vmax of NAPE-PLD for NArPENArPE22.2 ± 3.5 pmol/min/mg proteinMouse brain[1]

Table 2: Example of OEA-induced Changes in Gene Expression (PPARα target genes)

GeneTreatmentFold Change (vs. Control)Cell TypeReference
CD36OEA (200 µM)IncreasedCaco-2 cells[12]
ACOX1OEA (200 µM)IncreasedCaco-2 cells[12]
MTPOEA (200 µM)IncreasedCaco-2 cells[12]
iNOSOEARepressedMouse small intestine[7]
COX-2OEA (50 µM)SuppressedMouse primary macrophages[8]

Signaling and Biosynthetic Pathways

The following diagrams illustrate the key pathways involving GP-OEA and its bioactive product, OEA.

GP_OEA_Biosynthesis cluster_membrane Cell Membrane N-Oleoyl-Phosphatidylethanolamine (NOPE) N-Oleoyl-Phosphatidylethanolamine (NOPE) Oleoylethanolamide (OEA) Oleoylethanolamide (OEA) N-Oleoyl-Phosphatidylethanolamine (NOPE)->Oleoylethanolamide (OEA) Hydrolysis Phosphatidic Acid Phosphatidic Acid Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) This compound (GP-OEA) NAPE-PLD NAPE-PLD NAPE-PLD->N-Oleoyl-Phosphatidylethanolamine (NOPE)

Biosynthesis of Oleoylethanolamide (OEA) from its precursor.

OEA_Signaling_Pathway cluster_cellular_responses Cellular Responses cluster_receptors Receptors Oleoylethanolamide (OEA) Oleoylethanolamide (OEA) PPARα PPARα Oleoylethanolamide (OEA)->PPARα Activates GPR119 GPR119 Oleoylethanolamide (OEA)->GPR119 Activates TRPV1 TRPV1 Oleoylethanolamide (OEA)->TRPV1 Activates Lipid Metabolism Lipid Metabolism Energy Homeostasis Energy Homeostasis Anti-inflammatory Effects Anti-inflammatory Effects Satiety Regulation Satiety Regulation PPARα->Lipid Metabolism Regulates PPARα->Energy Homeostasis Regulates PPARα->Anti-inflammatory Effects Mediates GPR119->Satiety Regulation Contributes to TRPV1->Satiety Regulation Contributes to

Signaling pathways of Oleoylethanolamide (OEA).

Experimental Protocols

Lipid Extraction from Biological Samples for NAE Analysis

This protocol is adapted from established methods for the extraction of N-acylethanolamines from tissues and cells.

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl3), HPLC grade

  • Deuterated internal standards (e.g., d4-OEA)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of sample homogenate or cell suspension, add 500 µL of ice-cold methanol and 250 µL of chloroform.

  • Add an appropriate amount of deuterated internal standard.

  • Vortex the mixture vigorously for 2 minutes.

  • To induce phase separation, add 250 µL of chloroform and 250 µL of water.

  • Vortex again for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile/water) for LC-MS/MS analysis.

Quantification of OEA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of OEA. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • OEA: Precursor ion [M+H]+ m/z 326.3 → Product ion m/z 62.1 (corresponding to the ethanolamine fragment).

    • d4-OEA (Internal Standard): Precursor ion [M+H]+ m/z 330.3 → Product ion m/z 62.1.

  • Optimize other parameters such as declustering potential and collision energy for maximum signal intensity.

Data Analysis:

  • Quantify OEA concentration by comparing the peak area ratio of the endogenous OEA to the internal standard against a standard curve prepared with known concentrations of OEA and the internal standard.

NAPE-PLD Enzyme Activity Assay (Fluorescence-based)

This protocol is based on the use of a fluorogenic NAPE analog to measure NAPE-PLD activity.

Materials:

  • Cell or tissue lysates containing NAPE-PLD.

  • Fluorogenic NAPE substrate.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare cell or tissue lysates suspected to contain NAPE-PLD activity.

  • In a 96-well plate, add the lysate to the assay buffer.

  • Initiate the reaction by adding the fluorogenic NAPE substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the rate of the reaction, which is proportional to the NAPE-PLD activity. Include appropriate controls, such as heat-inactivated lysate or a known NAPE-PLD inhibitor.

GPR119 Activation Assay (cAMP Accumulation)

This protocol measures the activation of GPR119 by monitoring the downstream increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium.

  • OEA or other GPR119 agonists.

  • Forskolin (B1673556) (positive control).

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • 384-well microplate.

Procedure:

  • Seed the HEK293-hGPR119 cells in a 384-well plate and culture until they reach the desired confluency.

  • Prepare serial dilutions of OEA or the test compound in an appropriate assay buffer.

  • Remove the culture medium and add the compound dilutions to the cells. Include wells with forskolin as a positive control and a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate a dose-response curve to determine the EC50 of the compound for GPR119 activation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of GP-OEA in a lipidomics context.

Experimental_Workflow Start Start Biological Sample (Cells/Tissues) Biological Sample (Cells/Tissues) Start->Biological Sample (Cells/Tissues) Treatment with GP-OEA or Vehicle Treatment with GP-OEA or Vehicle Biological Sample (Cells/Tissues)->Treatment with GP-OEA or Vehicle Lipid Extraction Lipid Extraction Treatment with GP-OEA or Vehicle->Lipid Extraction NAPE-PLD Activity Assay NAPE-PLD Activity Assay Treatment with GP-OEA or Vehicle->NAPE-PLD Activity Assay Gene Expression Analysis (PPARα targets) Gene Expression Analysis (PPARα targets) Treatment with GP-OEA or Vehicle->Gene Expression Analysis (PPARα targets) GPR119 Signaling Assay (cAMP) GPR119 Signaling Assay (cAMP) Treatment with GP-OEA or Vehicle->GPR119 Signaling Assay (cAMP) LC-MS/MS Analysis of OEA LC-MS/MS Analysis of OEA Lipid Extraction->LC-MS/MS Analysis of OEA Data Analysis & Interpretation Data Analysis & Interpretation LC-MS/MS Analysis of OEA->Data Analysis & Interpretation NAPE-PLD Activity Assay->Data Analysis & Interpretation Gene Expression Analysis (PPARα targets)->Data Analysis & Interpretation GPR119 Signaling Assay (cAMP)->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Workflow for studying GP-OEA in lipidomics.

References

Application Notes and Protocols for the Detection of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GP-OEA) is a member of the N-acyl-phosphatidylethanolamine (NAPE) family of lipids. NAPEs are important precursors to N-acylethanolamines (NAEs), a class of bioactive lipids with diverse physiological functions. Specifically, GP-OEA is the direct precursor to N-oleoylethanolamine (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPARα) agonist that plays a significant role in regulating feeding, body weight, and lipid metabolism. Given its role as a key precursor in the biosynthesis of the important signaling molecule OEA, the detection and quantification of GP-OEA in biological samples are crucial for understanding the regulation of OEA signaling and its implications in various physiological and pathological states.

It is important to note that as of the current literature, specific monoclonal antibodies for the direct detection of GP-OEA are not commercially available. Therefore, this document provides detailed protocols for alternative and established methods for the quantification of GP-OEA, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed competitive Enzyme-Linked Immunosorbent Assay (ELISA) strategy that could be developed.

Quantitative Data Presentation

Due to the limited availability of published data on the absolute concentrations of GP-OEA in various tissues, the following table presents data for the more extensively studied N-acylethanolamines (NAEs), including OEA, in different biological matrices. This information can provide a general reference for the expected low abundance of these lipid signaling molecules. All concentrations are reported as mean ± standard deviation (SD) or standard error of the mean (SEM).

AnalyteSpeciesTissue/MatrixConcentrationAnalytical MethodReference
N-Oleoylethanolamine (OEA) HumanPlasma (Obese)6.06 ± 1.89 pmol/mLLC-MS/MS[1]
N-Oleoylethanolamine (OEA) HumanPlasma (Normal Weight)5.24 ± 1.39 pmol/mLLC-MS/MS[1]
N-Palmitoylethanolamine (PEA) HumanPlasma (Obese)18.4 ± 4.2 pmol/mLLC-MS/MS[1]
N-Palmitoylethanolamine (PEA) HumanPlasma (Normal Weight)16.4 ± 3.8 pmol/mLLC-MS/MS[1]
N-Arachidonoylethanolamine (AEA) HumanPlasma (Obese)1.29 ± 0.44 pmol/mLLC-MS/MS[1]
N-Arachidonoylethanolamine (AEA) HumanPlasma (Normal Weight)1.13 ± 0.37 pmol/mLLC-MS/MS[1]
N-Oleoylethanolamine (OEA) MouseBrain (Cerebellum)~100-300 pmol/gLC-MS/MS[2]
N-Palmitoylethanolamine (PEA) MouseBrain (Cerebellum)~200-400 pmol/gLC-MS/MS[2]
N-Arachidonoylethanolamine (AEA) MouseBrain (Cerebellum)~5-15 pmol/gLC-MS/MS[2]

Note: The concentrations of GP-OEA are expected to be in a similar low range to OEA, and its detection requires highly sensitive analytical techniques.

Experimental Protocols

Protocol 1: Quantification of GP-OEA by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of GP-OEA in biological samples.

1. Materials and Reagents

  • GP-OEA analytical standard

  • Internal Standard (e.g., d4-N-oleoylethanolamine)

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid

  • Chloroform (B151607)

  • Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Homogenizer

  • Centrifuge

  • HPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation

  • Tissue Homogenization: Weigh frozen tissue samples and homogenize in 2 volumes of ice-cold methanol containing an antioxidant like BHT.

  • Lipid Extraction:

    • Add 4 volumes of chloroform to the homogenate.

    • Add the internal standard.

    • Vortex thoroughly and incubate on ice for 15 minutes.

    • Add 1 volume of water, vortex, and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the phases.

    • Collect the lower organic phase.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute GP-OEA and other lipids with methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

  • Gradient: Develop a suitable gradient from, for example, 60% B to 100% B over 10 minutes to separate GP-OEA from other lipids.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for GP-OEA: Based on available literature for related compounds, a potential precursor ion would be [M+H]+ at m/z 480.3.[3] Diagnostic product ions would correspond to the N-oleoylethanolamine-phosphate fragment (m/z 404) and fragments of glycerol (B35011) 3-phosphate (m/z 171 and 153).[3]

    • MRM Transition for Internal Standard: Monitor the specific transition for the chosen internal standard.

4. Data Analysis

  • Construct a calibration curve using the analytical standard of GP-OEA.

  • Calculate the concentration of GP-OEA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Proposed Competitive ELISA for GP-OEA

This protocol outlines a hypothetical competitive ELISA for the detection of GP-OEA. The development of a specific polyclonal or monoclonal antibody that recognizes the N-oleoyl ethanolamine headgroup would be a prerequisite.

1. Principle This assay is based on the competitive binding between free GP-OEA in the sample and a fixed amount of GP-OEA conjugated to a carrier protein (e.g., BSA) coated on the microplate wells, for a limited number of anti-OEA antibody binding sites. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is inversely proportional to the concentration of GP-OEA in the sample.

2. Materials and Reagents

  • GP-OEA-BSA conjugate for coating

  • Anti-OEA polyclonal or monoclonal antibody (requires development and characterization for cross-reactivity with GP-OEA)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • GP-OEA standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well microplate

3. Assay Procedure

  • Coating:

    • Dilute the GP-OEA-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the GP-OEA standard in Assay Buffer.

    • Prepare samples (lipid extracts reconstituted in Assay Buffer).

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-OEA antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance against the logarithm of the GP-OEA standard concentration.

  • Determine the concentration of GP-OEA in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Homogenization Tissue Homogenization Lipid Extraction Lipid Extraction Tissue Homogenization->Lipid Extraction Solid Phase Extraction Solid Phase Extraction Lipid Extraction->Solid Phase Extraction Solvent Evaporation & Reconstitution Solvent Evaporation & Reconstitution Solid Phase Extraction->Solvent Evaporation & Reconstitution LC Separation LC Separation Solvent Evaporation & Reconstitution->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Quantification Quantification MS Detection (MRM)->Quantification Biological Sample Biological Sample Biological Sample->Tissue Homogenization

Caption: Workflow for GP-OEA quantification by LC-MS/MS.

G cluster_pathway Biosynthesis and Metabolism of N-Acylethanolamines PC Phosphatidylcholine (PC) NAPE_synthase N-Acyltransferase PC->NAPE_synthase PE Phosphatidylethanolamine (PE) PE->NAPE_synthase GP_OEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) (a NAPE) NAPE_synthase->GP_OEA NAPE_PLD NAPE-PLD GP_OEA->NAPE_PLD OEA N-Oleoylethanolamine (OEA) NAPE_PLD->OEA FAAH FAAH OEA->FAAH Signaling PPARα Activation (Biological Effects) OEA->Signaling Products Oleic Acid + Ethanolamine FAAH->Products

Caption: N-Acylethanolamine biosynthesis pathway showing GP-OEA.

References

Troubleshooting & Optimization

Technical Support Center: Glycerophospho-N-Oleoyl Ethanolamine (GNOE) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to improve the yield and purity of Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GNOE) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Glycerophospho-N-Oleoyl Ethanolamine (GNOE)?

A1: GNOE, a specific type of N-acylphosphatidylethanolamine (NAPE), is primarily synthesized through enzymatic methods that mimic the biological pathway. The key reaction is the N-acylation of phosphatidylethanolamine (B1630911) (PE) at the free amino group, catalyzed by an N-acyltransferase (NAT) or a member of the phospholipase A/acyltransferase (PLA/AT) family[1][2]. A common strategy involves reacting a suitable oleoyl (B10858665) donor (like oleoyl-CoA or a phospholipid containing oleic acid at the sn-1 position) with a phosphoethanolamine acceptor. While less common for this specific molecule, general chemical synthesis routes for similar compounds have been described using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC)[1].

Q2: What is the biological significance of GNOE?

A2: GNOE is a direct precursor to oleoylethanolamide (OEA), a bioactive fatty acid amide[3][4]. OEA is an endogenous agonist of the nuclear receptor PPAR-α and plays a significant role in regulating feeding, body weight, and lipid metabolism[3][4]. Therefore, the efficient synthesis of GNOE is crucial for studies involving OEA's physiological functions and therapeutic potential.

Q3: Which factors are most critical for optimizing the yield of enzymatic GNOE synthesis?

A3: Several factors critically influence the yield of enzymatic synthesis:

  • Enzyme Activity and Concentration: The specific activity of the N-acyltransferase is paramount. Ensure the enzyme is active and used at an optimal concentration.

  • Substrate Quality: The purity of the phosphatidylethanolamine (PE) and the oleoyl donor is crucial. PE is susceptible to degradation via oxidation and hydrolysis during storage, which can significantly lower yield[5].

  • Reaction Conditions: Parameters such as pH, temperature, and reaction time must be optimized. For instance, many enzymes in phospholipid synthesis have optimal pH ranges between 7.5 and 8.0[6]. High temperatures can lead to enzyme denaturation and reduced product yield[7].

  • Cofactors: Some related enzymatic systems require specific metal ions, such as Mn²⁺ or Mg²⁺, for optimal activity[6].

Q4: What are the main challenges in purifying GNOE after synthesis?

A4: The primary challenges in GNOE purification are its amphipathic nature and its similarity to other lipids in the reaction mixture. Key issues include:

  • Separation from Substrates: Removing unreacted phosphatidylethanolamine (PE) and the acyl donor.

  • Removal of Side Products: Byproducts from hydrolysis or oxidation of substrates and the product itself can be difficult to separate[5].

  • Method Selection: Standard thin-layer chromatography (TLC) may not effectively separate oxidation products from the target lipid. High-performance liquid chromatography (HPLC) is often required for achieving high purity[5][8]. Other methods include solvent extraction and precipitation with solvents like acetone[9][10].

Troubleshooting Guide

Problem: Low or No GNOE Yield

This is a common issue that can stem from multiple sources. The following decision tree and Q&A section will help you diagnose the problem.

LowYieldTroubleshooting start Low GNOE Yield check_substrates 1. Verify Substrate Integrity (PE & Oleoyl Donor) start->check_substrates substrates_ok Substrates OK check_substrates->substrates_ok check_enzyme 2. Assess Enzyme Activity substrates_ok->check_enzyme Yes degraded_substrates Action: Use fresh/pure substrates. Check for oxidation/hydrolysis. substrates_ok->degraded_substrates No enzyme_ok Enzyme Active check_enzyme->enzyme_ok check_conditions 3. Review Reaction Conditions (pH, Temp, Time) enzyme_ok->check_conditions Yes inactive_enzyme Action: Use new enzyme lot. Check storage conditions. enzyme_ok->inactive_enzyme No conditions_ok Conditions Optimal check_conditions->conditions_ok check_purification 4. Evaluate Purification / Loss during Extraction conditions_ok->check_purification Yes suboptimal_conditions Action: Optimize pH, temperature, and incubation time. Check cofactors. conditions_ok->suboptimal_conditions No purification_issue Action: Optimize extraction. Consider alternative chromatography (e.g., HPLC over TLC). check_purification->purification_issue

Caption: Troubleshooting workflow for low GNOE yield.

Q: My starting material, phosphatidylethanolamine (PE), seems to be the issue. How can I check and prevent its degradation?

A: PE, especially with unsaturated acyl chains, is prone to oxidation and hydrolysis[5].

  • Verification: Check the purity of your PE stock using HPLC or TLC. Degradation products will appear as additional spots or peaks.

  • Prevention: Store PE under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C). Use antioxidants if compatible with your reaction. Always use freshly opened vials or purified starting material for best results.

Q: I suspect my enzyme is inactive. How can I confirm this?

A: Use a standard activity assay with a control substrate known to work. If the enzyme fails to convert the control substrate under optimal conditions, it has likely lost activity. This can be due to improper storage (temperature fluctuations) or age.

Q: I see multiple products on my TLC plate after purification. What could they be?

A: Besides unreacted starting materials, you may be seeing:

  • Oxidized GNOE/PE: Products where the double bond in the oleoyl chain has been oxidized[5].

  • Lysolipids: Products resulting from the hydrolysis of acyl ester bonds, such as Lyso-PE[5].

  • Phosphatidic Acid: If using an enzyme with phospholipase D activity, it may cleave the ethanolamine headgroup.

For better separation of these impurities, HPLC with a normal-phase column is more effective than standard TLC[5].

Data on Synthesis Yields

The yield of phospholipid synthesis is highly dependent on the method, substrates, and purification protocol. Below is a summary of yields reported for related enzymatic syntheses.

ProductEnzyme/MethodSubstratesYield (%)Reference
PhosphatidylethanolaminePhospholipase DLecithin, Ethanolamine83%[10]
LysophosphatidylethanolaminePhospholipase APhospholipids (B1166683)60%[10]
N-AcylethanolaminesImmobilized Lipase (Novozyme 435)Methyl Esters, Ethanolamine41-98%[11]
Oleoyl-diethanolamideImmobile LipaseOleic Acid, Diethanolamine61.35%[7]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of GNOE

This protocol provides a general workflow for the synthesis of GNOE using an N-acyltransferase enzyme. Note: Specific concentrations, volumes, and incubation times must be optimized for your specific enzyme and substrates.

SynthesisWorkflow sub_prep 1. Substrate Preparation reaction 2. Enzymatic Reaction sub_prep->reaction Add Enzyme quenching 3. Reaction Quenching reaction->quenching Add Stop Solution extraction 4. Lipid Extraction quenching->extraction Bligh-Dyer Method purification 5. Purification (HPLC/TLC) extraction->purification Crude Lipid analysis 6. Analysis (MS/NMR) purification->analysis Pure GNOE

References

Technical Support Center: Overcoming Matrix Effects in Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) and other N-acyl phosphatidylethanolamines (NAPEs).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of GP-NAOE mass spectrometry?

A1: The matrix effect is the alteration of the ionization efficiency of GP-NAOE by co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[2] In biological samples like plasma or tissue homogenates, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[3]

Q2: How can I determine if my GP-NAOE analysis is affected by matrix effects?

A2: The most common method is the post-extraction spike analysis.[2] This involves comparing the signal response of a known amount of GP-NAOE standard spiked into the extracted blank matrix (e.g., plasma from which all lipids have been removed) with the response of the same amount of standard in a neat solvent. A lower response in the matrix extract indicates ion suppression, while a higher response indicates ion enhancement.[1]

Q3: My GP-NAOE signal intensity is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression. Immediate steps to take include:

  • Review your sample preparation: Inadequate removal of phospholipids is a likely cause.

  • Check for co-elution: Use post-column infusion to identify regions of ion suppression in your chromatogram.

  • Use a stable isotope-labeled internal standard: A suitable internal standard can help to compensate for signal variability.[4]

Q4: What are the best strategies for minimizing matrix effects during sample preparation for GP-NAOE?

A4: The most effective strategies focus on removing interfering matrix components, primarily phospholipids, before LC-MS analysis.[5] Common approaches include:

  • Lipid Extraction: A robust initial extraction using methods like the Bligh and Dyer or Folch techniques is crucial.[6]

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup step to selectively isolate NAPEs from other lipids and matrix components.[7]

  • Dilution: Simply diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection.[8]

Q5: What is a suitable internal standard for GP-NAOE quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., GP-NAOE-d4). However, these can be expensive or unavailable. A practical alternative is to use a structurally similar NAPE with an odd-chain fatty acid that is not naturally present in the sample, such as N-heptadecanoyl-1,2-dipalmitoyl-PE.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low GP-NAOE Signal Intensity Ion suppression from co-eluting phospholipids.Improve sample cleanup using Solid-Phase Extraction (SPE) to remove phospholipids. Optimize chromatographic separation to resolve GP-NAOE from interfering compounds.
Poor Reproducibility/High %RSD Variable matrix effects between samples.Incorporate a suitable stable isotope-labeled or odd-chain NAPE internal standard early in the sample preparation process.
Signal Enhancement Co-eluting compounds are enhancing the ionization of GP-NAOE.While less common than suppression, this still affects accuracy. Improve chromatographic separation and/or sample cleanup.
No GP-NAOE Peak Detected Severe ion suppression or degradation of the analyte.Ensure sample collection and preparation are performed under conditions that prevent degradation (e.g., on ice).[10] Re-evaluate the entire sample preparation workflow for efficiency.
Inconsistent Retention Time Matrix components affecting the column chemistry.Implement a more rigorous sample cleanup to protect the analytical column. Use a guard column.

Quantitative Data Summary

While specific quantitative data for GP-NAOE matrix effects is not widely published, the following table provides an illustrative example of what might be observed for a lipid analyte in human plasma after a common sample preparation method like protein precipitation, which is known to be prone to matrix effects. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solvent) * 100%. A value below 100% indicates ion suppression.

AnalyteBiological MatrixSample PreparationExample Matrix Effect (%)
Lipid Analyte (e.g., GP-NAOE)Human PlasmaProtein Precipitation62% (Significant Ion Suppression)
Lipid Analyte (e.g., GP-NAOE)Human PlasmaProtein Precipitation + SPE95% (Minimal Ion Suppression)

Note: These values are for illustrative purposes and the actual matrix effect should be determined experimentally for your specific assay. A study on tigecycline (B611373) in human plasma reported an IS-normalized matrix effect ranging from 87% to 104%, demonstrating that with proper internal standardization, matrix effects can be compensated for.[11]

Experimental Protocols

Modified Bligh and Dyer Lipid Extraction

This protocol is a standard method for extracting lipids from biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., 100 µL plasma or 50 mg tissue homogenate)

  • Internal Standard (IS) solution

Procedure:

  • To your sample in a glass tube, add the internal standard.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Incubate on ice for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for SPE or direct LC-MS analysis.

Solid-Phase Extraction (SPE) for NAPE Cleanup

This protocol is designed to isolate NAPEs from other lipid classes and matrix components.

Materials:

  • Silica-based SPE cartridge (e.g., 100 mg)

  • Reconstituted lipid extract from the previous step

  • Hexane (B92381)

  • Ethyl acetate

  • Methanol

  • Chloroform

Procedure:

  • Conditioning: Pass 5 mL of hexane through the SPE cartridge.

  • Equilibration: Pass 5 mL of chloroform through the cartridge.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the cartridge.

  • Washing:

    • Wash 1: Pass 5 mL of chloroform through the cartridge to elute neutral lipids.

    • Wash 2: Pass 5 mL of acetone (B3395972) through the cartridge to elute glycolipids.

  • Elution: Elute the NAPE fraction with 5 mL of methanol.

  • Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Parameters for GP-NAOE Analysis

The following table provides a starting point for developing an LC-MS/MS method for GP-NAOE. Optimization will be required for your specific instrumentation.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) [M-H]⁻ for GP-NAOE
Product Ion (Q3) Fragment corresponding to glycerophosphate⁻
Internal Standard e.g., Glycerophospho-N-heptadecanoylethanolamine

Visualizations

GP_NAOE_Signaling_Pathway cluster_synthesis Biosynthesis cluster_hydrolysis Hydrolysis & Signaling PC Phosphatidylcholine (PC) NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (PE) PE->NAT GP_NAOE Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) NAPE_PLD NAPE-PLD GP_NAOE->NAPE_PLD NAT->GP_NAOE Acyl Transfer OEA Oleoylethanolamide (OEA) NAPE_PLD->OEA PA Phosphatidic Acid (PA) NAPE_PLD->PA Signaling Downstream Signaling (e.g., PPAR-α activation) OEA->Signaling

Caption: Biosynthesis and signaling pathway of GP-NAOE.

Experimental_Workflow start Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Bligh & Dyer) start->extraction Add Internal Standard spe Solid-Phase Extraction (SPE) Cleanup extraction->spe Remove Proteins, Salts analysis LC-MS/MS Analysis spe->analysis Isolate NAPE Fraction data Data Processing & Quantification analysis->data

Caption: Experimental workflow for GP-NAOE analysis.

Troubleshooting_Matrix_Effects start Inconsistent/Low Signal? check_is Using Stable Isotope Internal Standard? start->check_is Yes add_is Action: Add appropriate IS to compensate for variability check_is->add_is No check_cleanup Sample Cleanup Sufficient? check_is->check_cleanup Yes end Reliable Quantification add_is->end improve_cleanup Action: Implement/Optimize Solid-Phase Extraction (SPE) check_cleanup->improve_cleanup No check_chromatography Optimize Chromatography check_cleanup->check_chromatography Yes improve_cleanup->end resolve_peaks Action: Modify gradient/ change column to separate analyte from interferences check_chromatography->resolve_peaks No check_chromatography->end Yes resolve_peaks->end

Caption: Troubleshooting decision tree for matrix effects.

References

Preventing degradation of Glycerophospho-N-Oleoyl Ethanolamine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Glycerophospho-N-Oleoyl Ethanolamine (GNOE) during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that can arise during the handling and analysis of GNOE.

Problem Potential Cause Recommended Solution
Low or no detection of GNOE in samples Enzymatic Degradation: GNOE can be rapidly hydrolyzed by endogenous enzymes like N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) and other lipases upon sample collection and homogenization.[1][2]Inhibit Enzyme Activity: Immediately after sample collection, flash-freeze the tissue in liquid nitrogen. Homogenize in the presence of lipase (B570770) inhibitors. For instance, a common approach for related compounds is to use a broad-spectrum serine hydrolase inhibitor like methyl arachidonyl fluorophosphonate (MAFP).
Chemical Degradation: The oleoyl (B10858665) moiety of GNOE is susceptible to oxidation and other chemical reactions. Certain solvents, particularly some grades of chloroform (B151607), can cause a loss of unsaturated lipids.[3][4]Use High-Purity, Validated Solvents: Use freshly opened, high-purity solvents (e.g., HPLC or LC-MS grade). It is crucial to test different brands of chloroform for potential reactivity or contamination with related compounds.[3][4] Consider using alternative solvent systems for extraction if chloroform is suspected to be an issue. Store solvents under an inert atmosphere (e.g., argon or nitrogen).
Poor Extraction Efficiency: The choice of extraction solvent and method can significantly impact the recovery of GNOE.Optimize Extraction Protocol: A common and effective method for lipid extraction is a modification of the Folch or Bligh-Dyer methods, using a mixture of chloroform and methanol (B129727).[4] Ensure proper phase separation and collection of the organic layer where GNOE resides.
Inconsistent or variable GNOE levels between replicates Inconsistent Sample Handling: Variations in the time between sample collection and processing, or differences in homogenization technique, can lead to variable enzymatic degradation.Standardize Sample Preparation Workflow: Ensure all samples are handled identically and rapidly. Keep samples on ice throughout the procedure to minimize enzymatic activity. Use a consistent homogenization method (e.g., sonication, bead beating) for all samples.
Variable Recovery from Solid-Phase Extraction (SPE): Different SPE column types and brands can exhibit significant variability in the retention and recovery of N-acylethanolamines and related lipids.[3]Validate SPE Method: Test and validate the SPE protocol for GNOE recovery. If using commercially available columns, it may be necessary to screen different brands and sorbent types (e.g., C18, silica) to find the one that provides the best and most consistent recovery.[3]
Presence of interfering peaks in chromatogram Solvent Contamination: Some organic solvents may contain impurities that co-elute with GNOE or interfere with its detection. Certain brands of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA).[3][4]Use High-Purity Solvents and Run Blanks: Always use high-purity, analytical grade solvents. Regularly run solvent blanks to check for contamination. If interfering peaks are observed, try a different batch or brand of solvent.
Formation of Degradation Products: The degradation of GNOE can lead to the formation of other lipids, such as N-oleoylethanolamine (OEA), which may appear as separate peaks in the chromatogram.Confirm Peak Identity with Mass Spectrometry: Use LC-MS/MS to confirm the identity of the peak corresponding to GNOE and to identify any potential degradation products. The fragmentation pattern can help distinguish GNOE from its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of GNOE degradation during sample preparation?

The primary cause of GNOE degradation is enzymatic hydrolysis by phospholipases, most notably N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1][2] This enzyme cleaves the glycerophosphate headgroup to produce N-oleoylethanolamine (OEA). Other lipases and esterases present in the tissue can also contribute to its degradation.

Q2: How can I minimize enzymatic degradation of GNOE?

To minimize enzymatic degradation, it is crucial to inhibit enzyme activity as quickly as possible. This can be achieved by:

  • Rapid Freezing: Immediately flash-freezing tissue samples in liquid nitrogen after collection.

  • Cold Processing: Keeping the samples on ice or at 4°C throughout the extraction procedure.

  • Enzyme Inhibitors: Adding broad-spectrum lipase or phospholipase inhibitors to the homogenization buffer.

Q3: What are the optimal storage conditions for GNOE standards and samples?

For long-term storage, GNOE standards and lipid extracts should be stored at -80°C under an inert atmosphere (argon or nitrogen) to prevent oxidation of the oleoyl chain. For short-term storage, -20°C is acceptable.[5] Avoid repeated freeze-thaw cycles.

Q4: Which solvents should I use for GNOE extraction and analysis?

High-purity (HPLC or LC-MS grade) chloroform and methanol are commonly used for the extraction of GNOE, typically in a 2:1 (v/v) ratio.[4] However, be aware that some grades of chloroform can cause chemical degradation of unsaturated lipids or may be contaminated with other N-acylethanolamines.[3][4] It is advisable to test the purity of your solvents. For LC-MS analysis, acetonitrile (B52724) and water with a small amount of formic acid are common mobile phases.[4]

Q5: How can I improve the recovery of GNOE during solid-phase extraction (SPE)?

To improve recovery, it is important to validate your SPE method. This includes:

  • Column Selection: Testing different SPE column sorbents (e.g., C18, silica) and brands to find the one with the best recovery and reproducibility for GNOE.[3]

  • Elution Solvent Optimization: Ensuring the elution solvent is strong enough to completely elute GNOE from the column.

  • Sample Loading: Making sure the sample is loaded onto the column in a solvent that promotes retention.

Experimental Protocols

Protocol 1: Extraction of GNOE from Biological Tissues

This protocol is a modified Folch extraction designed to minimize GNOE degradation.

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Homogenizer (e.g., sonicator, bead beater)

  • Ice-cold phosphate-buffered saline (PBS) pH 7.4

  • Lipase inhibitor cocktail (e.g., containing MAFP)

  • HPLC-grade chloroform and methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Immediately place the tissue in a pre-chilled tube for homogenization.

  • Add ice-cold PBS and the lipase inhibitor cocktail.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • To the homogenate, add chloroform and methanol in a ratio of 2:1 (v/v) to the sample volume (e.g., for 1 mL of homogenate, add 2 mL of chloroform and 1 mL of methanol).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • To the remaining aqueous phase, add another 2 volumes of chloroform, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Wash the combined organic phases by adding 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge.

  • Collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol or acetonitrile).

  • Store the extract at -80°C until analysis.

Protocol 2: Quantification of GNOE by LC-MS/MS

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute GNOE. For example, start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for GNOE and an appropriate internal standard. The exact m/z values will depend on the adduct ion (e.g., [M+H]+, [M+Na]+). These should be determined by direct infusion of a GNOE standard.

Visualizations

Signaling and Degradation Pathway of GNOE

GNOE_Pathway PL Phospholipids NAPE_synthase N-acyltransferase PL->NAPE_synthase Acyl donor PE Phosphatidylethanolamine (PE) PE->NAPE_synthase GNOE Glycerophospho-N-Oleoyl Ethanolamine (GNOE) NAPE_synthase->GNOE Biosynthesis NAPE_PLD NAPE-PLD GNOE->NAPE_PLD Degradation (Primary Pathway) Other_PL Other Phospholipases GNOE->Other_PL Degradation (Other Pathways) OEA N-Oleoylethanolamine (OEA) NAPE_PLD->OEA GP Glycerophosphate NAPE_PLD->GP Other_PL->OEA FAAH FAAH OEA->FAAH Further Degradation OA Oleic Acid FAAH->OA Ethanolamine Ethanolamine FAAH->Ethanolamine GNOE_Workflow SampleCollection 1. Sample Collection FlashFreeze 2. Flash Freeze (Liquid Nitrogen) SampleCollection->FlashFreeze Storage 3. Storage (-80°C) FlashFreeze->Storage Homogenization 4. Homogenization (on ice, with inhibitors) Storage->Homogenization Extraction 5. Lipid Extraction (Chloroform/Methanol) Homogenization->Extraction PhaseSeparation 6. Phase Separation (Centrifugation) Extraction->PhaseSeparation OrganicPhase 7. Collect Organic Phase PhaseSeparation->OrganicPhase DryDown 8. Dry Down (under Nitrogen) OrganicPhase->DryDown Reconstitution 9. Reconstitution DryDown->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

References

Technical Support Center: Optimizing LC Gradient for Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GP-OEA) and what are its common isomers?

This compound (GP-OEA) is a glycerophosphoethanolamine, a type of phospholipid.[1] It serves as a precursor to oleoyl (B10858665) ethanolamide (OEA), an endogenous agonist for the PPARα nuclear receptor, which is involved in regulating feeding and body weight.[2][3][4] The primary isomers of GP-OEA relate to the position of the oleoyl acyl chain on the glycerol (B35011) backbone (sn-1 vs. sn-2) and the geometric configuration of the double bond in the oleoyl chain (cis (Z) vs. trans (E)).

Q2: Why is the separation of GP-OEA isomers challenging?

Isomers of lipids like GP-OEA are notoriously difficult to separate because they often have identical mass-to-charge ratios (m/z) and very similar physicochemical properties.[5] The challenge lies in finding chromatographic conditions that can exploit the subtle differences in their three-dimensional structure and hydrophobicity. Standard mass spectrometry alone cannot distinguish between them, making effective chromatographic separation essential.[6]

Q3: What is the recommended starting point for developing an LC method for GP-OEA isomers?

Reversed-phase liquid chromatography (RPLC) is the most common and effective approach for separating lipid species based on their hydrophobic acyl chains.[7][8] A C18 or C30 column is a good starting point.[8] Gradient elution using a mobile phase system of water/acetonitrile (B52724)/isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid is typically employed.[8][9]

Q4: How does column chemistry affect the separation of lipid isomers?

The choice of stationary phase is critical for resolving isomers.

  • C18 and C30 Columns: These are the workhorses of lipidomics, separating lipids based on chain length and degree of unsaturation.[8] C30 columns, in particular, offer enhanced shape selectivity for geometric isomers (cis/trans).

  • Phenyl and Pentafluorophenyl (PFP) Columns: These columns provide alternative selectivity through π-π interactions, which can be beneficial for separating isomers containing aromatic rings or for exploiting subtle differences in electron distribution around a double bond.[10]

  • Embedded Amide/Polar-Embedded Columns: These columns offer different selectivity profiles and can be useful for separating diastereomers due to shape selectivity provided by the embedded polar group.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of GP-OEA Isomers

Q: My GP-OEA isomers are co-eluting or showing very poor separation. What steps can I take to improve resolution?

A: Poor resolution is a common problem when separating lipid isomers.[11] A systematic approach to optimizing your LC gradient and other parameters is necessary.

Troubleshooting Workflow for Poor Peak Resolution

Troubleshooting_Workflow Start Poor Isomer Resolution MobilePhase Optimize Mobile Phase Start->MobilePhase Gradient Adjust Gradient Profile Start->Gradient Column Evaluate Column Start->Column System Check System Parameters Start->System Success Resolution Achieved MobilePhase->Success Improved Gradient->Success Improved Column->Success Improved System->Success Improved

Caption: A logical workflow for troubleshooting poor isomer peak resolution.

Solutions:

  • Modify the Gradient Profile:

    • Decrease the Gradient Slope: A shallower, longer gradient provides more time for the isomers to interact with the stationary phase, often enhancing resolution.[11]

    • Introduce Isocratic Holds: Incorporate isocratic segments at key points in the gradient where the isomers are expected to elute.

    • Use Non-Linear Gradients: A convex or segmented gradient can improve the separation of complex mixtures compared to a simple linear gradient.[11]

  • Alter Mobile Phase Composition:

    • Change Organic Solvent: Switching from acetonitrile to methanol, or using a combination, can alter selectivity. Methanol can increase the elution strength of the mobile phase.[12][13]

    • Add or Adjust Modifiers: Mobile phase additives like formic acid, acetic acid, or ammonium formate are crucial for good peak shape and can influence selectivity.[14][15] Experiment with different concentrations to find the optimum.

  • Evaluate the Column:

    • Switch Column Chemistry: If a C18 column fails to provide resolution, try a C30 column for better shape selectivity or a PFP column for alternative interactions.[8][10]

    • Check Column Health: Poor resolution can be a sign of a degraded or contaminated column. Flush the column or replace it if necessary.

Issue 2: Peak Tailing or Fronting

Q: My chromatogram shows significant peak tailing for my GP-OEA isomers. What is the cause and how can I fix it?

A: Peak asymmetry, such as tailing, can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues within the LC system.

Solutions:

  • Adjust Mobile Phase pH: The phosphate (B84403) group in GP-OEA can interact with active sites on the silica (B1680970) support. Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can suppress this interaction and improve peak shape.[14][16]

  • Check for System Dead Volume: Excessive dead volume in tubing, connections, or the detector flow cell can cause peak broadening and tailing. Ensure all fittings are properly connected and use tubing with the smallest appropriate inner diameter.

  • Reduce Sample Overload: Injecting too much sample can lead to peak fronting.[17] Try reducing the injection volume or sample concentration.

Issue 3: Unstable Baseline or Ghost Peaks

Q: I'm observing an unstable baseline, especially during gradient elution, and seeing unexpected "ghost" peaks. What's wrong?

A: Baseline instability and ghost peaks are often due to contamination in the mobile phase, the sample, or the LC system itself.[11]

Solutions:

  • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives. Impurities in lower-grade solvents can elute as ghost peaks during a gradient run.[11]

  • Filter Mobile Phases: Always filter your mobile phases to remove particulate matter that can cause baseline noise and damage your system.

  • Clean the System: If contamination is suspected, flush the entire system, including the injector and column, with a strong solvent wash sequence (e.g., isopropanol).

  • Run Blank Injections: Inject a blank solvent sample using your gradient method. If ghost peaks appear, it confirms that the contamination is coming from the solvent or the system, not your sample.[18]

Experimental Protocols & Data

Protocol: Generic RPLC Method for GP-OEA Isomer Separation

This protocol provides a starting point for separating GP-OEA isomers. Optimization will likely be required.

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[9][14]

  • Column: A reversed-phase C18 or C30 column (e.g., 100 x 2.1 mm, <2 µm particle size) is a suitable starting point.[5]

  • Mobile Phases:

    • Mobile Phase A: Water:Acetonitrile (60:40, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient Elution Program:

    • See the table below for a sample gradient.

  • Flow Rate: 0.3 - 0.4 mL/min.[9]

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 1 - 5 µL.

  • MS Detection: Use electrospray ionization (ESI) in both positive and negative modes, as different isomers or lipid classes may ionize more efficiently in one mode.[14]

Data Tables for Method Optimization

Table 1: Example Starting LC Gradient Program

Time (min)% Mobile Phase B
0.030
2.045
15.095
18.095
18.130
22.030

Note: This is a starting point. A longer, shallower gradient may be necessary to resolve isomers.

Table 2: Influence of Mobile Phase Additives on Separation

AdditiveTypical ConcentrationPrimary Effect
Formic Acid / Acetic Acid 0.1 - 0.2%Improves peak shape for acidic phospholipids (B1166683) by suppressing silanol (B1196071) interactions; aids positive ionization.[14]
Ammonium Formate / Acetate 5 - 10 mMActs as a buffer to stabilize pH and improve reproducibility; provides ions to aid in adduct formation for MS detection.[9]
Phosphoric Acid Low ConcentrationCan significantly improve peak shapes for acidic phospholipids like GP-OEA.[14]

Signaling Pathway Visualization

GP-OEA is a key precursor in the biosynthesis of Oleoyl ethanolamide (OEA), a lipid signaling molecule.

GP-OEA to OEA Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus GPOEA GP-OEA GDE1 GDE1 (enzyme) GPOEA->GDE1 OEA OEA GDE1->OEA Hydrolysis PPARa PPARα (Nuclear Receptor) OEA->PPARa Activation Gene Target Gene Expression PPARa->Gene Response Regulation of Feeding & Metabolism Gene->Response

Caption: Biosynthetic pathway from GP-OEA to OEA and its subsequent activation of PPARα.

References

Troubleshooting low recovery of Glycerophospho-N-Oleoyl Ethanolamine from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and other N-acylethanolamines (NAEs) from biological samples. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the recovery and quantification of your target analytes.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no recovery of GP-OEA. What are the most common causes?

Low recovery of GP-OEA, and more broadly N-Oleoyl Ethanolamine (OEA) which is a related and more commonly studied NAE, can stem from several stages of the analytical workflow. The most critical steps to investigate are sample preparation, including lipid extraction and solid-phase extraction (SPE), as well as the LC-MS/MS analysis itself. Common culprits include enzymatic degradation of the analyte during sample handling, inefficient extraction from the biological matrix, loss during the SPE cleanup step, or issues with the analytical instrumentation.[1][2]

Q2: Which lipid extraction method is best for GP-OEA?

The "gold standard" for lipid extraction from animal tissues is the method developed by Folch et al., which utilizes a chloroform (B151607) and methanol (B129727) mixture to partition lipids from non-lipidic components.[3][4] Modifications to this protocol, such as the Bligh and Dyer method, are also widely used.[3] However, the choice of solvent is critical. Certain brands of chloroform have been shown to cause degradation of OEA.[1][5] It is crucial to test and validate your extraction solvent. For plant tissues, a hot 2-propanol pre-treatment followed by a Bligh-Dyer extraction has been shown to be efficient.[3]

Q3: My recovery is inconsistent between samples. What could be causing this variability?

Inconsistent recovery is often linked to variability in sample handling and preparation. Key factors to consider include:

  • Enzymatic Degradation: Endogenous enzymes like phospholipases can degrade your target analyte.[2][6] It is crucial to inhibit enzymatic activity immediately upon sample collection. This can be achieved by flash-freezing samples in liquid nitrogen, or by using heat treatment or chemical inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF).[2]

  • Sample Matrix Effects: The composition of your biological sample (e.g., plasma, brain tissue, plant extract) can significantly impact extraction efficiency and cause matrix effects during LC-MS/MS analysis.[7] Phospholipids are a common source of ion suppression.[7]

  • Inconsistent SPE Technique: Variations in loading, washing, or elution steps during solid-phase extraction can lead to inconsistent analyte recovery.[8][9] Ensure your SPE protocol is well-defined and consistently applied.

Q4: I suspect my analyte is being lost during the Solid-Phase Extraction (SPE) step. How can I troubleshoot this?

Loss of analyte during SPE is a common issue. Here are several troubleshooting steps:

  • Sorbent and Column Selection: The choice of SPE sorbent and even the brand of the column can dramatically affect recovery rates for NAEs like OEA.[1][5] While silica (B1680970) is commonly used, some studies have shown that C18 stationary phases may offer better recovery for certain NAEs.[1] It is advisable to test columns from different manufacturers.

  • Optimize SPE Protocol:

    • Conditioning: Ensure the sorbent is properly conditioned and not allowed to dry out before loading the sample.[9]

    • Loading: A slow and consistent flow rate during sample loading enhances the interaction between the analyte and the sorbent.[9]

    • Washing: The wash solvent should be strong enough to remove interferences without eluting your analyte of interest. If you suspect analyte loss during this step, analyze the wash fraction.

    • Elution: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. You can try increasing the solvent strength or using a "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes to improve recovery.[8]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, primarily ion suppression from co-eluting compounds like phospholipids, can significantly impact the accuracy of your quantification.[7] To mitigate these effects:

  • Effective Sample Cleanup: A robust SPE or liquid-liquid extraction protocol is the first line of defense to remove interfering substances.

  • Chromatographic Separation: Optimize your LC method to achieve good separation between your analyte and the bulk of the matrix components.

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is highly recommended to compensate for matrix effects and variations in instrument response.[10]

Experimental Protocols

Protocol 1: General Lipid Extraction from Animal Tissue (Modified Folch Method)
  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (6 mL). To minimize enzymatic activity, this should be done on ice.

  • Phase Separation: Add 1.5 mL of 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for SPE or direct LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for NAE Cleanup (Silica-based)
  • Column Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of chloroform. Do not let the column run dry.

  • Sample Loading: Load the reconstituted lipid extract onto the column.

  • Washing: Wash the column with 3 x 1 mL of chloroform to remove non-polar interferences.

  • Elution: Elute the NAEs with a more polar solvent, such as a mixture of chloroform and methanol (e.g., 9:1 v/v). The optimal elution solvent should be determined empirically.

  • Drying and Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The recovery of N-acylethanolamines can vary significantly depending on the SPE column used. The following table summarizes recovery data for OEA from a study comparing different brands of silica SPE columns.

SPE Column BrandAverage Recovery of OEA (%)
Supelco81%
Waters85%
Isolute93%
Phenomenex88%

Data adapted from a study on N-acylethanolamine analysis.[1]

Visual Guides

Experimental Workflow for GP-OEA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (e.g., Chloroform:Methanol) Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the extraction and analysis of GP-OEA from biological samples.

Troubleshooting Logic for Low Recovery

troubleshooting_workflow cluster_extraction Lipid Extraction Issues cluster_spe SPE Issues cluster_lcms LC-MS/MS Issues Start Low GP-OEA Recovery Degradation Enzymatic Degradation? Start->Degradation Solvent Solvent Choice? Degradation->Solvent No Degradation_Fix Inhibit Enzymes (Heat, Inhibitors) Degradation->Degradation_Fix Yes Solvent_Fix Validate Chloroform Brand Test Alternative Solvents Solvent->Solvent_Fix Yes SPE_Loss Loss During SPE? Solvent->SPE_Loss No Column Column Brand/Type? SPE_Loss->Column Yes Matrix_Effect Matrix Effects? SPE_Loss->Matrix_Effect No Protocol Protocol Optimization? Column->Protocol No Column_Fix Test Different SPE Columns Column->Column_Fix Yes Protocol_Fix Optimize Wash/Elution Steps Protocol->Protocol_Fix Yes Matrix_Effect_Fix Improve Cleanup Use Internal Standard Matrix_Effect->Matrix_Effect_Fix Yes

Caption: A decision tree for troubleshooting common causes of low GP-OEA recovery.

References

Technical Support Center: Glycerophospho-N-Oleoyl Ethanolamine (OAPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the auto-oxidation of Glycerophospho-N-Oleoyl Ethanolamine (OAPE) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OAPE), and why is it prone to auto-oxidation?

This compound (OAPE) is a type of N-acyl phosphatidylethanolamine (B1630911) (NAPE). Its structure includes an oleoyl (B10858665) group, which is a monounsaturated fatty acid containing a carbon-carbon double bond. This double bond is susceptible to attack by reactive oxygen species (ROS), initiating a free-radical chain reaction known as auto-oxidation. This process can lead to the degradation of OAPE, compromising its structure and function in experiments. While less susceptible than polyunsaturated lipids, monounsaturated lipids like OAPE can still undergo oxidation, especially with improper handling and storage.[1][2]

Q2: How can I properly store my OAPE to minimize degradation?

Proper storage is critical to maintaining the stability of OAPE. For long-term storage, it is recommended to store OAPE at -20°C.[3] If the compound is in an organic solvent, it should be stored in a glass container with a Teflon-lined cap, and the headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen.[4] Storing unsaturated lipids as a dry powder is not recommended as they can be hygroscopic and degrade quickly upon exposure to moisture and air.[4]

Q3: What are the signs of OAPE degradation?

Visual signs of degradation for phospholipids (B1166683) can include a change in color from white or off-white to yellow or brown.[5] However, significant oxidation can occur before any visible changes. Therefore, analytical methods are necessary for confirmation. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to separate degradation products from the parent compound, or Mass Spectrometry (MS) to identify oxidized species.[6][7][8]

Q4: Which antioxidants are recommended for use with OAPE?

The use of antioxidants is a highly effective method to prevent lipid oxidation. For lipids, common synthetic antioxidants include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Natural antioxidants like tocopherols (B72186) (Vitamin E) are also widely used.[5][9][10] Studies have shown that phosphatidylethanolamines themselves can possess antioxidant activity.[8][11] For monounsaturated lipids, α-tocopherol can be effective. Combining antioxidants, such as α-tocopherol with a synergist like ascorbic acid (Vitamin C) or lecithin, can enhance protective effects.[12] It is important to note that high concentrations of α-tocopherol can sometimes act as a pro-oxidant.

Troubleshooting Guides

Problem: I am observing unexpected or inconsistent results in my cell-based assays when using OAPE.

  • Possible Cause: The OAPE may have oxidized, and the degradation products could be interfering with the assay or exhibiting unintended biological activity. Oxidized lipids can impact cellular responses and lead to artifacts.[13]

  • Troubleshooting Steps:

    • Verify OAPE Integrity: If possible, analyze a sample of your OAPE stock using HPLC or LC-MS to check for the presence of oxidation products.[6][7]

    • Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of your main OAPE stock. Prepare single-use aliquots from a freshly prepared stock solution for each experiment.

    • Inert Handling Conditions: When preparing solutions, use solvents that have been de-gassed by sparging with argon or nitrogen. Handle the solutions under an inert atmosphere as much as possible.

    • Incorporate Antioxidants: Consider adding a low concentration of an appropriate antioxidant (e.g., BHT, BHA, or α-tocopherol) to your stock solution, ensuring it is compatible with your experimental system and does not interfere with the assay.

    • Control for Oxidation Products: If you suspect oxidation, you can intentionally oxidize a small amount of OAPE (e.g., by exposing it to air and light) and include it as a control in your experiment to see if it reproduces the unexpected effects.

Problem: My OAPE solution appears discolored (yellowish or brownish).

  • Possible Cause: Discoloration is a visual indicator of significant degradation, likely due to oxidation.[5]

  • Troubleshooting Steps:

    • Discard the Solution: It is highly recommended to discard any discolored solution as the purity is compromised.

    • Prepare a Fresh Stock: Prepare a new stock solution from a fresh, unopened vial of OAPE if available.

    • Review Storage and Handling Procedures: Ensure that your storage and handling protocols align with the best practices outlined in the FAQs to prevent future degradation. This includes storage at -20°C, use of inert gas, and protection from light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (OAPE)

ParameterRecommendationRationale
Temperature -20°CSlows down the rate of chemical degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key initiator of auto-oxidation.[4]
Container Glass vial with Teflon-lined capPrevents leaching of impurities from plastic containers when using organic solvents.[4]
Form In a suitable organic solventUnsaturated lipids are often unstable as powders and should be dissolved for storage.[4]
Light Exposure Store in the dark (amber vials)Light can provide the energy to initiate auto-oxidation.

Table 2: Common Antioxidants for Lipid Stabilization

AntioxidantTypeTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Synthetic0.01 - 0.1%A widely used and effective radical scavenger.[9][10]
Butylated Hydroxyanisole (BHA) Synthetic0.01 - 0.1%Often used in combination with BHT for synergistic effects.[9][10]
α-Tocopherol (Vitamin E) Natural0.01 - 0.1%Effective, but can be pro-oxidant at higher concentrations.[9]
Ascorbic Acid (Vitamin C) NaturalVariesWater-soluble; often used as a synergist with other antioxidants like α-tocopherol.[12]

Experimental Protocols

Protocol 1: Preparation of OAPE Stock Solution

  • Materials:

    • This compound (OAPE)

    • High-purity organic solvent (e.g., ethanol, chloroform, or DMSO)

    • Inert gas (argon or nitrogen) with a regulator and tubing

    • Glass vials with Teflon-lined caps

    • Glass or stainless-steel syringes/pipettes

  • Procedure:

    • Allow the OAPE container to warm to room temperature before opening to prevent condensation.

    • Weigh the desired amount of OAPE in a clean glass vial.

    • Add the appropriate volume of de-gassed solvent to achieve the desired concentration. To de-gas the solvent, bubble inert gas through it for 15-20 minutes.

    • Flush the headspace of the vial with inert gas for 30-60 seconds.

    • Tightly seal the vial with the Teflon-lined cap.

    • If necessary, gently vortex or sonicate to dissolve the OAPE completely.

    • Store the stock solution at -20°C in the dark.

Protocol 2: Handling OAPE in Cell Culture Experiments

  • Materials:

  • Procedure:

    • Thaw the OAPE stock solution on ice.

    • Under sterile conditions, dilute the OAPE stock solution to the final working concentration in pre-warmed, de-gassed cell culture medium. It is advisable to prepare this diluted solution immediately before adding it to the cells.

    • To minimize the introduction of oxygen, work efficiently and minimize the exposure of the media containing OAPE to the air.

    • When adding the OAPE-containing medium to your cell cultures, do so gently to avoid excessive agitation and aeration.

    • If the experiment is long-term, consider if the inclusion of a cell-compatible antioxidant is feasible and will not interfere with the experimental outcomes.

Visualizations

Auto_Oxidation_Pathway OAPE Glycerophospho-N-Oleoyl Ethanolamine (OAPE) Lipid_Radical Lipid Radical (L.) OAPE->Lipid_Radical Initiator Initiator (Light, Heat, Metal Ions) Initiator->OAPE Initiation Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (LOO.) Lipid_Radical->Peroxy_Radical + O2 Peroxy_Radical->OAPE Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Lipid_Hydroperoxide + LH (OAPE) Degradation_Products Secondary Oxidation Products (Aldehydes, etc.) Lipid_Hydroperoxide->Degradation_Products Degradation Antioxidant Antioxidant (AH) Antioxidant->Peroxy_Radical Termination

Caption: Auto-oxidation signaling pathway of OAPE.

Caption: Experimental workflow for handling OAPE.

References

Technical Support Center: Purity Assessment of Synthetic Glycerophospho-N-Oleoyl Ethanolamine (GNOE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for the purity assessment of synthetic Glycerophospho-N-Oleoyl Ethanolamine (GNOE).

Frequently Asked Questions (FAQs)

1. What is this compound (GNOE)?

This compound (GNOE) is a glycerophosphoethanolamine (B1239297) that serves as a precursor to Oleoyl Ethanolamide (OEA).[1][2][3] OEA is an endogenous lipid that acts as a potent agonist for the PPARα nuclear receptor, playing a role in regulating feeding and body weight.[1][2]

2. What are the typical purity specifications for synthetic GNOE?

Commercially available synthetic GNOE typically has a purity of ≥98%.[1][4][5]

3. What are the common analytical techniques for assessing GNOE purity?

The most common and effective methods for determining the purity of GNOE are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) can also be a valuable tool for purity analysis.[6][7][8]

4. What are potential impurities in synthetic GNOE?

Potential impurities can include:

  • Starting materials from the synthesis.

  • Side-products from incomplete or alternative reaction pathways.

  • Degradation products, such as hydrolyzed forms of GNOE (e.g., oleic acid, glycerol, ethanolamine).

  • Residual solvents used during synthesis and purification.

5. How should I store GNOE to ensure its stability?

While specific stability studies for GNOE are not widely published, general guidelines for similar lipids apply. It is recommended to store GNOE as a crystalline solid, tightly sealed, and protected from light. For solutions, preparing fresh batches is ideal. If storage of solutions is necessary, aliquot them into tightly sealed vials and store at room temperature for short periods.[9] Avoid repeated freeze-thaw cycles. Long-term storage of solutions at low temperatures (-20°C) may lead to precipitation.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purity analysis of GNOE.

Issue 1: Unexpected Peaks in HPLC-MS Chromatogram

  • Q: I see extra peaks in my GNOE chromatogram. What could be the cause?

    • A: Unexpected peaks can arise from several sources. These include contamination of the sample, column, or mobile phase; degradation of the GNOE sample; or the presence of synthetic impurities. A systematic approach is the best way to troubleshoot this issue.[11]

  • Q: How can I determine the source of the unexpected peaks?

    • A: First, perform a blank run (injecting only the mobile phase) to check for system contamination.[12] If the peaks persist, they may be originating from the solvent used to dissolve the sample. If the blank is clean, the peaks are likely from your sample. Analyze the mass-to-charge ratio (m/z) of the unexpected peaks using the mass spectrometer to identify potential impurities or degradation products.

  • Q: The unexpected peaks have masses corresponding to oleic acid and glycerophosphoethanolamine. What does this mean?

    • A: This suggests that your GNOE sample may have undergone hydrolysis. This could be due to improper storage, exposure to acidic or basic conditions, or enzymatic contamination. Review your sample handling and storage procedures.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Q: My GNOE peak is tailing. How can I improve the peak shape?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.[12] Ensure the mobile phase pH is appropriate for GNOE. Contamination at the head of the column can also cause tailing; trimming a small portion of the column inlet may help.[12]

  • Q: What if my peak is fronting?

    • A: Peak fronting is typically a sign of column overload. Try reducing the concentration of your sample or the injection volume.

Issue 3: Inconsistent Quantification Results

  • Q: I am getting variable purity results for the same batch of GNOE. What could be the problem?

    • A: Inconsistent quantification can stem from issues in sample preparation, injection precision, or instrument stability.[13] Ensure your sample is fully dissolved before injection. Use an internal standard to correct for injection volume variability. Verify the stability of your HPLC-MS system by running a reference standard multiple times to check for reproducibility.[11]

  • Q: Could sample degradation be causing inconsistent results over time?

    • A: Yes, if the sample is not stored properly, it can degrade, leading to a decrease in the main peak area and an increase in impurity peaks over time. It is crucial to analyze samples as quickly as possible after preparation and to follow proper storage protocols.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative information for GNOE.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₂₃H₄₆NO₇P [1][3]
Molecular Weight 479.6 g/mol [1][3]
CAS Number 201738-24-1 [1]

| Purity Specification | ≥98% |[1][4] |

Table 2: Solubility Data

Solvent Concentration Source
DMF 20 mg/mL [1][5]
DMSO 20 mg/mL [1][5]
Ethanol 20 mg/mL [1][5]

| PBS (pH 7.2) | 10 mg/mL |[1][5] |

Table 3: Mass Spectrometry Data

Parameter Value Source
Precursor Ion ([M+H]⁺) m/z 480.3085 [3]

| Exact Mass | 479.30118980 Da |[3] |

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-MS

This protocol provides a general method for the purity analysis of GNOE. Optimization may be required based on the specific instrumentation used.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of GNOE.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.[17]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Water (80:20).[17]

    • Gradient: Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.[17]

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.[17]

    • Source Parameters: Optimize spray voltage and ion transfer tube temperature for the specific instrument.[17]

    • Data Analysis: Integrate the peak area of GNOE and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of GNOE and a high-purity internal standard (e.g., maleic acid) into an NMR tube.[18]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample completely.[18]

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum using quantitative parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from GNOE and a signal from the internal standard.[18]

    • Calculate the purity of GNOE using the following formula: Purity (%) = (I_GNOE / N_GNOE) * (N_IS / I_IS) * (MW_GNOE / MW_IS) * (m_IS / m_GNOE) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • Subscripts GNOE and IS refer to the analyte and internal standard, respectively.

Visualizations

GNOE_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation start Obtain GNOE Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC-MS Analysis dissolve->hplc Primary Method nmr qNMR Analysis dissolve->nmr Confirmatory Method eval_hplc Evaluate Chromatogram (Peak Area, m/z) hplc->eval_hplc eval_nmr Evaluate Spectrum (Integral, Chemical Shift) nmr->eval_nmr calculate Calculate Purity eval_hplc->calculate eval_nmr->calculate report report calculate->report Final Purity Report HPLC_Troubleshooting cluster_check1 Initial Checks cluster_source Source Identification cluster_analysis Sample Analysis start Unexpected Peak(s) in HPLC Chromatogram blank_run Perform Blank Run (Solvent Injection) start->blank_run peak_present Peak(s) Present? blank_run->peak_present system_contam Source: System/Solvent Contamination peak_present->system_contam Yes sample_issue Source: Sample peak_present->sample_issue No analyze_ms Analyze MS Data (m/z) of Unexpected Peak sample_issue->analyze_ms match_found Match Impurity or Degradation Product? analyze_ms->match_found impurity Conclusion: Synthetic Impurity or Degradation Product match_found->impurity Yes unknown Conclusion: Unknown Contaminant match_found->unknown No Degradation_Investigation start Suspected Sample Degradation check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage reanalyze Re-analyze Sample by HPLC-MS check_storage->reanalyze compare Compare with Initial Data reanalyze->compare no_change No Significant Change: Degradation Unlikely compare->no_change No change Significant Change: (New Peaks, Lower Purity) compare->change Yes identify Identify Degradation Products via MS Data (m/z) change->identify confirm Confirm Hydrolysis Products (e.g., Oleic Acid) identify->confirm action Action: Discard Sample, Review Handling Protocols confirm->action

References

Enhancing the solubility of Glycerophospho-N-Oleoyl Ethanolamine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycerophospho-N-Oleoyl Ethanolamine (GNOE). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to facilitate the successful use of GNOE in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (GNOE) precipitating in my aqueous experimental buffer or cell culture medium?

A1: GNOE is a lipid, and like many lipophilic compounds, it has poor solubility in aqueous solutions. Precipitation is a common issue that often occurs due to "solvent shock".[1] This happens when a concentrated stock solution of GNOE, typically dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of the solution.[1][2] Other contributing factors can include the final concentration exceeding its solubility limit, low buffer temperature, and the specific pH of the medium.[1]

Q2: What is the recommended solvent for preparing a GNOE stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of GNOE for in vitro studies.[2][3][4] Ethanol and Dimethylformamide (DMF) are also viable options.[3][4] It is critical to prepare a concentrated stock solution to minimize the final volume of the organic solvent added to your experimental system.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5% (v/v).[2][5] For many cell lines, it is ideal to keep the concentration at or below 0.1%.[2] The tolerance to DMSO can vary significantly between cell lines, so it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without your compound) to assess its effect on your specific cells.[2][6]

Q4: How can I improve the solubility of GNOE and prevent it from precipitating when I add it to my aqueous medium?

A4: To minimize precipitation, the stock solution should be added to the pre-warmed (e.g., 37°C) aqueous medium very slowly, preferably drop-by-drop, while gently vortexing or swirling the medium.[2] This gradual introduction facilitates better dispersion and helps prevent solvent shock. Using co-solvents or detergents like Tween-20 or Triton X-100 (for non-cell-based assays) can also help maintain solubility.[1][7] Sonication can also be employed to help dissolve the compound after dilution.[7][8]

GNOE Solubility Data

The solubility of this compound can vary based on the solvent. The following table summarizes known solubility data for easy reference.

SolventConcentrationSource
DMSO (Dimethyl sulfoxide)20 mg/mL[3][4]
DMF (Dimethylformamide)20 mg/mL[3][4]
Ethanol20 mg/mL[3][4]
PBS (pH 7.2)10 mg/mL[3][4]

Experimental Protocols

Protocol for Preparation and Solubilization of GNOE for In Vitro Assays

This protocol provides a step-by-step method for preparing a GNOE solution for addition to aqueous buffers or cell culture media, designed to minimize precipitation.

Materials:

  • This compound (GNOE) crystalline solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or conical tubes

  • Pre-warmed (37°C) sterile cell culture medium or experimental buffer

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the GNOE crystalline solid to equilibrate to room temperature before opening the vial.

    • Aseptically weigh the desired amount of GNOE and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 20 mg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be applied if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Dilute the Stock Solution into Aqueous Medium (Working Solution):

    • Thaw an aliquot of the GNOE stock solution at room temperature.

    • In a sterile conical tube, place the required volume of pre-warmed (37°C) complete cell culture medium or experimental buffer.

    • While gently vortexing or swirling the medium, add the calculated volume of the GNOE stock solution drop-by-drop to the side of the tube. This slow, distributive addition is critical to prevent localized high concentrations and subsequent precipitation.[2]

    • Ensure the final concentration of DMSO is within the acceptable, non-toxic range for your specific cell line (e.g., ≤ 0.1%).[2]

  • Final Inspection and Use:

    • After addition, continue to mix for another 30-60 seconds.

    • Visually inspect the medium against a light source to ensure there is no visible precipitate or cloudiness.

    • Use the freshly prepared GNOE-containing medium for your cell treatment immediately to prevent potential precipitation over time.[2]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final volume of DMSO (without GNOE) to an equal volume of your culture medium. This control is essential to distinguish the effects of the compound from any effects of the solvent.

Troubleshooting Guide

Encountering issues with GNOE solubility can be frustrating. The following workflow and tips are designed to help you diagnose and solve common precipitation problems.

GNOE_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Recommended Solutions start Precipitation or Cloudiness Observed in Medium? cause1 High Final Concentration? start->cause1 Yes cause2 Rapid Dilution (Solvent Shock)? cause1->cause2 No sol1 Decrease final GNOE concentration. Perform concentration-response curve. cause1->sol1 Yes cause3 Stock Added to Cold Medium? cause2->cause3 No sol2 Add stock solution drop-wise to gently vortexing medium. cause2->sol2 Yes cause4 High Final DMSO Concentration? cause3->cause4 No sol3 Pre-warm medium to 37°C before adding stock solution. cause3->sol3 Yes sol4 Prepare higher concentration stock to reduce required volume. cause4->sol4 Yes end_node Clear Solution: Proceed with Experiment cause4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for GNOE precipitation issues.

Biological Context: GNOE Signaling Pathway

This compound is the metabolic precursor to Oleoyl ethanolamide (OEA).[3][4][9] OEA is an endogenous lipid mediator that acts as a potent agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is a major regulator of lipid metabolism.[9]

GNOE_Pathway GNOE Glycerophospho-N-Oleoyl Ethanolamine (GNOE) GDE1 GDE1 (Glycerophosphodiesterase 1) GNOE->GDE1 Substrate for OEA Oleoyl ethanolamide (OEA) GDE1->OEA Catalyzes conversion to PPARa PPARα Receptor (in Nucleus) OEA->PPARa Binds & Activates Transcription Target Gene Transcription PPARa->Transcription Promotes Metabolism Regulation of Lipid Metabolism Transcription->Metabolism

Caption: Simplified GNOE to OEA metabolic and signaling pathway.

References

Technical Support Center: Glycerophospho-N-Oleoyl Ethanolamine (GPN-Oleoyl-EA) Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor chromatographic peak shape encountered during the analysis of Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GPN-Oleoyl-EA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing significant peak tailing with my GPN-Oleoyl-EA standard?

A1: Peak tailing for GPN-Oleoyl-EA, a glycerophosphoethanolamine, is a common issue and can be attributed to several factors, primarily related to interactions between the analyte and the stationary phase or HPLC system.

  • Secondary Silanol (B1196071) Interactions: The phosphate (B84403) group in GPN-Oleoyl-EA can interact with residual silanol groups on the surface of silica-based reversed-phase columns. These interactions can be strong and lead to a portion of the analyte being retained longer, resulting in a tailing peak.

  • Chelation with Metal Ions: The phosphate moiety can also chelate with trace metal ions present in the stainless-steel components of the HPLC system, such as the column hardware, frits, and tubing. This can cause peak distortion and reduced analyte recovery.

  • Inappropriate Mobile Phase pH: The ionization state of both the GPN-Oleoyl-EA molecule and the residual silanols on the stationary phase is pH-dependent. An unsuitable mobile phase pH can exacerbate tailing.

Q2: How can I improve the peak shape of GPN-Oleoyl-EA?

A2: Several strategies can be employed to mitigate peak tailing and improve the overall peak shape. These can be categorized into mobile phase modifications, column selection, and system enhancements.

Mobile Phase Optimization
  • Use of Mobile Phase Additives: Incorporating additives into your mobile phase is a highly effective way to reduce peak tailing.

    • Acidic Modifiers: Adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of residual silanol groups, thereby minimizing their interaction with the phosphate group of GPN-Oleoyl-EA.

    • Buffers/Salts: The use of a volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) can help to maintain a stable pH and mask active sites on the stationary phase.

  • pH Adjustment: For phosphorylated lipids, a slightly acidic mobile phase (pH 3-5) is often beneficial for improving peak shape.

Column Selection and Care
  • End-Capped Columns: Utilize a high-quality, well-end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.

  • Hybrid Surface Technology (HST) Columns: Consider using columns with hybrid surface technology. These are designed to reduce the interaction of phosphorylated analytes with the metal surfaces of the column hardware, which has been shown to significantly reduce peak tailing and improve sensitivity.

System Considerations
  • Metal-Free Systems: If persistent tailing is an issue, using a bio-inert or metal-free HPLC system and PEEK tubing can eliminate interactions with metal components.

A logical workflow for troubleshooting poor peak shape is presented below.

Troubleshooting_Workflow cluster_0 Troubleshooting Poor Peak Shape for GPN-Oleoyl-EA start Observe Poor Peak Shape (Tailing, Broadening) check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase add_additives Add 0.1% Formic Acid and/or 10 mM Ammonium Formate check_mobile_phase->add_additives No check_column Is the column appropriate? check_mobile_phase->check_column Yes adjust_ph Adjust pH to 3-5 add_additives->adjust_ph adjust_ph->check_column use_endcapped Use a high-quality end-capped C18 column check_column->use_endcapped No check_system Are there system issues? check_column->check_system Yes consider_hst Consider a Hybrid Surface Technology (HST) column use_endcapped->consider_hst consider_hst->check_system check_connections Check for dead volumes and proper connections check_system->check_connections No good_peak Achieve Good Peak Shape check_system->good_peak Yes metal_free Consider a bio-inert/ metal-free system check_connections->metal_free metal_free->good_peak

A step-by-step workflow for troubleshooting poor chromatographic peak shape.

Q3: What is a recommended starting UPLC-MS/MS method for GPN-Oleoyl-EA analysis?

A3: The following is a robust starting method adapted from established protocols for the analysis of N-acyl-phosphatidylethanolamines. Optimization may be required for your specific instrumentation and sample matrix.

Experimental Protocol: UPLC-MS/MS Analysis of GPN-Oleoyl-EA

1. Sample Preparation:

  • Lipids are extracted from the sample matrix using a modified Bligh-Dyer or Folch extraction method.

  • The dried lipid extract is reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., 9:1 Methanol:Toluene).

2. UPLC Conditions:

  • Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 10
    2.0 40
    12.0 95
    14.0 95
    14.1 10

    | 16.0 | 10 |

3. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 1000 L/hr

  • Collision Gas: Argon

  • MRM Transition for GPN-Oleoyl-EA (C₂₃H₄₆NO₇P, MW: 479.6): Precursor ion (m/z) 478.6 → Product ion (m/z) [fragment specific to the molecule, e.g., related to the glycerophosphate or oleoyl (B10858665) ethanolamine moiety, to be determined by infusion of a standard].

Data Presentation: Impact of Hybrid Surface Technology on Peak Shape

The use of Hybrid Surface Technology (HST) can significantly improve the peak shape of phosphorylated lipids by minimizing interactions with metal surfaces in the LC system. The table below summarizes the reported improvements for similar acidic phospholipids (B1166683).

AnalyteSystemPeak Tailing (Asymmetry Factor)Peak Width (s)Signal Intensity Increase
Lysophosphatidic Acid (LPA)Conventional2.510.8-
Lysophosphatidic Acid (LPA)HST0.93.2Up to 12.7x
Phosphatidic Acid (PA)Conventional2.812.1-
Phosphatidic Acid (PA)HST1.14.1Significant

Data adapted from a study on the analysis of acidic phospholipids using conventional vs. HST systems. While not specific to GPN-Oleoyl-EA, it demonstrates the potential for significant improvement in chromatographic performance for this class of compounds.

Signaling Pathway of GPN-Oleoyl-EA Biosynthesis and Degradation

GPN-Oleoyl-EA is an intermediate in the biosynthesis of N-oleoyl ethanolamine (OEA), a bioactive lipid amide. The pathway involves the enzymatic modification of phosphatidylethanolamine (B1630911) (PE).

GPN_Oleoyl_EA_Pathway cluster_1 Biosynthesis and Degradation Pathway of N-Oleoyl Ethanolamine (OEA) PE Phosphatidylethanolamine (PE) NAPE N-Oleoyl-Phosphatidylethanolamine (NAPE) PE->NAPE N-acyltransferase GPN_Oleoyl_EA Glycerophospho-N-Oleoyl Ethanolamine (GPN-Oleoyl-EA) NAPE->GPN_Oleoyl_EA Phospholipase A-type enzymes (e.g., ABHD4) OEA N-Oleoyl Ethanolamine (OEA) GPN_Oleoyl_EA->OEA Phosphodiesterase (e.g., GDE1)

Simplified biosynthesis pathway of N-Oleoyl Ethanolamine (OEA) via a GPN-Oleoyl-EA intermediate.

Technical Support Center: Quantification of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GP-OEA)?

This compound (GP-OEA) is a glycerophospholipid that serves as a precursor to the bioactive lipid amide, N-oleoylethanolamine (OEA). OEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2]

Q2: Why is the quantification of GP-OEA challenging?

The quantification of GP-OEA, like many lipid mediators, presents several analytical challenges:

  • Low Endogenous Concentrations: GP-OEA is typically present at very low levels in biological matrices, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are complex matrices. Co-eluting endogenous components, particularly other phospholipids, can interfere with the ionization of GP-OEA in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of quantification.[3][4][5][6]

  • Structural Similarity to Other Lipids: The presence of numerous structurally similar lipids can lead to isobaric interference, making it difficult to distinguish GP-OEA from other compounds with the same mass-to-charge ratio.

  • Chemical Instability: Like other lipids with unsaturated fatty acid chains, GP-OEA can be susceptible to oxidation.

Q3: What is the recommended analytical technique for GP-OEA quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable quantification of GP-OEA. This technique offers the high sensitivity and selectivity required to detect and quantify low-abundance lipids in complex biological samples.

Q4: Is an internal standard necessary for accurate GP-OEA quantification?

Yes, the use of a suitable internal standard is critical for accurate and precise quantification. An ideal internal standard for GP-OEA would be a stable isotope-labeled version of the molecule (e.g., GP-OEA-d4). If a deuterated standard is unavailable, a structurally similar compound with a different fatty acid chain length (e.g., Glycerophospho-N-palmitoyl ethanolamine) can be used.[] The internal standard helps to correct for variability in sample preparation, injection volume, and matrix effects.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered when generating a calibration curve for GP-OEA quantification.

Issue 1: Poor Linearity (R² value < 0.99)

  • Question: My calibration curve for GP-OEA is not linear, and the coefficient of determination (R²) is below the acceptable limit of 0.99. What could be the cause?

  • Answer: Poor linearity in the calibration curve can stem from several factors.

Potential CauseRecommended Solution
Inaccurate Standard Preparation Verify the concentration of your stock solution. Prepare fresh serial dilutions and ensure accurate pipetting.
Matrix Effects If using a matrix-based calibration curve, the matrix may be causing non-linear suppression or enhancement. Try a different sample cleanup method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering components.
Detector Saturation The highest concentration standards may be saturating the detector. Reduce the concentration of the highest standard or dilute the entire calibration curve.
Inappropriate Calibration Range The selected concentration range may be too wide. Narrow the range to focus on the expected concentration of your samples.
Incorrect Regression Model A simple linear regression may not be appropriate. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the non-linearity is consistent and reproducible.

Issue 2: High Variability in Replicate Injections

  • Question: I am observing significant variation in the peak areas of my replicate injections for the same calibration standard. What should I do?

  • Answer: High variability can compromise the precision of your assay.

Potential CauseRecommended Solution
LC System Instability Check for fluctuations in pump pressure and ensure a stable flow rate. Equilibrate the column for a sufficient time before starting the analytical run.
Inconsistent Injection Volume Inspect the autosampler for any issues with the injection syringe or loop. Ensure there are no air bubbles in the sample vials.
Sample Degradation GP-OEA may be degrading in the autosampler. Ensure the autosampler is temperature-controlled (typically at 4°C). Prepare fresh standards if they have been stored for an extended period.
Carryover A high concentration standard may be contaminating subsequent injections. Implement a needle wash step with a strong solvent between injections.

Issue 3: Non-zero Intercept in the Calibration Curve

  • Question: My calibration curve has a significant positive or negative intercept. Is this acceptable?

  • Answer: A non-zero intercept can indicate the presence of interferences or issues with the blank.

Potential CauseRecommended Solution
Interference in the Blank Analyze a blank sample (matrix without the analyte or internal standard). If a peak is present at the retention time of GP-OEA, there is an interference. Improve chromatographic separation to resolve the interference or use a cleaner matrix.
Contamination Glassware, solvents, or the LC-MS system itself may be contaminated. Use high-purity solvents and thoroughly clean all equipment.
Incorrect Integration Review the peak integration parameters. Ensure that the baseline is set correctly and that noise is not being integrated.

Experimental Protocols

Protocol 1: Preparation of GP-OEA Calibration Standards

This protocol describes the preparation of a seven-point calibration curve in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Prepare a Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of GP-OEA standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the same solvent.

  • Prepare Serial Dilutions: Perform serial dilutions of the working stock solution to prepare calibration standards at the desired concentrations. A typical range for GP-OEA might be 0.1 to 50 ng/mL.

  • Spike into Surrogate Matrix: Spike the prepared standards into the surrogate matrix to create the final calibration curve samples. Also, prepare a blank sample containing only the surrogate matrix and internal standard.

  • Add Internal Standard: Add a fixed concentration of the internal standard (e.g., GP-OEA-d4 at 10 ng/mL) to all calibration standards and the blank.

Table 1: Example Calibration Curve Data for GP-OEA

Standard LevelGP-OEA Conc. (ng/mL)Internal Standard Conc. (ng/mL)GP-OEA Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
10.1105,230510,4500.010
20.51026,150512,3000.051
311051,800509,8000.102
4510258,500511,2000.506
51010515,000510,5001.009
625101,280,000512,0002.500
750102,545,000509,0005.000
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To 100 µL of plasma sample, calibration standard, or blank, add 10 µL of the internal standard solution.

  • Protein Precipitation and LLE: Add 300 µL of a cold extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane:isopropanol).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample lle Liquid-Liquid Extraction sample->lle standards Calibration Standards standards->lle is Internal Standard is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms cal_curve Calibration Curve Generation ms->cal_curve quant Quantification cal_curve->quant ppar_signaling cluster_nucleus Inside Nucleus gp_oea GP-OEA pl_d Phospholipase D gp_oea->pl_d Hydrolysis oea OEA (Oleoylethanolamide) pl_d->oea ppar_alpha PPARα oea->ppar_alpha Binds and Activates rxr RXR ppar_alpha->rxr Heterodimerizes with p_pre PPRE rxr->p_pre Binds to nucleus Nucleus gene_transcription Target Gene Transcription (Lipid Metabolism) p_pre->gene_transcription Initiates

References

Technical Support Center: Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in GP-OEA analysis?

A1: Contamination in GP-OEA analysis, a sensitive lipidomics measurement, typically originates from several sources throughout the experimental workflow. These include:

  • Plasticware: Consumables such as pipette tips, microcentrifuge tubes, and vials can leach plasticizers (e.g., phthalates), antioxidants (e.g., BHT), and slip agents (e.g., oleamide). These compounds can interfere with GP-OEA detection by co-eluting and causing ion suppression.[1]

  • Solvents and Reagents: Impurities in solvents like chloroform (B151607), methanol, and acetonitrile (B52724) can introduce contaminants. Some grades of chloroform have been found to contain trace amounts of N-palmitoylethanolamine and N-stearoylethanolamine, which are structurally similar to the dephosphorylated form of GP-OEA.[2] Furthermore, solvents can react with analytes; for instance, certain chloroforms can cause the addition of chlorine to the double bond of oleoyl (B10858665) chains.[2]

  • Glassware: While often a better alternative to plastic, glassware can be a source of contamination if not properly cleaned. Detergents containing polyethylene (B3416737) glycol (PEG) are a common issue, as PEG ionizes readily and can suppress the analyte signal.

  • Personnel and Environment: Keratin (B1170402) from skin, hair, and dust is a frequent contaminant in mass spectrometry analyses.[3] While primarily a concern in proteomics, high levels can contribute to background noise.

  • Sample Matrix: Endogenous phospholipids (B1166683) from biological samples can cause significant matrix effects, leading to ion suppression and inaccurate quantification of GP-OEA.[4]

Q2: I am observing unexpected peaks in my blank injections. What could be the cause?

A2: Unexpected peaks in blank injections are a clear indication of contamination. The source can be pinpointed by systematically evaluating your workflow:

  • Solvent Blanks: Inject the solvents you use for sample reconstitution and mobile phases directly into the mass spectrometer. This will help identify contamination from the solvents themselves.

  • Extraction Blanks: Perform your entire extraction procedure on a "mock" sample (e.g., just the extraction solvent). This will reveal contaminants introduced from your tubes, pipettes, and any solid-phase extraction (SPE) cartridges.

  • System Blanks: Run a blank injection after a high-concentration sample to check for carryover from the autosampler or column.

Common culprits for peaks in blanks include plasticizers, slip agents from plasticware, and residues from cleaning agents.

Q3: My GP-OEA signal intensity is lower than expected or varies significantly between replicates. What could be the issue?

A3: Low or inconsistent signal intensity is often due to ion suppression caused by co-eluting contaminants or matrix components.[1]

  • Plastic-derived Contaminants: Leachates from plastic tubes or vial caps (B75204) can suppress the ionization of GP-OEA.[1][5] This effect can be dynamic and disproportionately affects low-abundance lipids.[1]

  • Matrix Effects: High concentrations of other lipids, particularly phospholipids, in your sample can compete with GP-OEA for ionization, leading to a suppressed signal.[4]

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent analyte concentrations. The choice of solid-phase extraction (SPE) columns can also significantly impact recovery.[2]

To address this, consider using glass or high-quality polypropylene (B1209903) labware, optimizing your chromatographic separation to resolve GP-OEA from interfering compounds, and employing a robust sample cleanup procedure.

Troubleshooting Guides

Issue 1: High Background Noise and Unidentified Peaks

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of numerous non-target peaks, especially in blank samples.

  • Difficulty in integrating the peak for GP-OEA.

Potential Cause Troubleshooting Steps Recommended Solution
Contaminated Solvents Run each solvent individually as a blank.Use high-purity LC-MS grade solvents. Purchase in small bottles to minimize contamination from repeated use.
Leaching from Plasticware Perform an extraction blank using the same plastic tubes and tips as your samples.Switch to amber glass vials and tubes. If plastic is necessary, use high-quality polypropylene from a reputable supplier and pre-rinse with solvent.
Carryover Inject a blank immediately after a high-concentration sample.Implement a rigorous needle wash protocol in your autosampler method, using a strong solvent.
Environmental Contaminants Peaks corresponding to common contaminants like phthalates or keratin are observed.Maintain a clean workspace. Wear appropriate personal protective equipment (gloves, lab coat). Prepare samples in a clean environment like a laminar flow hood.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Asymmetrical GP-OEA peak.

  • Reduced peak height and inaccurate integration.

Potential Cause Troubleshooting Steps Recommended Solution
Secondary Interactions Peak tailing is observed, especially at low concentrations.Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Column Overload Peak fronting occurs, particularly with high concentration samples.Dilute the sample or inject a smaller volume.
Column Contamination/Void All peaks in the chromatogram are affected.Flush the column with a strong solvent. If the problem persists, replace the column and/or guard column. Check for bad connections between the injector and the column.[6]
Injection Solvent Mismatch Peak splitting or distortion, especially for early eluting peaks.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

Quantitative Data on Contamination Effects

Table 1: Illustrative Impact of Plasticware on Analyte Signal

Labware TypeNumber of Contaminant FeaturesIllustrative Signal Suppression of Low-Abundance Lipids
Borosilicate Glassware~24Minimal
High-Quality Polypropylene Tubes~485Up to 40-60%
Standard Polypropylene Tubes>2,900Severe (>75%)

This table is an illustrative summary based on findings from a study on human serum lipidome analysis.[1]

Table 2: Common Adducts Observed in N-Acylethanolamine Analysis

Adductm/z ShiftCommon SourcesPotential for Interference
Sodium [M+Na]⁺+22.989Glassware, reagents, buffersHigh
Potassium [M+K]⁺+38.963Glassware, reagents, buffersHigh
Ammonium [M+NH₄]⁺+18.034Mobile phase additiveCan be intentionally used for improved ionization
Acetonitrile [M+ACN+H]⁺+42.034Mobile phaseModerate, can complicate spectral interpretation

This table is a summary of common adducts observed in the mass spectrometry of N-acylethanolamines.[7]

Experimental Protocols

Protocol 1: Lipid Extraction for GP-OEA Analysis from Biological Tissue
  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of GP-OEA).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Analysis: Transfer the reconstituted sample to an amber glass autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of GP-OEA
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example): Monitor the transition from the protonated precursor ion [M+H]⁺ of GP-OEA to a specific fragment ion (e.g., the oleoyl ethanolamide fragment).

    • Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximal GP-OEA signal.

Visualizations

Signaling Pathway of Oleoylethanolamide (OEA)

OEA, the dephosphorylated and active form of GP-OEA, is known to regulate feeding and energy homeostasis primarily through the activation of the nuclear receptor PPAR-α and the G-protein coupled receptor GPR119.[8][9]

OEA_Signaling_Pathway OEA Signaling Pathway OEA Oleoylethanolamide (OEA) PPARa PPAR-α (Nuclear Receptor) OEA->PPARa activates GPR119 GPR119 (GPCR) OEA->GPR119 activates Vagal_Afferent Vagal Afferent Neuron PPARa->Vagal_Afferent stimulates Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression regulates Enteroendocrine_Cell Enteroendocrine Cell GPR119->Enteroendocrine_Cell located on GLP1_Release GLP-1 Release GPR119->GLP1_Release stimulates Satiety_Signal Satiety Signaling to Brain Vagal_Afferent->Satiety_Signal

Caption: OEA signaling through PPAR-α and GPR119 pathways.

Experimental Workflow for GP-OEA Analysis

The following diagram outlines a typical workflow for the analysis of GP-OEA from biological samples.

GPOEA_Workflow GP-OEA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Tissue) Homogenization Homogenization (in Acetonitrile with ISTD) Sample_Collection->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for GP-OEA analysis.

Troubleshooting Logic for Contamination

This diagram provides a logical approach to identifying the source of contamination in your GP-OEA analysis.

Contamination_Troubleshooting Contamination Troubleshooting Logic start Unexpected Peaks or Ion Suppression? q1 Peaks in Solvent Blank? start->q1 q2 Peaks in Extraction Blank? q1->q2 No sol1 Source: Solvents/ Mobile Phase q1->sol1 Yes q3 Signal Suppression in Matrix? q2->q3 No sol2 Source: Plasticware/ SPE Cartridges q2->sol2 Yes sol3 Source: Sample Matrix (Matrix Effects) q3->sol3 Yes sol4 Source: Carryover/ System Contamination q3->sol4 No

Caption: A decision tree for troubleshooting contamination sources.

References

Technical Support Center: Glycerophospho-N-Oleoyl Ethanolamine (GNOE) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Glycerophospho-N-Oleoyl Ethanolamine (GNOE) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing GNOE stock solutions?

A1: GNOE is soluble in several organic solvents and a buffered aqueous solution. The choice of solvent will depend on your specific experimental requirements and downstream applications.[1][2]

Q2: What are the optimal storage conditions for GNOE stock solutions to ensure long-term stability?

A2: For maximum stability, GNOE stock solutions should be stored at -20°C.[1] When stored under these conditions, the compound is reported to be stable for at least four years. It is also advisable to store the solutions in tightly sealed vials to prevent solvent evaporation and protect from light. For lipid-based solutions, it is generally recommended to store them in glass vials to avoid leaching of plastics that can occur with organic solvents.

Q3: What are the potential signs of degradation in my GNOE stock solution?

A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the peak area of GNOE in chromatographic analyses (e.g., HPLC, LC-MS).

Q4: What is the primary degradation pathway for GNOE?

A4: The primary degradation pathway for glycerophospholipids like GNOE is hydrolysis.[3][4] This can involve the cleavage of the phosphate (B84403) ester bond or the amide bond. The enzymatic conversion of GNOE to Oleoyl Ethanolamide (OEA) is mediated by a phosphodiesterase, specifically Glycerophosphodiesterase 1 (GDE1).[5] This process involves the hydrolysis of the glycerophosphate bond.

Troubleshooting Guide

This guide addresses common problems encountered with GNOE stock solutions and provides a systematic approach to resolving them.

Problem 1: GNOE powder will not dissolve or precipitates out of solution.
  • Possible Cause 1: Incorrect Solvent or Concentration.

    • Solution: Ensure you are using a recommended solvent and that the concentration does not exceed the solubility limit (see Table 1). If precipitation occurs upon dilution in an aqueous buffer, this is a common issue for lipids.[6] Try sonicating or gently warming the solution to redissolve the precipitate. It may also be effective to add the stock solution to the aqueous buffer drop-by-drop while vortexing to prevent localized high concentrations that lead to precipitation.[7]

  • Possible Cause 2: Low-Quality Solvent.

    • Solution: Use high-purity, anhydrous solvents. The presence of water can decrease the solubility of GNOE and promote hydrolysis.

Problem 2: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Degradation of GNOE stock solution.

    • Solution: Prepare fresh stock solutions regularly. If degradation is suspected, it is recommended to perform a stability analysis (see Experimental Protocol 2). Avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Aliquoting the stock solution into single-use vials can help mitigate this issue.

  • Possible Cause 2: Improper storage.

    • Solution: Ensure the stock solution is stored at -20°C in a tightly sealed, light-protected vial. If using an organic solvent, ensure it is stored in a glass vial.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues with GNOE stock solution stability.

GNOE_Troubleshooting_Workflow Troubleshooting Workflow for GNOE Stock Solution Stability start Problem Identified (e.g., precipitation, inconsistent results) check_visual Visually Inspect Solution (Clarity, Color, Precipitate) start->check_visual precipitate_found Precipitate Observed check_visual->precipitate_found check_storage Verify Storage Conditions (-20°C, Tightly Sealed, Protected from Light) storage_ok Storage Conditions Correct check_storage->storage_ok check_solvent Review Solvent and Concentration (Correct Solvent, Within Solubility Limit) solvent_ok Solvent & Concentration Correct check_solvent->solvent_ok no_precipitate Solution is Clear precipitate_found->no_precipitate No try_redissolve Attempt to Redissolve (Sonication, Gentle Warming) precipitate_found->try_redissolve Yes no_precipitate->check_storage storage_ok->check_solvent Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No storage_not_ok Incorrect Storage prepare_new_solution Prepare Fresh Stock Solution (Use High-Purity Solvent) solvent_ok->prepare_new_solution No stability_assay Perform Stability Analysis (See Protocol 2) solvent_ok->stability_assay Yes solvent_not_ok Incorrect Solvent/Concentration redissolve_success Precipitate Redissolves try_redissolve->redissolve_success Success redissolve_fail Precipitate Persists try_redissolve->redissolve_fail Failure redissolve_fail->prepare_new_solution correct_storage->start degraded Degradation Confirmed stability_assay->degraded stable Solution is Stable degraded->stable No discard_and_prepare Discard Old Stock and Prepare Fresh Solution degraded->discard_and_prepare Yes

Caption: A step-by-step workflow for diagnosing and resolving common issues with GNOE stock solutions.

Data Presentation

Table 1: Solubility of this compound (GNOE)

SolventSolubilityReference
DMF20 mg/ml[2]
DMSO20 mg/ml[2]
Ethanol20 mg/ml[2]
PBS (pH 7.2)10 mg/ml[2]

Experimental Protocols

Protocol 1: Preparation of a GNOE Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of GNOE in DMSO.

Materials:

  • This compound (GNOE) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of GNOE powder in a sterile microcentrifuge tube or glass vial. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of GNOE.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the GNOE powder. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the GNOE is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial, protected from light.

  • Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Protocol 2: Assessment of GNOE Stock Solution Stability by HPLC

This protocol provides a general method to assess the stability of a GNOE stock solution over time.

Materials:

  • GNOE stock solution

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid)

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Dilute a small aliquot of the freshly prepared GNOE stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the GNOE peak. This will serve as your baseline.

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot of the stored stock solution.

    • Prepare and analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of GNOE at each time point to the initial (Time 0) peak area.

    • Calculate the percentage of GNOE remaining at each time point using the following formula: % GNOE Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Interpretation of Results:

A significant decrease (e.g., >10-15%) in the percentage of GNOE remaining or the appearance of significant degradation peaks indicates instability under the tested storage conditions.

Signaling Pathway

GNOE is a precursor to the bioactive lipid Oleoyl Ethanolamide (OEA).[1][2] The conversion is catalyzed by the enzyme Glycerophosphodiesterase 1 (GDE1).[5] OEA then acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[2]

GNOE_Signaling_Pathway GNOE to OEA Signaling Pathway GNOE Glycerophospho-N-Oleoyl Ethanolamine (GNOE) GDE1 Glycerophosphodiesterase 1 (GDE1) GNOE->GDE1 Hydrolysis OEA Oleoyl Ethanolamide (OEA) GDE1->OEA PPARa PPARα OEA->PPARa Activation Gene_Expression Regulation of Gene Expression (Lipid Metabolism, Energy Homeostasis) PPARa->Gene_Expression

Caption: The enzymatic conversion of GNOE to OEA and subsequent activation of the PPARα signaling pathway.

References

Technical Support Center: Optimization of Fragmentation Parameters for Glycerophospho-N-Oleoyl Ethanolamine in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of MS/MS fragmentation parameters for Glycerophospho-N-Oleoyl Ethanolamine (GP-NAE-18:1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (GP-NAE-18:1)?

A1: this compound is a type of N-acylphosphatidylethanolamine (NAPE), which are precursors to the bioactive N-acylethanolamines (NAEs). OEA has been implicated in the modulation of feeding and energy homeostasis.[1]

Q2: What are the typical precursor ions for GP-NAE-18:1 in MS analysis?

A2: In positive ion mode electrospray ionization (ESI), GP-NAE-18:1 typically forms a protonated molecule, [M+H]⁺. In the presence of ammonium (B1175870) acetate (B1210297) in the mobile phase, it can also be detected as an ammonium adduct, [M+NH₄]⁺.[2] In negative ion mode, it is observed as the deprotonated molecule, [M-H]⁻.

Q3: What are the characteristic product ions of GP-NAE-18:1 in MS/MS?

A3: The fragmentation of GP-NAE-18:1 depends on the ionization mode:

  • Positive Ion Mode ([M+H]⁺): A characteristic fragmentation is the neutral loss of the phosphoethanolamine headgroup (141 Da).[3] Another common fragmentation pathway for N-acylethanolamines involves the formation of a fragment with m/z 62, corresponding to C₂H₈NO⁺.

  • Negative Ion Mode ([M-H]⁻): Collision-induced dissociation typically yields product ions corresponding to the fatty acyl chains.[4]

Optimization of Fragmentation Parameters

Experimental Protocol: Collision Energy Optimization for GP-NAE-18:1

This protocol outlines a systematic approach to determine the optimal collision energy (CE) for the fragmentation of GP-NAE-18:1 using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Prepare a standard solution of GP-NAE-18:1 in a solvent compatible with your LC-MS system (e.g., methanol (B129727) or isopropanol) at a concentration that provides a stable and robust signal (e.g., 1 µg/mL).
  • Prepare a pooled matrix sample (e.g., plasma extract) to be used for method development to account for matrix effects. Spike the GP-NAE-18:1 standard into the pooled matrix at a known concentration.[5]

2. Infusion and Precursor Ion Selection:

  • Infuse the GP-NAE-18:1 standard solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
  • In the mass spectrometer software, set the instrument to MS1 scan mode and identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

3. Product Ion Scan and Selection:

  • Switch to a product ion scan mode. Select the precursor ion of GP-NAE-18:1.
  • Apply a range of collision energies (e.g., 10-60 eV in 5 eV increments) and acquire the product ion spectra.
  • Identify the most abundant and specific product ions for Multiple Reaction Monitoring (MRM) analysis.

4. Collision Energy Optimization using MRM:

  • Set up an MRM method with the selected precursor and product ion transitions.
  • Create a series of experiments where the collision energy for each transition is varied over a range (e.g., 10-60 V in 2 V increments).[6]
  • Inject the GP-NAE-18:1 standard and acquire data for each CE value.
  • Plot the signal intensity of each product ion as a function of the collision energy. The optimal CE is the value that yields the highest signal intensity.

5. Optimization of Other Parameters:

  • In addition to collision energy, other parameters such as declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP) should be optimized in a similar manner to maximize the signal.[7]

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for the analysis of N-acylphosphatidylethanolamines. Note that optimal values can vary between different mass spectrometer models and should be determined empirically.

ParameterPositive Ion ModeNegative Ion ModeReference
Precursor Ion [M+H]⁺, [M+NH₄]⁺[M-H]⁻[2]
Product Ion(s) Neutral loss of headgroup (141 Da), Oleoyl ethanolamide fragmentFatty acid anions[3][4]
Declustering Potential (DP) 60 V-[2]
Entrance Potential (EP) 8 V-[2]
Collision Energy (CE) 45 V-[2]
Collision Cell Exit Potential (CXP) 15 V-[7]

Troubleshooting Guide

Issue 1: Low Signal Intensity or No Signal

  • Question: I am not seeing any signal for my GP-NAE-18:1 standard. What should I do?

  • Answer:

    • Check Sample Integrity: Ensure your standard has not degraded. Prepare a fresh standard solution.

    • Verify Instrument Performance: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly.

    • Optimize Ion Source Parameters: Adjust the electrospray voltage, nebulizer gas pressure, and drying gas temperature and flow rate to ensure efficient ionization.

    • Check for Ion Suppression: In complex samples, co-eluting compounds can suppress the ionization of your analyte.[8] Dilute your sample or improve your chromatographic separation to mitigate this effect.

Issue 2: Poor Fragmentation/Low Product Ion Intensity

  • Question: I can see the precursor ion, but the product ion signals are very weak. How can I improve this?

  • Answer:

    • Re-optimize Collision Energy: The optimal collision energy can be a narrow range. Perform a more detailed optimization with smaller increments (e.g., 1-2 V).

    • Increase Analyte Concentration: A higher precursor ion intensity will generally lead to a higher product ion intensity.

    • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) is flowing at the correct pressure.

Issue 3: High Background Noise

  • Question: My chromatograms have a very high baseline, making it difficult to detect my peak. What can I do?

  • Answer:

    • Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize chemical noise.[9]

    • Clean the Ion Source: Contamination in the ion source is a common cause of high background. Follow the manufacturer's instructions for cleaning the source components.

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components from your sample before analysis.[4]

Issue 4: Inconsistent Results/Poor Reproducibility

  • Question: My results are not consistent between injections. What could be the cause?

  • Answer:

    • Check for System Leaks: Leaks in the LC system can cause fluctuations in flow rate and retention times.

    • Ensure Stable Temperature: Column temperature fluctuations can affect retention time and peak shape. Use a column oven to maintain a constant temperature.

    • Evaluate Autosampler Performance: Inconsistent injection volumes can lead to variability in peak areas. Perform an autosampler calibration or maintenance.

Visualizations

Fragmentation_Pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_H GP-NAE-18:1 [M+H]⁺ NL_141 [M+H - 141]⁺ (Loss of Phosphoethanolamine) M_H->NL_141 CID OEA_frag Oleoyl Ethanolamide Fragment M_H->OEA_frag CID M_minus_H GP-NAE-18:1 [M-H]⁻ FA_anion Oleoyl Anion [C18:1-H]⁻ M_minus_H->FA_anion CID

Caption: Fragmentation of GP-NAE-18:1 in MS/MS.

Optimization_Workflow start Start: Prepare GP-NAE-18:1 Standard infuse Infuse Standard into MS start->infuse ms1_scan Acquire MS1 Spectrum Identify Precursor Ion infuse->ms1_scan product_scan Perform Product Ion Scan Identify Key Fragments ms1_scan->product_scan setup_mrm Set up MRM Transitions product_scan->setup_mrm vary_ce Vary Collision Energy (CE) setup_mrm->vary_ce acquire_data Acquire MRM Data vary_ce->acquire_data plot_intensity Plot Intensity vs. CE acquire_data->plot_intensity determine_optimal Determine Optimal CE plot_intensity->determine_optimal optimize_other Optimize Other Parameters (DP, EP, CXP) determine_optimal->optimize_other end End: Finalized MRM Method optimize_other->end

Caption: Workflow for Collision Energy Optimization.

Troubleshooting_Logic start Low Signal Intensity? check_sample Check Sample Integrity (Fresh Standard) start->check_sample Yes check_instrument Verify Instrument Performance (Tune/Calibrate) start->check_instrument Yes check_source Optimize Ion Source Parameters start->check_source Yes check_suppression Investigate Ion Suppression (Dilute Sample, Improve Chromatography) start->check_suppression Yes solution Signal Improved check_sample->solution check_instrument->solution check_source->solution check_suppression->solution

Caption: Troubleshooting Low Signal Intensity.

References

Technical Support Center: Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GP-OEA) and why is it important?

This compound (GP-OEA) is a glycerophosphoethanolamine (B1239297) that serves as a precursor to Oleoylethanolamide (OEA). OEA is a naturally occurring lipid that acts as an endogenous agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α). This receptor is a key regulator of lipid metabolism, and OEA has been shown to modulate feeding, body weight, and energy homeostasis. Therefore, accurate analysis of GP-OEA is crucial for understanding the physiological roles of OEA and for the development of therapeutics targeting the PPAR-α signaling pathway.

Q2: What are the common analytical techniques used for the quantification of GP-OEA?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the quantification of GP-OEA and related N-acylphosphatidylethanolamines (NAPEs). This method offers high sensitivity and selectivity, which is necessary due to the low endogenous concentrations of these lipids in complex biological matrices.

Q3: Are there commercially available standards for GP-OEA?

The availability of commercial standards for specific NAPE species like GP-OEA can be limited. In such cases, researchers may need to synthesize their own standards. A common method involves the esterification of a phosphatidylethanolamine (B1630911) (PE) mixture with the corresponding fatty acyl chloride (e.g., oleoyl (B10858665) chloride for GP-OEA).[1]

Q4: What are the key steps in a typical analytical workflow for GP-OEA?

A typical workflow for GP-OEA analysis includes:

  • Sample Preparation: Extraction of lipids from the biological matrix using methods like liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) to isolate the NAPE fraction.

  • Chromatographic Separation: Separation of GP-OEA from other lipid species using reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: Detection and quantification of the intact GP-OEA molecule using tandem mass spectrometry (MS/MS), often in positive electrospray ionization mode.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of GP-OEA.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal/Peak for GP-OEA Inefficient extraction from the sample matrix.Optimize the liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols. Ensure the solvents used are appropriate for N-acylphosphatidylethanolamines (NAPEs).
Degradation of GP-OEA during sample preparation or storage.Keep samples on ice during processing and store extracts at -80°C. Minimize freeze-thaw cycles.
Suboptimal ionization in the mass spectrometer source.Optimize ESI source parameters, such as spray voltage, capillary temperature, and gas flows. Consider using a different ionization mode if necessary.
Poor Peak Shape (Tailing or Fronting) Secondary interactions between GP-OEA and the analytical column.Use a column with high-purity silica (B1680970) and effective end-capping. Adjust the mobile phase pH or add modifiers to reduce silanol (B1196071) interactions.
Column overload due to high concentration of other lipids.Improve the sample cleanup process to remove interfering lipids. Dilute the sample if the GP-OEA concentration is high.
Mismatch between the injection solvent and the mobile phase.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
High Background Noise or Interfering Peaks Contamination from solvents, glassware, or plasticware.Use high-purity solvents and pre-cleaned glassware. Avoid plasticware that can leach contaminants.
Co-elution of other lipid species with similar mass-to-charge ratios.Optimize the chromatographic gradient to improve the separation of GP-OEA from interfering compounds.
Matrix effects leading to ion suppression or enhancement.Implement a more rigorous sample cleanup procedure. Use a stable isotope-labeled internal standard for GP-OEA to compensate for matrix effects.
Inconsistent Retention Times Fluctuations in the HPLC pump flow rate or mobile phase composition.Ensure the HPLC system is properly maintained and calibrated. Degas the mobile phases to prevent bubble formation.
Changes in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Column degradation over time.Use a guard column to protect the analytical column. Replace the column if performance deteriorates significantly.
Poor Quantitative Accuracy and Precision Inaccurate calibration standards.Verify the concentration and purity of the GP-OEA standard. If synthesized, confirm its identity and purity by NMR or high-resolution MS.
Non-linearity of the calibration curve.Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighted linear regression if necessary.
Inappropriate internal standard.Use a stable isotope-labeled internal standard for GP-OEA if available. If not, use a closely related NAPE that is not present in the sample.

Method Validation Data for N-Acyl-Phosphatidylethanolamines (NAPEs)

The following table summarizes typical method validation parameters for the quantitative analysis of NAPEs using LC-MS/MS. These values are representative of methods for similar lipid species and can serve as a benchmark for the development and validation of a GP-OEA analytical procedure.

Parameter Typical Value/Range Notes
Linearity (R²) > 0.99A linear range should be established that covers the expected concentrations in the samples.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The precision of the method within a single day.
Inter-day Precision (%RSD) < 20%The precision of the method across different days.
Accuracy (% Bias) ± 15%The closeness of the measured value to the true value.
Recovery (%) 60 - 120%The efficiency of the extraction process.
Matrix Effect (%) 85 - 115%The effect of the sample matrix on the ionization of the analyte.

Experimental Protocols

Extraction and Purification of GP-OEA from Biological Tissues

This protocol is adapted from a method for the analysis of NAPE molecular species in rat brain.[1]

a. Liquid-Liquid Extraction (LLE):

  • Homogenize the tissue sample in a suitable solvent mixture, such as chloroform (B151607):methanol (2:1, v/v).

  • Add an appropriate internal standard (e.g., a stable isotope-labeled GP-OEA or a non-endogenous NAPE).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

b. Solid-Phase Extraction (SPE) for NAPE Fractionation:

  • Reconstitute the dried lipid extract in a non-polar solvent (e.g., chloroform).

  • Condition a silica-based SPE cartridge with the same non-polar solvent.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with solvents of increasing polarity to remove neutral lipids and other interfering compounds. A typical wash sequence might be chloroform followed by acetone.

  • Elute the NAPE fraction, including GP-OEA, with a more polar solvent mixture, such as chloroform:methanol (1:1, v/v).

  • Dry the eluted fraction under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of GP-OEA

a. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable run time to achieve separation of GP-OEA from other lipids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

b. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion of GP-OEA.

  • Product Ions: Specific fragment ions of GP-OEA for quantification and confirmation. These transitions should be optimized by direct infusion of a GP-OEA standard.

  • Source Parameters: Optimize spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates for maximum signal intensity.

Visualizations

Experimental Workflow for GP-OEA Analysis

experimental_workflow sample Biological Sample (e.g., Brain Tissue) homogenization Homogenization in Chloroform/Methanol sample->homogenization extraction Liquid-Liquid Extraction (LLE) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe Isolate NAPE Fraction lcms LC-MS/MS Analysis spe->lcms data Data Processing and Quantification lcms->data

A simplified workflow for the analysis of GP-OEA from biological samples.
Signaling Pathway of Oleoylethanolamide (OEA)

oea_signaling GPOEA GP-OEA OEA OEA (Oleoylethanolamide) GPOEA->OEA Hydrolysis PPARa PPAR-α OEA->PPARa Activation PPRE PPRE (PPAR Response Element) PPARa->PPRE Binds to RXR RXR RXR->PPRE Heterodimerizes with PPAR-α Gene Target Gene Transcription PPRE->Gene Metabolism Regulation of Lipid Metabolism (e.g., Fatty Acid Oxidation) Gene->Metabolism Feeding Modulation of Feeding Behavior Gene->Feeding

The signaling cascade initiated by the conversion of GP-OEA to OEA, leading to the activation of PPAR-α.

References

Validation & Comparative

Confirming the Biological Activity of Synthetic Glycerophospho-N-Oleoyl Ethanolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the biological activity of synthetic Glycerophospho-N-Oleoyl Ethanolamine (GP-N-OEA). It outlines the key biological pathways, experimental protocols, and data interpretation necessary to validate synthetic GP-N-OEA as a biologically active precursor to the signaling lipid Oleoylethanolamide (OEA). This document compares the indirect biological activity of synthetic GP-N-OEA to the direct action of its product, OEA, offering a clear rationale for its use in research and development.

Introduction to GP-N-OEA and its Biological Significance

This compound (GP-N-OEA) is a naturally occurring lysophospholipid and a direct precursor to the endocannabinoid-like compound, Oleoylethanolamide (OEA).[1][2] The biological relevance of GP-N-OEA is primarily attributed to its role as a substrate for enzymes such as glycerophosphodiesterases (e.g., GDE1), which hydrolyze it to produce OEA.[3][4]

OEA is a potent endogenous agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and energy homeostasis.[1][3][5] Activation of PPARα by OEA modulates gene expression related to fatty acid oxidation and is involved in the regulation of feeding and body weight.[1][6] OEA also interacts with other receptors, including G protein-coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1), expanding its physiological roles.[6][7][8][9]

The use of synthetic GP-N-OEA in research allows for a more controlled and sustained delivery of OEA to cellular systems, mimicking the endogenous production pathway. This guide provides the necessary tools to verify the biological activity of your synthetic GP-N-OEA.

Signaling Pathway of GP-N-OEA to OEA and PPARα Activation

The conversion of GP-N-OEA to OEA and its subsequent activation of PPARα is a critical signaling cascade. The diagram below illustrates this pathway.

GP_N_OEA_Pathway cluster_membrane Cell Membrane GP_N_OEA Synthetic GP-N-OEA GDE1 Glycerophosphodiesterase (e.g., GDE1) GP_N_OEA->GDE1 Hydrolysis OEA OEA GDE1->OEA PPARa PPARα OEA->PPARa Activation PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Target_Genes Target Gene Expression PPRE->Target_Genes Transcription

GP-N-OEA to OEA Signaling Pathway

Performance Comparison: Synthetic GP-N-OEA vs. Direct OEA Administration

The primary advantage of using synthetic GP-N-OEA is to leverage the endogenous enzymatic machinery for a more physiologically relevant and potentially sustained release of OEA. The table below outlines the key comparative parameters between using synthetic GP-N-OEA and directly administering OEA in a cellular context.

ParameterSynthetic GP-N-OEADirect OEA AdministrationRationale
Mechanism of Action Indirect; requires enzymatic conversion to OEA.Direct agonist of PPARα and other receptors.GP-N-OEA's activity is dependent on the presence and activity of glycerophosphodiesterases.
Temporal Profile Potentially prolonged OEA release, dependent on enzyme kinetics.Rapid and transient, subject to cellular uptake and degradation.The conversion of GP-N-OEA can provide a more sustained level of OEA compared to a bolus dose of OEA.
Cellular Context Activity is cell-type specific, depending on the expression of converting enzymes.Activity is dependent on the expression of target receptors (e.g., PPARα).Not all cells may express the necessary enzymes to convert GP-N-OEA to OEA.
Typical Concentration Higher concentrations may be needed to achieve an effective OEA concentration.Effective at nanomolar to low micromolar concentrations.The efficiency of conversion will dictate the required concentration of the precursor.

Experimental Protocols

To confirm the biological activity of synthetic GP-N-OEA, two key experiments are recommended:

  • Quantification of GP-N-OEA to OEA Conversion via LC-MS/MS: This experiment directly confirms that the synthetic GP-N-OEA is a substrate for cellular enzymes and is converted to OEA.

  • PPARα Activation Reporter Assay: This functional assay confirms that the OEA produced from the synthetic precursor is biologically active and can activate its primary nuclear receptor target.

Experimental Workflow

Experimental_Workflow cluster_lcms LC-MS/MS Analysis cluster_reporter PPARα Reporter Assay start Start cell_culture Culture appropriate cell line start->cell_culture treatment Treat cells with Synthetic GP-N-OEA or OEA cell_culture->treatment reporter_transfection Transfect with PPARα reporter construct cell_culture->reporter_transfection incubation Incubate for defined time period treatment->incubation lipid_extraction Lipid Extraction incubation->lipid_extraction luciferase_assay Luciferase Assay incubation->luciferase_assay lcms_analysis LC-MS/MS Quantification of GP-N-OEA and OEA lipid_extraction->lcms_analysis data_analysis Data Analysis and Comparison lcms_analysis->data_analysis reporter_transfection->treatment luciferase_assay->data_analysis end End data_analysis->end

References

A Comparative Analysis of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and Oleoylethanolamide (OEA) for Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological effects, mechanisms of action, and experimental evaluation of GP-OEA and OEA.

This guide provides a detailed comparison of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and Oleoylethanolamide (OEA), two closely related lipid signaling molecules with significant therapeutic potential. While OEA is a well-characterized bioactive lipid with known effects on appetite regulation, inflammation, and lipid metabolism, GP-OEA is its direct precursor. This document summarizes the current understanding of both compounds, presenting available data, experimental methodologies, and key signaling pathways to aid researchers in their exploration of these molecules for drug development.

Introduction: A Precursor and its Bioactive Product

This compound (GP-OEA) is the glycerophospho-linked precursor to the biologically active N-acylethanolamine, Oleoylethanolamide (OEA)[1][2][3]. The biological effects of GP-OEA are presumed to be mediated through its enzymatic conversion to OEA in vivo[4][5]. This conversion is thought to be carried out by glycerophosphodiesterases such as GDE1[4][6]. OEA is a naturally occurring lipid that acts as an endogenous agonist for several key receptors, thereby modulating various physiological processes[1][7].

Due to the lack of direct comparative studies on the biological effects of GP-OEA versus OEA, this guide will focus on the well-documented activities of OEA, with the understanding that GP-OEA serves as a prodrug that, upon administration, would likely elicit similar physiological responses following its conversion to OEA.

Comparative Biological Effects and Mechanisms of Action

The biological activities of OEA are primarily attributed to its interaction with three key molecular targets: Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), G-protein coupled receptor 119 (GPR119), and Transient Receptor Potential Vanilloid type 1 (TRPV1)[7][8].

Appetite Regulation and Satiety

OEA is a well-established regulator of food intake and satiety[9][10]. It is synthesized in the small intestine in response to fat intake and acts locally to induce a feeling of fullness, thereby reducing food consumption[11].

  • Mechanism: OEA's anorexic effects are primarily mediated through the activation of PPAR-α in the intestine. This activation sends signals to the brain via the vagus nerve, leading to a sensation of satiety[9][12]. While OEA can also activate GPR119, its role in the direct anorectic action of OEA is considered less significant[13].

Anti-Inflammatory Effects

OEA has demonstrated potent anti-inflammatory properties in various experimental models. It can modulate the production of inflammatory mediators and influence immune cell function.

  • Mechanism: The anti-inflammatory actions of OEA are largely attributed to its activation of PPAR-α, which can suppress the expression of pro-inflammatory genes[14][15]. OEA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[14]. Some studies also suggest a role for TRPV1 in mediating OEA's effects on inflammation[16].

Lipid Metabolism

OEA plays a crucial role in the regulation of lipid metabolism, including fatty acid uptake, transport, and breakdown.

  • Mechanism: Through PPAR-α activation, OEA stimulates the expression of genes involved in fatty acid oxidation and transport, promoting the utilization of fats for energy[1][17]. This leads to a reduction in circulating lipid levels and can contribute to a decrease in body weight[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of OEA. As no direct data for GP-OEA is available, these values represent the activity of its bioactive form.

Table 1: Receptor Activation by Oleoylethanolamide (OEA)

ReceptorAssay TypeCell Line/SystemParameterValueReference(s)
PPAR-α Transactivation Assay-EC50120 nM[1][2]
GPR119 cAMP AccumulationHEK293EC50~1.5 µM[17]
TRPV1 Channel Activation (following PKC stimulation)Xenopus OocytesEC50~2 µM[18]

Table 2: In Vivo Effects of Oleoylethanolamide (OEA) Administration

EffectAnimal ModelDosage and RouteOutcomeReference(s)
Reduced Food Intake Rats (24h-starved)10 mg/kg (oral)15.5% reduction in food intake at 90 min[10][19]
Reduced Body Weight Gain Zucker Rats5 mg/kg (i.p., once daily for two weeks)Significant reduction in body weight gain[1]
Anti-inflammatory Obese Humans125 mg (oral, twice daily for 8 weeks)Significant decrease in serum IL-6 and TNF-α[20]
Improved Lipid Profile Zucker Rats5 mg/kg (i.p., once daily for two weeks)Decreased serum cholesterol and triglycerides[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of OEA's biological effects. These protocols can be adapted for the study of GP-OEA to determine its efficacy following conversion to OEA.

In Vivo Food Intake and Satiety Assay (Rodent Model)

Objective: To assess the effect of a test compound on food intake and satiety.

Protocol:

  • Animal Acclimation: House male Wistar rats individually and acclimate them to a 12-hour light/dark cycle with ad libitum access to standard chow and water.

  • Fasting: Fast the rats for 24 hours with free access to water.

  • Compound Administration: Administer the test compound (e.g., OEA at 10 mg/kg) or vehicle (e.g., saline) orally via gavage.

  • Food Presentation: 30 minutes after administration, provide a pre-weighed amount of standard chow.

  • Measurement: Measure the amount of food consumed at regular intervals (e.g., 30, 60, 90, 120 minutes) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the treated and vehicle control groups using appropriate statistical tests.

In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: To evaluate the anti-inflammatory properties of a test compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., OEA) for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve and determine the percentage inhibition of NO production by the test compound.

PPAR-α Transactivation Assay

Objective: To determine the ability of a test compound to activate the PPAR-α receptor.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a plasmid containing a PPAR-α expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound (e.g., OEA) or a known PPAR-α agonist (positive control).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of OEA and a typical experimental workflow for its evaluation.

OEA Biosynthesis and Degradation Pathway

OEA_Metabolism N-Acyl-Phosphatidylethanolamine (NAPE) N-Acyl-Phosphatidylethanolamine (NAPE) This compound (GP-OEA) This compound (GP-OEA) Oleoylethanolamide (OEA) Oleoylethanolamide (OEA) Oleic Acid + Ethanolamine Oleic Acid + Ethanolamine NAPE NAPE GP-OEA GP-OEA NAPE->GP-OEA  ABHD4 / sPLA2 OEA OEA GP-OEA->OEA GDE1 / GDE4 OEA->Oleic Acid + Ethanolamine FAAH / NAAA

Caption: Biosynthesis and degradation pathway of Oleoylethanolamide (OEA).

OEA Signaling Pathways

OEA_Signaling cluster_cell Target Cell cluster_nucleus Nucleus OEA OEA PPAR-alpha PPAR-alpha OEA->PPAR-alpha GPR119 GPR119 OEA->GPR119 TRPV1 TRPV1 OEA->TRPV1 Gene Expression Gene Expression PPAR-alpha->Gene Expression Regulation of Lipid Metabolism Genes cAMP Production cAMP Production GPR119->cAMP Production Gs activation Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Channel Opening Physiological Effects Appetite Regulation Anti-inflammation Lipid Metabolism Gene Expression->Physiological Effects cAMP Production->Physiological Effects Ca2+ Influx->Physiological Effects

Caption: Key signaling pathways activated by Oleoylethanolamide (OEA).

Experimental Workflow for Comparing GP-OEA and OEA

Experimental_Workflow cluster_invivo In Vivo Studies (Rodent Model) cluster_invitro In Vitro Studies Hypothesis GP-OEA exerts biological effects via conversion to OEA Administration Oral or IP Administration (GP-OEA vs. OEA vs. Vehicle) Hypothesis->Administration Cell Treatment Treat Cells with GP-OEA or OEA Hypothesis->Cell Treatment Food Intake Assay Measure Food Consumption Administration->Food Intake Assay Lipid Profile Analysis Measure Serum Lipids Administration->Lipid Profile Analysis Data Analysis & Comparison Data Analysis & Comparison Food Intake Assay->Data Analysis & Comparison Lipid Profile Analysis->Data Analysis & Comparison PPAR-alpha Assay Transactivation Assay Cell Treatment->PPAR-alpha Assay Anti-inflammatory Assay LPS-stimulated Macrophages Cell Treatment->Anti-inflammatory Assay PPAR-alpha Assay->Data Analysis & Comparison Anti-inflammatory Assay->Data Analysis & Comparison

Caption: A proposed experimental workflow for the comparative evaluation of GP-OEA and OEA.

Conclusion and Future Directions

Oleoylethanolamide (OEA) is a promising therapeutic agent with well-documented effects on appetite, inflammation, and lipid metabolism, primarily through the activation of PPAR-α. As its direct precursor, this compound (GP-OEA) holds potential as a prodrug that may offer advantages in terms of stability or bioavailability. However, the lack of direct comparative studies between GP-OEA and OEA represents a significant knowledge gap.

Future research should focus on directly comparing the in vivo and in vitro effects of GP-OEA and OEA. Key areas of investigation should include:

  • Pharmacokinetic studies: to determine the rate and efficiency of GP-OEA conversion to OEA in vivo.

  • Dose-response studies: to compare the potency of GP-OEA and OEA in relevant biological assays.

  • Long-term efficacy and safety studies: to evaluate the therapeutic potential of GP-OEA in chronic conditions such as obesity and metabolic syndrome.

By addressing these questions, the scientific community can fully elucidate the therapeutic potential of both GP-OEA and OEA and pave the way for the development of novel treatments for metabolic and inflammatory diseases.

References

Validating the Mechanism of Action of Glycerophospho-N-Oleoyl Ethanolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Glycerophospho-N-Oleoyl Ethanolamine (GPOA) and its active metabolite, Oleoyl Ethanolamide (OEA), with other relevant N-acyl ethanolamines (NAEs). The information presented is supported by experimental data to aid in the validation and understanding of GPOA's physiological role and therapeutic potential.

Introduction to this compound (GPOA)

This compound (GPOA) is a precursor to the bioactive lipid amide, Oleoyl Ethanolamide (OEA)[1][2]. OEA is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that plays a significant role in regulating feeding, body weight, and lipid metabolism[1][2][3]. The conversion of GPOA to OEA is a critical step in its mechanism of action, which is primarily mediated by the activation of PPAR-α.

Biosynthesis and Signaling Pathway of GPOA to OEA

The biosynthesis of OEA from GPOA is a key process in its biological activity. The final step in this pathway involves the enzymatic action of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs), such as GPOA, to produce the corresponding N-acylethanolamine, in this case, OEA, and phosphatidic acid[4][5][6].

Once formed, OEA exerts its effects by binding to and activating PPAR-α, a nuclear receptor that functions as a transcription factor[1][2][3]. Activation of PPAR-α leads to the regulation of target genes involved in lipid uptake and oxidation. While PPAR-α is the primary target, OEA has also been shown to interact with the transient receptor potential vanilloid type 1 (TRPV1) channel, although at higher concentrations[2].

GPOA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPOA GPOA (this compound) NAPE_PLD NAPE-PLD GPOA->NAPE_PLD Hydrolysis OEA_mem OEA NAPE_PLD->OEA_mem TRPV1 TRPV1 OEA_mem->TRPV1 Activation (High Concentration) OEA_cyto OEA OEA_mem->OEA_cyto Transport PPARa PPAR-α OEA_cyto->PPARa Binding and Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: GPOA to OEA signaling pathway. (Within 100 characters)

Comparison with Alternative N-acyl Ethanolamines

The biological effects of OEA are often compared to other NAEs, such as Palmitoylethanolamide (PEA) and the endocannabinoid Anandamide (Arachidonoyl ethanolamide, AEA). While structurally similar, their receptor affinities and primary mechanisms of action differ.

CompoundPrimary TargetEC50 for PPAR-α ActivationOther Targets
Oleoyl Ethanolamide (OEA) PPAR-α 120 nM [1][2]TRPV1[2]
Palmitoylethanolamide (PEA)PPAR-α~3 µMGPR55, TRPV1 (indirect modulation)
Anandamide (AEA)CB1/CB2 ReceptorsWeak activation (~10-30 µM)[7]PPAR-α (weak), PPAR-γ, TRPV1[7][8]

Data Summary: This table highlights that OEA is a significantly more potent activator of PPAR-α compared to PEA and AEA. While AEA's primary role is as an endocannabinoid, its weak interaction with PPAR-α suggests potential cross-talk between these signaling pathways.

Experimental Validation and Protocols

The validation of GPOA's mechanism of action relies on demonstrating the conversion of GPOA to OEA and the subsequent activation of PPAR-α by OEA. Key experimental approaches include:

PPAR-α Transactivation Assay

This assay is crucial for quantifying the ability of a compound to activate PPAR-α and induce the expression of a reporter gene.

Objective: To determine the half-maximal effective concentration (EC50) of OEA and other NAEs for PPAR-α activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is co-transfected with two plasmids:

    • An expression vector for human or mouse PPAR-α.

    • A reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

    • A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compounds (OEA, PEA, AEA). A known PPAR-α agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation relative to the vehicle control is calculated for each compound concentration. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

PPARa_Transactivation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells HEK293T Cells Transfection Co-transfection Cells->Transfection Plasmids PPAR-α Expression Plasmid + PPRE-Luciferase Reporter Plasmids->Transfection Treatment Treat with NAEs (OEA, PEA, AEA) Transfection->Treatment Incubation Incubate (24 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Normalize Data & Calculate EC50 Luciferase_Assay->Data_Analysis

Caption: PPAR-α transactivation assay workflow. (Within 100 characters)
Competitive Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity of NAEs to cannabinoid receptors (CB1 and CB2), helping to differentiate their primary targets.

Objective: To determine the inhibitory constant (Ki) of AEA, OEA, and PEA for CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either CB1 or CB2 receptors are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and increasing concentrations of the unlabeled test compounds (AEA, OEA, PEA).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

The primary mechanism of action of GPOA is as a precursor to OEA, a potent and selective endogenous agonist of PPAR-α. Comparative data clearly demonstrates that OEA's affinity for PPAR-α is significantly higher than that of other NAEs like PEA and AEA. While AEA's primary targets are cannabinoid receptors, its weak interaction with PPAR-α suggests a potential for signaling crosstalk. Validating the conversion of GPOA to OEA and quantifying the subsequent PPAR-α activation are key steps in understanding the full therapeutic potential of GPOA. The experimental protocols outlined provide a framework for researchers to further investigate and validate these mechanisms.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four prominent analytical methods for the quantification of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and its active metabolite, Oleoylethanolamide (OEA): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, clinical, and pharmaceutical settings. This document outlines the experimental protocols, compares performance data, and visualizes the analytical workflows and the relevant signaling pathway to aid in method selection and cross-validation efforts.

Comparative Performance of Analytical Methods

The choice of an analytical technique for the quantification of GP-OEA and OEA is dependent on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the typical performance characteristics of each method.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Quantification (LOQ) ≤0.2 ng/mL for OEA[1]Typically in the low ng/mL range after derivatization10-100 ng/spot (Analyte Dependent)0.1-1 ng/mL (Analyte Dependent)
Linearity (Typical Range) 0.2 - 100 ng/mL[1][2]Wide dynamic range, often up to µg/mL100 - 600 ng/spot (for similar compounds)Narrower dynamic range, typically 2-3 orders of magnitude
Precision (%CV) <10-15%[1][3]<15%<10%<15% (Intra-assay), <20% (Inter-assay)
Accuracy (% Recovery) 92.4% - 108.8%[1]High accuracy with appropriate internal standards98-102% (for similar compounds)85-115%
Specificity Very High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)Moderate (separation by chromatography, can be coupled to MS for higher specificity)High (antibody-antigen binding), potential for cross-reactivity
Sample Preparation Moderately complex (extraction, potential derivatization)Complex (extraction and mandatory derivatization)Simple to moderate (extraction, spotting)Simple (dilution, direct assay)
Throughput High (with autosampler)ModerateHigh (multiple samples per plate)Very High (96-well plate format)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline typical experimental protocols for each of the discussed analytical methods for the analysis of N-acylethanolamines like OEA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of OEA in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma or tissue homogenate, add an appropriate internal standard (e.g., OEA-d4).

  • Add 2 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for OEA and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For N-acylethanolamines, derivatization is a necessary step to increase their volatility.

1. Sample Preparation and Derivatization:

  • Perform a lipid extraction from the biological sample using a method such as Folch or Bligh-Dyer.[4]

  • Evaporate the organic solvent under nitrogen.

  • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Evaporate the derivatization reagent and reconstitute the sample in a suitable solvent like hexane (B92381) for injection.

2. GC-MS Instrumentation and Conditions:

  • Chromatographic Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) for targeted analysis or full scan mode for qualitative analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the separation and quantification of lipids.

1. Sample Preparation and Application:

  • Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Apply the extracted samples and standards to the HPTLC plate as narrow bands using an automated applicator.

2. HPTLC Development and Detection:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of solvents tailored to the polarity of the analyte. For N-acylethanolamines, a non-polar to moderately polar system would be appropriate.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After development, the plate can be dipped in a derivatization reagent (e.g., primuline) to visualize the lipid spots under UV light.

  • Quantification: Use a densitometer to scan the plate and quantify the analytes based on the intensity of the spots compared to the standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

1. Assay Principle (Competitive ELISA):

  • A microplate is pre-coated with an antibody specific to the target analyte (or a capture antibody).

  • Standards and samples are added to the wells, along with a fixed amount of enzyme-conjugated analyte.

  • The free analyte in the sample competes with the enzyme-conjugated analyte for binding to the antibody.

  • After incubation and washing, a substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

2. General Protocol:

  • Prepare standards and dilute samples as required.

  • Add standards and samples to the appropriate wells of the microplate.

  • Add the enzyme-conjugated analyte to all wells.

  • Incubate for a specified time at a controlled temperature.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of the analyte in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

OEA Signaling Pathway

This compound (GP-OEA) is a precursor to Oleoylethanolamide (OEA), which is an endogenous agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[5][6] Activation of PPAR-α by OEA leads to the regulation of genes involved in lipid metabolism and energy homeostasis.[5][6][7]

OEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GP-OEA_ext GP-OEA Transport Transport GP-OEA_ext->Transport Uptake GP-OEA_cyt GP-OEA Transport->GP-OEA_cyt OEA OEA GP-OEA_cyt->OEA Hydrolysis by NAPE-PLD NAPE-PLD NAPE-PLD PPARa_cyt PPAR-α OEA->PPARa_cyt Binds and Activates PPARa_RXR_cyt PPAR-α/RXR Heterodimer PPARa_cyt->PPARa_RXR_cyt RXR_cyt RXR RXR_cyt->PPARa_RXR_cyt PPARa_RXR_nuc PPAR-α/RXR PPARa_RXR_cyt->PPARa_RXR_nuc Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Lipid Synthesis Gene_Transcription->Lipid_Metabolism

Caption: OEA signaling pathway via PPAR-α activation.

Experimental Workflow for Cross-Validation

A logical workflow is essential for the successful cross-validation of different analytical methods. This involves analyzing the same set of samples with each method and comparing the results.

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis and Comparison Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with GP-OEA and Internal Standard Sample_Collection->Spiking Extraction Lipid Extraction Spiking->Extraction Aliquoting Aliquot for Each Method Extraction->Aliquoting LC_MS LC-MS/MS Analysis Aliquoting->LC_MS GC_MS GC-MS Analysis (with Derivatization) Aliquoting->GC_MS HPTLC HPTLC Analysis Aliquoting->HPTLC ELISA ELISA Aliquoting->ELISA Quantification Quantification of GP-OEA/OEA LC_MS->Quantification GC_MS->Quantification HPTLC->Quantification ELISA->Quantification Statistical_Analysis Statistical Comparison (e.g., Bland-Altman, Correlation) Quantification->Statistical_Analysis Method_Comparison Method Performance Comparison Report Statistical_Analysis->Method_Comparison

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to the Biological Potency of Glycerophospho-N-Oleoyl Ethanolamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and its analogs, with a focus on its biologically active form, Oleoylethanolamide (OEA). Experimental data from various studies are presented to offer a comprehensive overview for researchers in pharmacology and drug development.

This compound (GP-OEA) is primarily recognized as a precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). The biological effects of GP-OEA are largely attributed to its conversion to OEA. OEA is an endogenous agonist for the G protein-coupled receptor 119 (GPR119) and the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPARα), both of which are significant targets in the regulation of metabolic processes.

Comparative Biological Potency

The biological potency of OEA and its synthetic analogs is typically evaluated by their ability to activate GPR119 and PPARα. This activation can be quantified by measuring the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum.

GPR119 Agonist Potency

OEA and several synthetic analogs have been shown to activate GPR119, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent physiological responses such as glucose-dependent insulin (B600854) secretion. The following table summarizes the EC50 values for OEA and various synthetic GPR119 agonists.

CompoundCell LineAssay TypeEC50 (nM)
Oleoylethanolamide (OEA)HEK293cAMP Accumulation~10,000
AR231453HEK293 (human GPR119)cAMP Accumulation4.7
AR231453HIT-T15 cellsInsulin Release3.5
N-Oleoyldopamine (OLDA)GPR119-transfected cellscAMP AccumulationSimilar to OEA
PSN632408MIN6c4 cellsInsulin SecretionActive
PSN375963MIN6c4 cellsInsulin SecretionNo clear effect
PPARα Agonist Potency

OEA is a potent agonist of PPARα, a nuclear receptor that regulates lipid metabolism and inflammation. The activation of PPARα by OEA has been shown to reduce food intake and body weight gain.

CompoundAssay TypeEC50 (nM)
Oleoylethanolamide (OEA)Transactivation Assay120

Signaling Pathways

The biological effects of OEA and its analogs are mediated through distinct signaling pathways for GPR119 and PPARα.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the stimulation of the Gαs subunit of the G protein. This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to downstream effects such as glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like GLP-1 from intestinal L-cells.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds G_Protein Gαsβγ GPR119->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Glucose-Dependent Insulin Secretion GLP-1 Release PKA->Downstream_Effects

GPR119 Signaling Pathway
PPARα Signaling Pathway

As a nuclear receptor, PPARα, upon binding to its ligand (e.g., OEA) in the cytoplasm, translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding recruits coactivator proteins, leading to the transcription of genes involved in fatty acid oxidation and lipid metabolism.[1][2][3][4]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand OEA / Analog PPARa_cyto PPARα Ligand->PPARa_cyto Binds PPARa_RXR PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR Translocates & Heterodimerizes with RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Gene Target Gene (e.g., for Fatty Acid Oxidation) PPRE->Target_Gene mRNA mRNA Target_Gene->mRNA Transcription Protein_Synthesis Protein Synthesis (Metabolic Enzymes) mRNA->Protein_Synthesis Translation Coactivators Coactivators Coactivators->PPARa_RXR Experimental_Workflow Compound_Synthesis Synthesis of GP-OEA Analogs In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (GPR119 & PPARα) In_Vitro_Screening->Receptor_Binding Functional_Assays Functional Assays In_Vitro_Screening->Functional_Assays Lead_Optimization Lead Optimization Receptor_Binding->Lead_Optimization cAMP_Assay cAMP Accumulation (GPR119) Functional_Assays->cAMP_Assay Transactivation_Assay PPARα Transactivation Functional_Assays->Transactivation_Assay Cell_Based_Assays Cell-Based Assays Functional_Assays->Cell_Based_Assays cAMP_Assay->Lead_Optimization Transactivation_Assay->Lead_Optimization GSIS_Assay Glucose-Stimulated Insulin Secretion Cell_Based_Assays->GSIS_Assay GSIS_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies (e.g., in rodent models of metabolic disease) Lead_Optimization->In_Vivo_Studies Pharmacokinetics Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->Pharmacokinetics Efficacy_Studies Efficacy Studies In_Vivo_Studies->Efficacy_Studies

References

Comparative Analysis of Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GP-NAOE) levels in various biological tissues. GP-NAOE is a key intermediate in the biosynthesis of the bioactive lipid N-oleoylethanolamine (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist involved in the regulation of feeding and energy homeostasis. Understanding the tissue-specific distribution of GP-NAOE is crucial for researchers in the fields of metabolic disorders, pharmacology, and drug development.

Data Presentation: GP-NAE Levels in Murine Tissues

Quantitative data for the specific GP-NAOE species is not widely available in the literature. The following table summarizes the levels of total Glycerophospho-N-acylethanolamines (Gp-NAEs) in various peripheral tissues of wild-type mice, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data provides a valuable surrogate for understanding the relative abundance of the GP-NAOE precursor pool in different tissues.[1]

TissueTotal Gp-NAE Levels (pmol/g wet weight)
Heart~15
Kidney~10
Liver~8
Jejunum~5

Data presented are estimations based on graphical representations in the cited literature and should be considered relative rather than absolute values.

Experimental Protocols

The quantification of GP-NAOE in biological tissues is a multi-step process involving lipid extraction, purification, and analysis by LC-MS/MS.

Tissue Homogenization and Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a standard method for the efficient extraction of lipids from animal tissues.

  • Sample Preparation:

    • Excise tissues of interest from euthanized animals and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue (typically 50-100 mg).

    • Homogenize the tissue in a cold solvent mixture to inactivate lipases and other enzymes. A suitable mixture is ice-cold chloroform (B151607):methanol (B129727) (1:2, v/v). Use a volume that is 20 times the tissue weight (e.g., 2 mL for 100 mg of tissue). A bead-based homogenizer or a Potter-Elvehjem homogenizer can be used.

  • Lipid Extraction:

    • To the homogenate, add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample at low speed (e.g., 1000 x g) for 10 minutes at 4°C to induce phase separation.

    • Two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids), separated by a protein disk.

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of acetonitrile (B52724)/isopropanol (B130326)/water.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of lipids.

    • Mobile Phase A: Water with an additive to improve ionization, such as 0.1% formic acid or 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol (e.g., 90:10, v/v) with the same additive as mobile phase A.

    • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute lipids based on their polarity.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of GP-NAEs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

Biosynthesis of N-Oleoylethanolamine (OEA) via the GP-NAOE Intermediate

Glycerophospho-N-Oleoyl Ethanolamine is a key intermediate in an alternative, NAPE-PLD-independent pathway for the biosynthesis of N-acylethanolamines (NAEs) like OEA. This pathway is particularly important in tissues with low NAPE-PLD activity. The key enzymatic steps are the deacylation of N-acyl-phosphatidylethanolamine (NAPE) to form GP-NAE, followed by the cleavage of the glycerophosphate group to yield the final NAE.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NAPE N-Oleoyl- Phosphatidylethanolamine (NAPE) GP_NAOE Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) NAPE->GP_NAOE  α/β-hydrolase 4 (ABHD4) OEA N-Oleoylethanolamine (OEA) GP_NAOE->OEA  Glycerophosphodiester phosphodiesterase 1 (GDE1) PPARa PPAR-α OEA->PPARa Activates

Biosynthesis of OEA via the GP-NAOE intermediate.

Experimental Workflow for GP-NAOE Quantification

The following diagram outlines the key steps involved in the quantification of GP-NAOE from tissue samples.

G Tissue_Sample Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry Down (N2) Organic_Phase->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Workflow for GP-NAOE quantification in tissues.

References

Navigating the Analytical Landscape for Glycerophospho-N-Oleoyl Ethanolamine: A Guide to Current Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological roles of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA), accurate and specific detection is paramount. This guide provides an overview of the current methodologies for identifying and quantifying GP-OEA, with a notable absence of commercially available antibodies specific to this molecule. While the primary request for a comparison of antibody specificity cannot be fulfilled due to this lack, this report details alternative, validated analytical techniques.

The Challenge of Antibody-Based Detection for GP-OEA

An extensive search for commercially available antibodies specifically targeting this compound has yielded no specific results. The current market appears to lack antibodies developed and validated for the explicit detection of GP-OEA. This absence precludes the possibility of a comparative analysis of antibody performance through techniques such as ELISA, Western Blot, or Immunohistochemistry.

Current State of GP-OEA Detection: A Focus on Mass Spectrometry

In the absence of antibody-based assays, the scientific community relies heavily on mass spectrometry (MS) for the detection and quantification of GP-OEA and other N-acylethanolamines (NAEs). These methods offer high sensitivity and specificity, allowing for precise identification and measurement in complex biological samples.

Key Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most prevalent method for analyzing endocannabinoid metabolites like GP-OEA. It involves separating the lipid from a biological extract using liquid chromatography followed by detection and fragmentation using a triple-quadrupole mass spectrometer. This technique provides a highly specific "mass fingerprint" of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique used for the separation and analysis of volatile and semi-volatile compounds. For lipid analysis, derivatization is often required to increase the volatility of the analyte before it can be analyzed by GC-MS.

A summary of common approaches for the analysis of NAEs, including precursors like GP-OEA, is presented in the table below.

MethodSample PreparationInstrumentationKey Advantages
LC-MS/MS Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from plasma, serum, or tissue homogenates.High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer.High sensitivity and specificity; no derivatization required.
GC-MS Lipid extraction followed by chemical derivatization to increase volatility.Gas Chromatograph coupled with a Mass Spectrometer.High chromatographic resolution.

The Signaling Pathway of GP-OEA's Metabolite: Oleoylethanolamide (OEA)

GP-OEA is recognized as a precursor to the biologically active lipid amide, Oleoylethanolamide (OEA).[1][2] OEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] The activation of PPAR-α by OEA leads to the transcription of genes involved in fatty acid uptake and oxidation.[1]

Below is a diagram illustrating the simplified signaling pathway of OEA.

G Simplified OEA Signaling Pathway GP_OEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) OEA Oleoylethanolamide (OEA) GP_OEA->OEA Metabolic Conversion PPARa PPAR-α OEA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Fatty Acid Metabolism) PPRE->Gene_Expression Initiates Transcription

Caption: Simplified signaling pathway of Oleoylethanolamide (OEA).

Experimental Workflow for Mass Spectrometry-Based Lipid Analysis

The general workflow for analyzing lipids like GP-OEA from biological samples using mass spectrometry is a multi-step process requiring careful sample handling and preparation.

G General Workflow for MS-Based Lipid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Tissue, etc.) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Purification Purification (e.g., Solid-Phase Extraction) Lipid_Extraction->Purification LC_Separation Liquid Chromatography Separation Purification->LC_Separation MS_Detection Mass Spectrometry Detection & Fragmentation LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: General workflow for mass spectrometry-based lipid analysis.

References

A Head-to-Head Comparison of Extraction Techniques for Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of bioactive lipids like Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) from biological matrices is a critical first step in analysis. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

GP-OEA is a member of the N-acyl-phosphatidylethanolamine (NAPE) family of lipids, which are precursors to the bioactive N-acylethanolamines (NAEs). The choice of extraction technique can significantly impact the yield, purity, and ultimately the accuracy of downstream quantification and analysis. This comparison focuses on three widely used methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).

Data Presentation: A Quantitative Look at Extraction Efficiency

The following tables summarize quantitative data on the recovery and efficiency of different extraction methods for lipids, including phospholipids (B1166683) similar in nature to GP-OEA. It is important to note that direct comparative studies for GP-OEA across all three methods are limited; therefore, data from broader lipid classes are presented to provide a comparative framework.

Table 1: Comparison of Liquid-Liquid Extraction (LLE) Methods for Lipid Recovery

FeatureFolch MethodBligh & Dyer Method1-Butanol (B46404)/Methanol Method
Principle Biphasic solvent system (Chloroform:Methanol:Water) to partition lipids into the organic phase.A modification of the Folch method using a different solvent ratio, optimized for tissues with high water content.A single-phase extraction using a mixture of 1-butanol and methanol.
Typical Recovery of Phospholipids High (>95%) for samples with >2% lipid content.[1][2]High (>95%) for samples with <2% lipid content; may underestimate lipids in high-fat samples.[1]>90% for most major lipid classes, including phospholipids.
Advantages Considered a "gold standard" for total lipid extraction; high recovery for a broad range of lipids.[2]Faster than the Folch method due to reduced solvent volumes.Uses non-halogenated solvents; simple and rapid protocol suitable for high-throughput analysis.
Disadvantages Uses chlorinated solvents (chloroform), which are toxic and require special disposal; can be labor-intensive.Potential for lower recovery in samples with high lipid content.[1]May have slightly lower recovery for some specific lipid species compared to biphasic methods.
Sample-to-Solvent Ratio Typically 1:20 (sample:solvent, v/v).[2]Typically 1:3 (sample:solvent, v/v).Typically 1:10 (sample:solvent, v/v).

Table 2: Comparison of Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of analytes between two immiscible liquid phases.Selective retention of analytes on a solid sorbent and subsequent elution.
Selectivity Lower, as it extracts a broad range of lipids based on polarity.Higher, can be tailored to isolate specific lipid classes using different sorbents.
Recovery of Polar Lipids Generally high, but can be affected by the specific solvent system and lipid structure.Can be optimized for high recovery of polar lipids like phospholipids. Some studies show SPE can have higher recoveries for certain polar analytes compared to LLE.[3]
Matrix Effects in MS Analysis Can be significant due to co-extraction of interfering substances.Generally lower matrix effects due to more effective removal of impurities.[3]
Throughput & Automation Can be difficult to automate and is often more labor-intensive.Easily automated for high-throughput screening.[4]
Solvent Consumption Typically higher.Generally lower.[4]

Table 3: Overview of Supercritical Fluid Extraction (SFE) for Phospholipids

FeatureSupercritical Fluid Extraction (SFE)
Principle Utilizes a supercritical fluid (commonly CO2) as the extraction solvent. The solvating power is tuned by altering pressure and temperature.
Selectivity for Phospholipids Neat supercritical CO2 is effective for non-polar lipids. A polar co-solvent (e.g., ethanol) is required for efficient extraction of polar phospholipids.[5]
Recovery With an optimized two-step process (neat CO2 followed by CO2 with ethanol), recovery of phospholipids can be comparable to or exceed conventional solvent extraction.[5] For example, one study achieved an average of 26.26 g of phospholipids per 100 g of fat from a dairy co-product.[5]
Advantages "Green" technology with the use of non-toxic, non-flammable CO2; solvent-free final product; tunable selectivity.[6]
Disadvantages High initial equipment cost; may require extensive method development to optimize conditions for specific analytes.
Typical Operating Conditions Pressure: 100–400 bar; Temperature: 40–60 °C.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each extraction technique.

Liquid-Liquid Extraction: Modified Bligh & Dyer Method

This protocol is adapted for the extraction of lipids from cultured cells.[7]

  • Homogenization: Suspend cell pellets in a mixture of chloroform (B151607), methanol, and 0.07 M KCl (1:2:0.8, v/v) on ice. Sonicate for 10–20 seconds.

  • Internal Standard Addition: Add a mixture of appropriate internal standards for LC-MS/MS analysis.

  • Incubation & Centrifugation: Let the mixture stand on ice for 20 minutes, then centrifuge at 1400 x g for 10 minutes.

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with a chloroform/methanol/water mixture (1:2:0.8, v/v) and centrifuge again.

  • Phase Separation: Combine the supernatants and add 1.5 ml each of chloroform and water to induce phase separation. Centrifuge to separate the phases.

  • Organic Phase Collection: Collect the lower organic phase.

  • Final Extraction: Re-extract the upper aqueous phase with a chloroform/methanol mixture (17:3, v/v) and centrifuge.

  • Drying and Reconstitution: Combine all lower organic phases and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol/water 95:5, v/v with 5 mM ammonium (B1175870) formate).

Solid-Phase Extraction (SPE) for Lipid Classes

This protocol provides a general workflow for separating lipid classes from a total lipid extract using an aminopropyl-bonded silica (B1680970) column.

  • Column Conditioning: Condition the aminopropyl SPE cartridge by washing with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of a non-polar solvent (e.g., chloroform) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids (e.g., cholesterol, triglycerides) with a mixture of chloroform and isopropanol (B130326) (2:1, v/v).

  • Elution of Free Fatty Acids: Elute free fatty acids with diethyl ether containing 2% acetic acid.

  • Elution of Phospholipids: Elute the phospholipid fraction, which would contain GP-OEA, with methanol.

  • Drying and Reconstitution: Dry the collected phospholipid fraction under nitrogen and reconstitute in a suitable solvent for analysis.

Supercritical Fluid Extraction (SFE) of Phospholipids

This is a two-step protocol designed to enrich phospholipids from a complex matrix.[5]

  • Step 1: Removal of Non-polar Lipids:

    • Sample Preparation: Place the lyophilized biological sample into the SFE extraction vessel.

    • Extraction: Perform an extraction using neat supercritical CO2 at high pressure (e.g., 41.4 MPa) and a moderate temperature (e.g., 60°C) to remove non-polar lipids.

  • Step 2: Extraction of Phospholipids:

    • Co-solvent Addition: Introduce a polar co-solvent, such as ethanol (B145695), into the system.

    • Extraction: Perform a second extraction at optimized conditions (e.g., 35.0 MPa, 40°C, and 15% ethanol concentration) to extract the phospholipids.[5]

    • Fraction Collection: Depressurize the supercritical fluid to precipitate the extracted phospholipids for collection.

Mandatory Visualization

GP-OEA Biosynthesis and Potential Signaling Pathway

GP-OEA is a precursor to the bioactive lipid mediator Oleoylethanolamide (OEA). The biosynthesis of NAEs from NAPEs like GP-OEA is a key pathway in lipid signaling. OEA has been shown to interact with several receptors, including GPR55 and PPARα.

GP_OEA_Pathway cluster_synthesis Biosynthesis cluster_signaling Potential Signaling Phosphatidylethanolamine Phosphatidylethanolamine GP_OEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) Phosphatidylethanolamine->GP_OEA Oleoyl-CoA Acyl-CoA Acyl-CoA OEA Oleoylethanolamide (OEA) GP_OEA->OEA GPR55 GPR55 OEA->GPR55 PPARa PPARα OEA->PPARa NAPE_PLD NAPE-PLD NAT N-Acyltransferase Downstream Downstream Signaling Cascades (e.g., Ca2+ mobilization, ERK activation) GPR55->Downstream Gene_Expression Regulation of Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Caption: Biosynthesis of OEA from GP-OEA and its potential signaling pathways.

Experimental Workflow: From Sample to Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of GP-OEA from a biological sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization Sample->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE Method A SPE Solid-Phase Extraction Homogenization->SPE Method B SFE Supercritical Fluid Extraction Homogenization->SFE Method C Drying Drying & Reconstitution LLE->Drying SPE->Drying SFE->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A generalized workflow for GP-OEA extraction and analysis.

Conclusion

The selection of an optimal extraction method for GP-OEA is contingent upon the specific requirements of the study.

  • Liquid-Liquid Extraction (LLE) , particularly the Folch or modified Bligh & Dyer methods, remains a robust and effective technique for total lipid extraction, offering high recovery rates. However, the use of hazardous solvents and the potential for higher matrix effects are notable drawbacks.

  • Solid-Phase Extraction (SPE) provides a more selective and automatable alternative, often resulting in cleaner extracts with reduced matrix effects, which is highly advantageous for sensitive MS-based analyses.

  • Supercritical Fluid Extraction (SFE) stands out as a "green" and highly tunable method. While it requires a significant initial investment, it offers the benefit of a solvent-free product and can be optimized for high recovery of phospholipids.

For researchers prioritizing high throughput and minimal matrix interference, SPE is a compelling choice. For those focused on total lipid profiling with established protocols, LLE remains a viable option. For laboratories with a focus on green chemistry and the capability for methods development, SFE presents a powerful and environmentally friendly approach. It is recommended to perform a preliminary comparison of different methods with the specific biological matrix of interest to determine the most efficient and reproducible technique for your GP-OEA analysis.

References

A Comparative Guide to Glycerophospho-N-Oleoyl Ethanolamine and its Bioactive Counterparts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and its bioactive derivative, Oleoylethanolamide (OEA), alongside other relevant endogenous fatty acid amides, Palmitoylethanolamide (PEA) and Anandamide (B1667382) (AEA). The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of their performance with supporting experimental data.

GP-OEA is a precursor to OEA, a naturally occurring lipid that plays a significant role in satiety, body weight regulation, and lipid metabolism.[1][2] The biological effects of GP-OEA are primarily attributed to its conversion to OEA. OEA exerts its effects mainly through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in lipid metabolism and energy homeostasis.[1][3] This guide will focus on the well-documented activities of OEA and compare them with PEA and AEA, which share structural similarities but exhibit distinct pharmacological profiles.

Comparative Data on Bioactive Lipids

The following tables summarize key quantitative data on the bioactivities of OEA, PEA, and AEA, providing a basis for comparing their efficacy and potency.

Table 1: Receptor Binding and Activation
CompoundReceptor TargetActionAffinity/Potency (EC50/Ki)Reference
Oleoylethanolamide (OEA) PPAR-αAgonistEC50: 120 nM[3]
Ki: ~40 nM[3]
GPR119Agonist-[4]
TRPV1AgonistMicromolar concentrations[3]
Palmitoylethanolamide (PEA) PPAR-αAgonistEC50: 3.1 ± 0.4 µM[1]
GPR55Agonist-[5]
TRPV1Indirect ActivatorPotentiates AEA and capsaicin (B1668287) effects[6]
Anandamide (AEA) CB1 ReceptorAgonistKi: 52 nM[7]
CB2 ReceptorWeak Agonist-[8]
TRPV1Agonist-[8]
Table 2: In Vivo Efficacy - Weight Management
CompoundAnimal ModelDoseRoute% Body Weight ReductionReference
Oleoylethanolamide (OEA) Diet-induced obese mice5 mg/kg/day for 7 daysi.p.~7.1%[2]
Diet-induced obese mice100 mg/kg in diet for 5 weeksOral~6%[1]
Anandamide (AEA) Diet-restricted mice0.001 mg/kg for 1 week-44% increase in food consumption[9]
Table 3: In Vivo Efficacy - Anti-inflammatory Effects
CompoundAnimal ModelAssayDoseRouteOutcomeReference
Oleoylethanolamide (OEA) Obese PeopleReduction in inflammatory markers250 mg/day for 8 weeksOralSignificant decrease in IL-6 and TNF-α[10]
Palmitoylethanolamide (PEA) RatCarrageenan-induced paw edema10 mg/kgi.p.Significant reduction in paw edema[9]
Anandamide (AEA) ----Primarily studied for its effects on the nervous system-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of OEA, PEA, and AEA, as well as a typical experimental workflow for assessing anti-inflammatory activity.

OEA_Signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Effects Biological Effects: - Satiety - Decreased food intake - Increased fat oxidation Gene_Expression->Biological_Effects

Figure 1: Oleoylethanolamide (OEA) signaling pathway.

PEA_Signaling PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression Anti-inflammatory Gene Expression PPRE->Gene_Expression regulates Biological_Effects Biological Effects: - Anti-inflammatory - Analgesic Gene_Expression->Biological_Effects AEA_Signaling AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 binds to CB2 CB2 Receptor AEA->CB2 binds to G_Protein G-protein Signaling CB1->G_Protein CB2->G_Protein Biological_Effects Biological Effects: - Increased appetite - Neuromodulation G_Protein->Biological_Effects Experimental_Workflow start Start acclimatize Acclimatize Animals start->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping treatment Administer Test Compound (e.g., PEA) or Vehicle grouping->treatment induction Induce Inflammation (e.g., Carrageenan Injection) treatment->induction measurement Measure Paw Edema at Timed Intervals induction->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

References

Interspecies Metabolic Divergence of Glycerophospho-N-Oleoyl Ethanolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic pathways of Glycerophospho-N-Oleoyl Ethanolamine (B43304) (GP-OEA) across humans, mice, and rats reveals significant interspecies differences in enzyme kinetics, tissue distribution, and endogenous metabolite concentrations. These variations underscore the importance of careful species selection in preclinical research and drug development targeting the GP-OEA signaling cascade.

Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) is a precursor to the bioactive lipid N-oleoylethanolamine (OEA), a molecule implicated in the regulation of appetite, inflammation, and pain. The metabolic conversion of GP-OEA to OEA and its subsequent degradation are governed by two key enzymes: N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) and Fatty Acid Amide Hydrolase (FAAH), respectively. Understanding the species-specific nuances of these enzymes is critical for translating findings from animal models to human physiology.

I. Enzymatic Machinery: A Tale of Two Enzymes

The synthesis of OEA from GP-OEA is a single-step hydrolysis reaction catalyzed by NAPE-PLD. This enzyme has been identified and cloned in humans, mice, and rats.[1] Conversely, the degradation of OEA into oleic acid and ethanolamine is primarily carried out by the serine hydrolase FAAH.[2] While FAAH is highly conserved across these species, a second isoform, FAAH-2, has been identified in humans but appears to be absent in mice and rats, adding a layer of complexity to interspecies comparisons.[3]

A. Comparative Enymology of NAPE-PLD and FAAH

Significant differences in the kinetic properties of NAPE-PLD and FAAH have been observed across species, which can influence the rate of OEA production and degradation. While comprehensive comparative data remains an area of active research, available studies point towards species-specific substrate affinities and catalytic efficiencies.

SpeciesEnzymeSubstrateKmVmaxSource
Human NAPE-PLDN-hexadecanoyl-1,2-diacyl-sn-glycero-3-phosphoethanolamine9 µM156 nmol/min/mg[4]
Mouse NAPE-PLDPED-A1 (fluorogenic)4.0 µMNot Reported[5]
Mouse NAPE-PLDflame-NAPE (fluorogenic)9.2 µMNot Reported[5]
Rat FAAHPalmitoylethanolamide (B50096) (PEA)2.9 µM2.14 nmol/mg protein/min[6]
Human & Rat FAAHAnandamideHill Coefficient ~1.9 (Human), ~1.6 (Rat)Not Reported[7]

It is important to note that direct comparative kinetic data for GP-OEA as a substrate for NAPE-PLD and OEA as a substrate for FAAH across all three species is not yet available in the literature, representing a key knowledge gap.

B. Tissue Distribution of Metabolic Enzymes

The expression levels of NAPE-PLD and FAAH vary significantly between tissues and across species, suggesting that the regulation of OEA signaling is highly tissue-dependent.

SpeciesTissueNAPE-PLD ExpressionFAAH ExpressionSource
Human Brain, Small Intestine, TestisHigh FAAH-1High FAAH-1[3]
HeartLow FAAH-1, High FAAH-2Low FAAH-1, High FAAH-2[3]
Kidney, Liver, Lung, ProstateBoth FAAH-1 and FAAH-2 detectedBoth FAAH-1 and FAAH-2 detected[3]
Mouse BrainModerateHigh[8][9]
Adipose TissuePresentNot Reported[10]
Rat BrainHighHigh[11]
Small IntestineNot ReportedNot Reported

This table represents a summary of available data. Quantitative proteomic comparisons across a wider range of tissues are needed for a more complete understanding.

II. Endogenous Levels of OEA: A Comparative Snapshot

The steady-state concentrations of OEA in various tissues are a direct reflection of the balance between its synthesis and degradation. The available data, though not exhaustive, highlight considerable variation between species.

SpeciesTissueOEA ConcentrationSource
Human Plasma~7 nMNot directly cited, but inferred from[12]
Mouse Adipose TissueReduced by ~60% in NAPE-PLD cKO mice[10]
Brain~8-fold higher in FAAH-KO mice[13]
Rat Small Intestine Mucosa200–400 nM (after feeding)[14]
Brain (Hippocampus)Increased by 475.6% after FAAH inhibition[15]
Brain (Entorhinal Cortex)Increased by 250.2% after FAAH inhibition[15]

III. Signaling Pathways and Experimental Workflows

The metabolic pathways of GP-OEA and the experimental approaches to study them can be visualized to provide a clearer understanding of the processes involved.

GP_OEA_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation GP-OEA GP-OEA NAPE-PLD NAPE-PLD OEA OEA GP-OEA->OEA Hydrolysis NAPE-PLD->OEA FAAH FAAH Products Oleic Acid + Ethanolamine OEA->Products Hydrolysis FAAH->Products

GP-OEA Metabolism Pathway

The workflow for quantifying OEA and assessing enzyme activity typically involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction Enzyme_Assay Enzyme Activity Assay (Fluorometric/Radiometric) Tissue_Homogenization->Enzyme_Assay LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis

Experimental Workflow for OEA Analysis

OEA exerts its biological effects by activating peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism and energy homeostasis.

OEA_Signaling_Pathway OEA OEA PPARa PPAR-α OEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Gene Promoter) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Modulation of Lipid Metabolism & Energy Homeostasis Gene_Expression->Metabolic_Effects

OEA Signaling via PPAR-α

IV. Detailed Experimental Protocols

For researchers aiming to investigate GP-OEA metabolism, the following methodologies provide a foundation for robust and reproducible experiments.

A. NAPE-PLD Activity Assay (Fluorometric)

This assay utilizes a fluorogenic NAPE analog, such as PED-A1 or the more selective flame-NAPE, to measure NAPE-PLD activity.

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding NAPE-PLD. Mock-transfected cells serve as a negative control.[5]

  • Membrane Preparation: Cells are harvested, and membrane fractions are prepared by homogenization and ultracentrifugation.

  • Assay Reaction: Membrane protein lysates are incubated with a fluorogenic substrate (e.g., 4 µM flame-NAPE) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8).[5]

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by NAPE-PLD, is measured over time using a plate reader (Excitation/Emission = 488/530 nm).[5]

  • Data Analysis: The rate of fluorescence increase is calculated and used to determine enzyme activity. For kinetic studies, the assay is performed with varying substrate concentrations to determine Km and Vmax values.[5]

B. FAAH Activity Assay (Fluorometric)

This method employs a fluorogenic substrate to quantify FAAH activity in tissue or cell homogenates.

  • Sample Preparation: Tissues or cells are homogenized in an ice-cold assay buffer. The homogenate is centrifuged, and the supernatant is collected.[7]

  • Assay Reaction: The supernatant is added to a 96-well plate. The reaction is initiated by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide).

  • Fluorescence Measurement: The production of the fluorescent product is monitored kinetically using a fluorescence plate reader (e.g., λEx = 360 nm/λEm = 465 nm).[7]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. A standard curve using the fluorescent product is used to convert fluorescence units to moles of product formed.

C. Quantification of OEA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of OEA in biological matrices.

  • Sample Preparation: Tissues are homogenized in acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of OEA).[15]

  • Lipid Extraction: The homogenate is centrifuged to precipitate proteins, and the supernatant containing the lipid extract is collected.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution with a suitable mobile phase (e.g., water and acetonitrile with formic acid) is used to separate OEA from other lipids.[15]

  • Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. OEA is detected using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.[15]

  • Quantification: The concentration of OEA in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.[15]

V. Conclusion

The metabolism of GP-OEA exhibits notable differences between humans, mice, and rats. These variations in enzyme kinetics, tissue-specific expression of metabolic enzymes, and endogenous OEA levels have significant implications for the translation of preclinical findings. Researchers and drug developers must carefully consider these interspecies differences when designing studies and interpreting data related to the GP-OEA/OEA signaling pathway. Further research is warranted to fill the existing gaps in our understanding, particularly in generating comprehensive, directly comparable quantitative data across species. Such efforts will be invaluable for the development of novel therapeutics targeting this important lipid signaling system.

References

A Functional Comparison of Glycerophospho-N-Oleoyl Ethanolamine and Other Endocannabinoids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the functional activities of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and its active metabolite, N-Oleoyl Ethanolamine (OEA), in comparison to the major endocannabinoids Anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (B1664049) (2-AG), as well as the related N-acylethanolamine, N-Palmitoyl Ethanolamine (PEA).

This guide provides a detailed functional comparison of this compound (GP-OEA) with other key endocannabinoids. As a stable precursor, GP-OEA is enzymatically hydrolyzed to the biologically active N-Oleoyl Ethanolamine (OEA). This document will focus on the functional characteristics of OEA and compare them with anandamide (AEA), 2-arachidonoylglycerol (2-AG), and N-palmitoylethanolamine (PEA). The comparison encompasses receptor binding affinities, signaling pathway activation, and physiological effects, supported by quantitative data and detailed experimental protocols.

Introduction to Endocannabinoids

The endocannabinoid system (ECS) is a complex and widespread signaling system that plays a crucial role in regulating a multitude of physiological processes. Its primary components include endocannabinoids, the cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation. Beyond the classical endocannabinoids AEA and 2-AG, other related lipid mediators, such as OEA and PEA, have garnered significant attention for their diverse biological activities.

GP-OEA serves as a precursor to OEA, a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα).[1][2] This distinguishes its primary mechanism of action from that of AEA and 2-AG, which are well-known for their high affinity for cannabinoid receptors.

Comparative Receptor Binding Affinities

The functional activity of endocannabinoids is largely determined by their binding affinity to a range of receptors. The following table summarizes the reported binding affinities (Ki) and effective concentrations (EC50) of OEA, AEA, 2-AG, and PEA for key receptors in the endocannabinoid system and related pathways.

LigandReceptorBinding Affinity (Ki) (nM)Efficacy (EC50) (nM)
OEA CB1> 1000-
CB2> 1000-
PPARα-120[3]
TRPV1-High µM range
GPR55-440[4]
GPR119-290[5]
AEA CB189[6]31[6]
CB2371[6]27[6]
TRPV1~2000[7]-
GPR55-18[6]
2-AG CB147214
CB2140038.9[8]
GPR55-3[9]
PEA CB1> 1000-
CB2> 1000-
PPARα-3000[10]
GPR55-4[4]

Data Interpretation: This table highlights the distinct receptor binding profiles of the compared endocannabinoids. OEA demonstrates a clear preference for PPARα and GPR119, with negligible affinity for the classical cannabinoid receptors CB1 and CB2. In contrast, AEA and 2-AG are potent agonists of CB1 and CB2 receptors. PEA, similar to OEA, does not bind to cannabinoid receptors but shows activity at PPARα and GPR55.

Signaling Pathways

The diverse physiological effects of these lipid mediators are a consequence of the distinct signaling cascades they initiate upon receptor binding.

GP-OEA/OEA Signaling

The primary signaling pathway for OEA is mediated through the activation of PPARα, a nuclear receptor that regulates gene expression.[11][12] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis.[11][12]

OEA_Signaling cluster_nucleus Nucleus OEA OEA PPARa PPARα OEA->PPARa activates RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE binds to RXR->PPRE binds to GeneExpression Gene Expression (Lipid Metabolism, Inflammation) PPRE->GeneExpression regulates

Figure 1: OEA signaling pathway via PPARα.

AEA and 2-AG Signaling

AEA and 2-AG primarily signal through the G-protein coupled receptors (GPCRs), CB1 and CB2.[10] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.[10] These actions ultimately influence neurotransmitter release and immune cell function.

AEA_2AG_Signaling AEA_2AG AEA / 2-AG CB1_CB2 CB1 / CB2 Receptors AEA_2AG->CB1_CB2 G_protein Gi/o Protein CB1_CB2->G_protein activates ImmuneResponse Modulation of Immune Response CB1_CB2->ImmuneResponse AC Adenylyl Cyclase G_protein->AC inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_protein->IonChannels modulates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release IonChannels->Neurotransmitter

Figure 2: AEA and 2-AG signaling via CB receptors.

Experimental Protocols

Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • Test compounds (OEA, AEA, 2-AG, PEA)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.05% Triton X-100, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[13]

PPARα Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.

Materials:

  • HEK293T cells

  • Expression vector for human PPARα

  • Reporter vector containing a PPAR-responsive element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • Cell culture medium

  • Test compounds (OEA, AEA, 2-AG, PEA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds or a known PPARα agonist (positive control) for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Plot the dose-response curve and determine the EC50 value for each compound.[1][2][14][15][16]

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_transactivation PPARα Transactivation Assay B1 Prepare Reagents (Membranes, Radioligand, Test Compounds) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 T1 Cell Transfection (PPARα & Reporter Plasmids) T2 Cell Treatment (Test Compounds) T1->T2 T3 Cell Lysis T2->T3 T4 Luciferase Assay T3->T4 T5 Data Analysis (EC50) T4->T5

Figure 3: Experimental workflow overview.

Conclusion

This compound, through its active metabolite OEA, presents a distinct functional profile compared to classical endocannabinoids. Its primary engagement of the PPARα signaling pathway underscores its significant role in metabolic regulation and inflammation, with minimal interaction with the cannabinoid receptors that mediate the psychoactive effects of AEA and 2-AG. This functional divergence highlights the complexity of the endocannabinoid system and the therapeutic potential of targeting its various components for a range of physiological and pathological conditions. The data and protocols presented in this guide offer a valuable resource for researchers investigating the nuanced roles of these lipid signaling molecules.

References

Unveiling the Role of Glycerophospho-N-Oleoyl Ethanolamine in PPAR-alpha Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and its active metabolite, Oleoylethanolamide (OEA), in the context of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha) activation. We will delve into its performance benchmarked against other well-established PPAR-alpha agonists, supported by experimental data and detailed protocols to facilitate reproducible research.

Introduction to GP-OEA and OEA

This compound (GP-OEA) is a naturally occurring glycerophospholipid that serves as a precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). OEA is an endogenous agonist of PPAR-alpha, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis. Upon cellular uptake and enzymatic hydrolysis of GP-OEA, OEA is released and can then translocate to the nucleus to activate PPAR-alpha. This activation leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and oxidation.

Comparative Analysis of PPAR-alpha Agonist Potency

The efficacy of various compounds in activating PPAR-alpha can be quantitatively compared using their half-maximal effective concentration (EC50) values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency. The binding affinity of a ligand to its receptor is quantified by the dissociation constant (Kd), with a lower Kd value signifying a stronger binding affinity.

CompoundTypeEC50 for Human PPAR-alpha ActivationDissociation Constant (Kd) for PPAR-alpha
Oleoylethanolamide (OEA) Endogenous Agonist120 nM~40 nM
Fenofibric Acid Synthetic Agonist (Fibrate)9.47 µM - 30 µMNot widely reported
GW7647 Synthetic Agonist8.18 nMNot widely reported
Wy-14643 Synthetic Agonist0.63 µMNot widely reported

Note: GP-OEA is a precursor and its direct activity on PPAR-alpha is not typically measured. The data presented is for its active form, OEA.

Experimental Protocols

To validate the activation of PPAR-alpha by a test compound, two key in vitro experiments are commonly employed: a luciferase reporter assay to measure direct receptor activation and a quantitative polymerase chain reaction (qPCR) to quantify the expression of PPAR-alpha target genes.

PPAR-alpha Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate PPAR-alpha, leading to the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPAR-alpha fused to the GAL4 DNA-binding domain.

  • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds (OEA and other agonists)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPAR-alpha-LBD-GAL4 expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantitative PCR (qPCR) for PPAR-alpha Target Gene Expression

This method measures the change in mRNA levels of genes known to be regulated by PPAR-alpha, providing evidence of downstream functional activity.

Materials:

  • HepG2 cells (or other metabolically active cells expressing PPAR-alpha)

  • Cell culture medium

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)

Human Primer Sequences:

  • CPT1A (Carnitine Palmitoyltransferase 1A):

    • Forward: 5'-GATCCTGGACAATACCTCGGAG-3'[1]

    • Reverse: 5'-CTCCACAGCATCAAGAGACTGC-3'[1]

  • ACOX1 (Acyl-CoA Oxidase 1):

    • Forward: 5'-GGCGCATACATGAAGGAGACCT-3'[2]

    • Reverse: 5'-AGGTGAAAGCCTTCAGTCCAGC-3'[2]

  • GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase):

    • Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

Procedure:

  • Cell Treatment: Seed HepG2 cells and treat them with the test compounds at desired concentrations for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method.[3][4][5] This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then comparing the ΔCt values of the treated samples to the vehicle control (ΔΔCt). The fold change in gene expression is then calculated as 2^(-ΔΔCt).[6]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Caption: PPAR-alpha Signaling Pathway Activation by GP-OEA.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_qPCR qPCR for Target Gene Expression A1 Seed HEK293T cells A2 Co-transfect with PPARα-LBD & Luciferase plasmids A1->A2 A3 Treat with GP-OEA/OEA & other agonists A2->A3 A4 Incubate for 24h A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Determine EC50 A5->A6 End Comparative Analysis A6->End B1 Treat HepG2 cells with GP-OEA/OEA & other agonists B2 Isolate Total RNA B1->B2 B3 Synthesize cDNA B2->B3 B4 Perform qPCR for CPT1A, ACOX1, GAPDH B3->B4 B5 Analyze Data (ΔΔCt method) B4->B5 B6 Determine Fold Change in Gene Expression B5->B6 B6->End Start Start Validation Start->A1 Start->B1

Caption: Experimental Workflow for PPAR-alpha Agonist Validation.

References

A Comparative Guide to the Lipidomic Effects of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipidomic changes induced by Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) in various tissues. GP-OEA is a precursor to the bioactive lipid amide Oleoylethanolamide (OEA), a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the G-protein coupled receptor 119 (GPR119). OEA plays a significant role in regulating lipid metabolism, appetite, and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for understanding the tissue-specific lipidomic impact of GP-OEA.

Comparative Lipidomic Analysis: Liver vs. Intestine

The metabolic effects of OEA, the active metabolite of GP-OEA, exhibit significant tissue-specific differences, particularly between the liver and the intestine. While OEA generally promotes fatty acid catabolism, its influence on lipid synthesis and secretion is opposing in these two key metabolic organs.

In hepatocytes (liver cells), OEA treatment leads to a reduction in the synthesis and secretion of triacylglycerols (TAGs) and phospholipids.[1][2] This effect is primarily mediated through the activation of PPAR-α.[1] In contrast, in enterocytes (intestinal cells), OEA enhances the synthesis and secretion of TAGs as part of chylomicrons, a process that appears to be independent of PPAR-α activation.[1][2]

Quantitative Lipid Profile Changes in the Liver

A lipidomic study on rat liver tissue following chronic OEA administration (10 mg/kg, i.p., for two weeks) revealed significant alterations in the hepatic lipid profile. The most notable change was a marked decrease in the total triacylglycerol content. Concurrently, shifts in the sphingolipid composition were observed, including changes in ceramide and sphingomyelin (B164518) levels, which was associated with a decrease in ceramidase activity.

Lipid ClassTissueTreatmentFold Change (vs. Control)Key Findings
Triacylglycerols (TAGs)Rat LiverChronic OEA↓ (Significant Decrease)OEA reduces hepatic fat accumulation.
SphingomyelinsRat LiverChronic OEA↑/↓ (Altered Composition)OEA modulates sphingolipid metabolism.
CeramidesRat LiverChronic OEA↑/↓ (Altered Composition)Changes linked to decreased ceramidase activity.
PhospholipidsMouse Primary HepatocytesOEA (16h)↓ (Significant Decrease)OEA reduces phospholipid secretion from liver cells.[1]
Quantitative Lipid Profile Changes in the Intestine

In stark contrast to the liver, OEA promotes lipid synthesis and secretion in the intestine. Studies using Caco-2 cells, a model for intestinal enterocytes, have shown that OEA increases the synthesis and secretion of triacylglycerols in a dose-dependent manner.[2] This is accompanied by an increase in the secretion of apolipoprotein B (apoB) in chylomicrons.[2]

Lipid ClassTissue ModelTreatmentFold Change (vs. Control)Key Findings
Triacylglycerols (TAGs)Differentiated Caco-2 cellsOEA↑ (Dose-dependent Increase)OEA enhances lipid packaging and secretion in the intestine.[2]
Apolipoprotein B (in Chylomicrons)Differentiated Caco-2 cellsOEA↑ (Dose-dependent Increase)Correlates with increased chylomicron secretion.[2]

Experimental Protocols

The following section details a representative methodology for the comparative lipidomic analysis of tissues treated with GP-OEA or OEA. This protocol is a composite based on established lipidomics workflows.

Tissue Sample Preparation
  • Tissue Collection: Excise liver and intestinal tissues from control and treated animal models. Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity. Store samples at -80°C until further processing.

  • Homogenization: Weigh the frozen tissue (approximately 50-100 mg) and homogenize in a suitable buffer (e.g., ice-cold methanol (B129727) or phosphate-buffered saline) using a tissue homogenizer. Keep samples on ice throughout the process to minimize lipid degradation.

Lipid Extraction

A modified Bligh-Dyer method is commonly employed for the extraction of a broad range of lipids:

  • To the tissue homogenate, add a mixture of chloroform (B151607) and methanol (1:2, v/v) to create a single-phase system.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid solubilization.

  • Add chloroform and water (1:1, v/v) to induce phase separation.

  • Centrifuge the samples at low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Inject the reconstituted lipid extract into a liquid chromatography system equipped with a C18 reversed-phase column. Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to detect a wide range of lipid classes.

  • Lipid Identification and Quantification: Identify lipid species based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra) by comparing with lipid databases (e.g., LIPID MAPS). Quantify the relative abundance of each lipid species by integrating the area of its corresponding chromatographic peak. Normalize the data to an internal standard and the initial tissue weight.

Signaling Pathways and Experimental Workflow

The biological effects of GP-OEA are mediated through the actions of its active metabolite, OEA, on specific cellular receptors. The primary signaling pathways involved are the PPAR-α and GPR119 pathways.

GP-OEA to OEA Conversion and Action

The following diagram illustrates the conversion of GP-OEA to OEA and its subsequent activation of downstream signaling pathways.

GP_OEA_to_OEA_Pathway cluster_extracellular Extracellular/Lumen cluster_cell Target Cell (e.g., Enterocyte, Hepatocyte) cluster_receptors Receptors GP-OEA GP-OEA OEA OEA GP-OEA->OEA Hydrolysis PPAR-alpha PPAR-alpha OEA->PPAR-alpha Activation GPR119 GPR119 OEA->GPR119 Activation Gene Expression Gene Expression PPAR-alpha->Gene Expression Transcription Factor cAMP cAMP GPR119->cAMP Gαs activation Metabolic Changes Metabolic Changes Gene Expression->Metabolic Changes Cellular Response Cellular Response cAMP->Cellular Response PPAR_alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OEA OEA PPAR-alpha PPAR-alpha OEA->PPAR-alpha Binding PPAR-alpha/RXR PPAR-α/RXR Heterodimer PPAR-alpha->PPAR-alpha/RXR RXR RXR RXR->PPAR-alpha/RXR PPRE PPRE (DNA) PPAR-alpha/RXR->PPRE Binding Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription mRNA mRNA Target Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Metabolic Effects Metabolic Effects Protein Synthesis->Metabolic Effects GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OEA OEA GPR119 GPR119 OEA->GPR119 Binding G-protein G-protein GPR119->G-protein Activation Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Activation cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular Response Cellular Response (e.g., GLP-1 release) PKA->Cellular Response Lipidomics_Workflow Animal Model\n(GP-OEA vs. Control) Animal Model (GP-OEA vs. Control) Tissue Collection\n(Liver, Intestine) Tissue Collection (Liver, Intestine) Animal Model\n(GP-OEA vs. Control)->Tissue Collection\n(Liver, Intestine) Lipid Extraction Lipid Extraction Tissue Collection\n(Liver, Intestine)->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing\n(Peak Picking, Alignment) Data Processing (Peak Picking, Alignment) Data Acquisition->Data Processing\n(Peak Picking, Alignment) Lipid Identification\n(Database Matching) Lipid Identification (Database Matching) Data Processing\n(Peak Picking, Alignment)->Lipid Identification\n(Database Matching) Statistical Analysis\n(Fold Change, p-value) Statistical Analysis (Fold Change, p-value) Lipid Identification\n(Database Matching)->Statistical Analysis\n(Fold Change, p-value) Pathway Analysis Pathway Analysis Statistical Analysis\n(Fold Change, p-value)->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

References

Unraveling the Enzymatic Conversion of Glycerophospho-N-Oleoyl Ethanolamine to the Bioactive Lipid OEA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the enzymatic pathways responsible for the conversion of Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) and its precursors to the bioactive lipid Oleoylethanolamide (OEA). Aimed at researchers, scientists, and drug development professionals, this document details the primary NAPE-PLD-dependent pathway and contrasts it with alternative, NAPE-PLD-independent routes. The information presented is supported by quantitative data from knockout studies, detailed experimental protocols for key enzymatic assays, and visualizations of the signaling pathways.

Executive Summary

Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide that plays a crucial role in regulating appetite, lipid metabolism, and inflammation. Its biosynthesis from phospholipid precursors is a key area of research for the development of therapeutics targeting metabolic and inflammatory diseases. The primary and most direct pathway for OEA synthesis involves the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). However, research has revealed the existence of alternative, NAPE-PLD-independent pathways, highlighting a more complex regulatory network for OEA production. This guide elucidates the enzymatic players and reaction steps of these parallel pathways, offering a comparative analysis of their contribution to overall OEA biosynthesis.

Comparative Analysis of OEA Biosynthesis Pathways

The production of OEA from its membrane lipid precursors can occur through two main routes: a direct, one-step enzymatic reaction catalyzed by NAPE-PLD, and a multi-step, NAPE-PLD-independent pathway involving a cascade of other enzymes.

Quantitative Data from Knockout Studies

Studies utilizing knockout mouse models have been instrumental in dissecting the relative contributions of these pathways. The genetic deletion of NAPE-PLD provides a clear quantitative measure of its importance in OEA synthesis.

Animal ModelTissueOEA Reduction in Knockout vs. Wild-TypeKey Findings
Adipocyte-specific NAPE-PLD conditional knockout (cKO) miceAdipose Tissue~60% reduction[1]Demonstrates a major role for NAPE-PLD in OEA synthesis in adipose tissue.
NAPE-PLD knockout miceBrainModest but significant decrease[2]Suggests that while NAPE-PLD contributes to OEA synthesis in the brain, alternative pathways play a more significant role for this specific NAE compared to other saturated NAEs.
Intestinal epithelial-like Caco-2 cells with CRISPR/Cas9-mediated deletion of NAPE-PLDIntestinal CellsReduced OEA levelsHighlights the importance of NAPE-PLD in intestinal OEA synthesis, which is crucial for satiety signaling.

Signaling Pathway Diagrams

The following diagrams illustrate the key enzymatic steps in the NAPE-PLD-dependent and -independent pathways for OEA synthesis.

NAPE_PLD_Dependent_Pathway cluster_0 Cell Membrane N-Oleoyl-Phosphatidylethanolamine N-Oleoyl-Phosphatidylethanolamine (NOPE) NAPE-PLD NAPE-PLD N-Oleoyl-Phosphatidylethanolamine->NAPE-PLD OEA Oleoylethanolamide (OEA) NAPE-PLD->OEA Phosphatidic_Acid Phosphatidic Acid NAPE-PLD->Phosphatidic_Acid

Caption: NAPE-PLD-dependent pathway for OEA synthesis.

NAPE_PLD_Independent_Pathway cluster_0 Cell Membrane N-Oleoyl-Phosphatidylethanolamine N-Oleoyl-Phosphatidylethanolamine (NOPE) ABHD4 ABHD4 N-Oleoyl-Phosphatidylethanolamine->ABHD4 GP-OEA Glycerophospho-N-Oleoyl Ethanolamine (GP-OEA) ABHD4->GP-OEA GDE1 GDE1 GP-OEA->GDE1 OEA Oleoylethanolamide (OEA) GDE1->OEA Glycerol-3-Phosphate Glycerol-3-Phosphate GDE1->Glycerol-3-Phosphate

Caption: NAPE-PLD-independent pathway for OEA synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: NAPE-PLD Activity Assay using Fluorescence-Quenched Substrate

This protocol describes a high-throughput assay to measure NAPE-PLD activity using a fluorescence-quenched substrate, PED6.[3][4]

Materials:

  • HEK293T cells overexpressing NAPE-PLD

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • PED6 (fluorescence-quenched NAPE analog)

  • DMSO for compound dilution

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities (excitation/emission suitable for the fluorophore released from PED6)

Methodology:

  • Cell Lysate Preparation:

    • Culture HEK293T cells overexpressing NAPE-PLD.

    • Harvest cells and wash with PBS.

    • Prepare membrane fractions by sonication or dounce homogenization followed by ultracentrifugation.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Procedure:

    • Dilute the membrane protein lysate to a working concentration (e.g., 0.4 mg/mL) in assay buffer.

    • Prepare serial dilutions of test compounds in DMSO.

    • In a 96-well plate, add assay buffer, test compound or vehicle (DMSO), and the membrane protein lysate.

    • Incubate for 30 minutes at 37°C in the dark.

    • Initiate the reaction by adding the PED6 substrate.

    • Immediately measure fluorescence intensity over time using a plate reader set to 37°C.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence.

    • Normalize the enzyme rates to a vehicle control (100% activity).

    • For inhibitors, calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Quantification of OEA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the sensitive and specific quantification of OEA in biological samples.[5][6]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., deuterated OEA)

  • Organic solvents for liquid-liquid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in an appropriate buffer.

    • Add a known amount of the internal standard to the sample.

    • Perform a liquid-liquid extraction to isolate lipids. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable gradient of mobile phases on a C18 column.

    • Detect OEA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion and a specific product ion for both OEA and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for OEA and the internal standard.

    • Calculate the ratio of the OEA peak area to the internal standard peak area.

    • Quantify the amount of OEA in the sample by comparing the peak area ratio to a standard curve generated with known amounts of OEA.

Protocol 3: Assay for the NAPE-PLD-Independent Pathway (ABHD4 and GDE1 activity)

Part A: ABHD4 Activity Assay

Materials:

  • Cell or tissue lysates containing ABHD4

  • NAPE substrate (e.g., N-oleoyl-phosphatidylethanolamine)

  • Assay buffer

  • LC-MS/MS for product detection

Methodology:

  • Incubate the lysate with the NAPE substrate in the assay buffer.

  • Stop the reaction at various time points.

  • Extract the lipids as described in Protocol 2.

  • Analyze the samples by LC-MS/MS to quantify the formation of the product, this compound (GP-OEA).

Part B: GDE1 Activity Assay

Materials:

  • Cell or tissue lysates containing GDE1

  • GP-NAE substrate (e.g., this compound)

  • Assay buffer

  • LC-MS/MS for product detection

Methodology:

  • Incubate the lysate with the GP-NAE substrate in the assay buffer.

  • Stop the reaction at various time points.

  • Extract the lipids as described in Protocol 2.

  • Analyze the samples by LC-MS/MS to quantify the formation of OEA.

Conclusion

The enzymatic conversion of glycerophospholipid precursors to OEA is a critical process with implications for metabolic health. While NAPE-PLD serves as a primary and direct route for OEA synthesis, the existence of a parallel, multi-enzyme pathway involving ABHD4 and GDE1 provides robustness and potentially alternative regulatory control points for OEA production. The quantitative data from knockout models underscore the significant, though not exclusive, role of NAPE-PLD. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these pathways and their potential as therapeutic targets.

References

Safety Operating Guide

Proper Disposal of Glycerophospho-N-Oleoyl Ethanolamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Glycerophospho-N-Oleoyl Ethanolamine, a precursor to the endogenous satiety factor oleoylethanolamide (OEA).[1] Adherence to these guidelines is essential to minimize risks to personnel and the environment.

I. Immediate Safety Considerations

Before beginning any disposal process, it is imperative to consult the product-specific Safety Data Sheet (SDS) and be familiar with the potential hazards. While a specific SDS for this compound was not found in the search results, information for its constituent, ethanolamine, indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin, and can cause severe skin burns and eye damage.[2][3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If vapors or aerosols are generated, a respirator may be required.[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the general steps for the safe disposal of this compound. Local regulations may vary, so always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Preparation

  • Ensure all necessary PPE is worn correctly.

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.

  • Have a chemical spill kit readily accessible.

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes), in a designated and properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and be securely sealed.

  • Do not mix with other incompatible waste streams.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Corrosive," "Harmful")

    • The accumulation start date.

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4]

  • The recommended storage temperature for the pure compound is -20°C.[1] While waste may be stored at room temperature for short periods, consult your EHS department for long-term storage guidelines.

Step 5: Final Disposal

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₃H₄₆NO₇P[5]
Molecular Weight 479.6 g/mol [5]
CAS Number 201738-24-1[1]
Storage Temperature -20°C[1]

IV. Experimental Protocols and Visualizations

To ensure clarity in procedural execution, the following workflow diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collect Waste Collection cluster_label Labeling cluster_store Storage cluster_dispose Final Disposal A Don PPE B Work in Fume Hood C Ready Spill Kit D Collect Waste in Designated Container C->D Start Disposal E Seal Container D->E F Label with Chemical Name and Hazards E->F G Store in Secondary Containment F->G H Arrange EHS Pickup G->H

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling Glycerophospho-N-Oleoyl Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Glycerophospho-N-Oleoyl Ethanolamine. The information herein is compiled from publicly available data; however, a specific Safety Data Sheet (SDS) for this compound was not found. Therefore, all personnel must consult the official SDS provided by the manufacturer before commencing any work. The following guidelines are based on general laboratory safety protocols for handling similar chemical substances and should be treated as a supplementary resource.

Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a cautious approach to personal protection is warranted. The following PPE is recommended as a minimum standard when handling this compound:

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from potential splashes of the compound, especially when in solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. The choice of glove material should be confirmed against the solvent used for dissolution, as specified in the solvent's SDS.
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.As the hazardous properties upon inhalation are not fully known, minimizing the potential for inhaling dust or aerosols is a critical precautionary measure.[1]

Operational Plan: From Reception to Disposal

A systematic approach is crucial for safely managing research chemicals. The following workflow outlines the key steps for handling this compound, emphasizing the points where consultation of the specific SDS is critical.

Operational Workflow for Handling this compound cluster_pre Pre-Handling cluster_handle Handling & Experimentation cluster_post Post-Handling A Receive Shipment B Obtain & Review Manufacturer's SDS A->B C Conduct Risk Assessment B->C D Prepare Handling Area (Fume Hood) C->D E Don Appropriate PPE D->E F Weigh Compound E->F G Dissolve in Solvent F->G H Perform Experiment G->H I Decontaminate Work Area H->I K Store Remaining Compound at -20°C H->K J Dispose of Waste per SDS & Local Regulations I->J

Caption: A procedural workflow for handling this compound.

Logistical Information: Storage and Disposal

Proper storage and disposal are critical for laboratory safety and compliance.

Storage:

  • Temperature: Store at -20°C for long-term stability.

  • Container: Keep in a tightly sealed container to prevent degradation.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials. The specific incompatibilities should be identified from the manufacturer's SDS.

Disposal Plan: A definitive disposal plan requires information from the official SDS. However, as a general guideline for chemical waste of this nature:

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with the chemical name and any known hazards.

  • Collection: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.

  • Regulations: Ensure all disposal activities comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in general waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerophospho-N-Oleoyl Ethanolamine
Reactant of Route 2
Reactant of Route 2
Glycerophospho-N-Oleoyl Ethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.